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  • Product: Nebramycin II (sulfate)
  • CAS: 41194-16-5

Core Science & Biosynthesis

Foundational

The Origin of Nebramycin II (Sulfate): A Technical Deep Dive

Synonym: Apramycin Sulfate CAS Registry Number: 65710-07-8 Producing Organism: Streptoalloteichus tenebrarius (formerly Streptomyces tenebrarius)[1][2][3] Abstract Nebramycin II, universally recognized in modern pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Synonym: Apramycin Sulfate CAS Registry Number: 65710-07-8 Producing Organism: Streptoalloteichus tenebrarius (formerly Streptomyces tenebrarius)[1][2][3]

Abstract

Nebramycin II, universally recognized in modern pharmacognosy as Apramycin , is the dominant factor within the nebramycin aminoglycoside complex.[3][4] Unlike typical aminoglycosides (e.g., kanamycin or gentamicin) which possess a flexible glycosidic linkage, Nebramycin II is structurally distinct due to its rigid bicyclic octose moiety fused to a 2-deoxystreptamine core.[1][2] This guide delineates the biological genesis, the molecular assembly line (biosynthesis), and the industrial isolation of Nebramycin II (sulfate), providing a self-validating reference for researchers investigating aminoglycoside resistance and production.[2][3]

Part 1: The Biological Source

The origin of Nebramycin II is the soil actinomycete Streptoalloteichus tenebrarius .[3][5] Originally classified as Streptomyces tenebrarius (ATCC 17920) by Stark et al. in 1967, this organism was reclassified due to distinct chemotaxonomic markers, specifically the presence of meso-diaminopimelic acid and unique menaquinones.[2][3]

The Nebramycin Complex

S. tenebrarius does not produce a single molecule but a "soup" of structurally related aminoglycosides known as the Nebramycin Complex.[3][6] The production ratios are dictated by the specific fermentation conditions and the activity of carbamoyltransferases within the bacterium.[3]

Table 1: Composition of the Nebramycin Complex

FactorCommon NameStructural CharacteristicRole/Status
Nebramycin II Apramycin Bicyclic octose core fused to 2-DOS Major metabolite; High stability
Nebramycin IVApramycin isomerPositional isomer of Factor IIMinor impurity
Nebramycin V'6''-O-CarbamoyltobramycinCarbamoylated precursorPrecursor to Tobramycin
Nebramycin VITobramycinLacks the octose ring; flexible chainMajor clinical antibiotic
Nebramycin VIIOxyapramycinHydroxylated ApramycinMinor metabolite

Part 2: Biosynthetic Pathway (The apr Gene Cluster)

The biosynthesis of Nebramycin II is a divergence from the canonical aminoglycoside pathway.[3] While it shares the initial steps leading to 2-deoxystreptamine (2-DOS), it branches off significantly to form the unique bicyclic sugar system.[1][2]

Mechanism of Assembly[3]
  • The 2-DOS Scaffold: The pathway begins with D-Glucose-6-phosphate, converted into 2-deoxystreptamine (2-DOS) via the aprD gene set.[1][2]

  • Pseudodisaccharide Formation: 2-DOS is glycosylated to form Paromamine .[1][3]

  • The Octose Divergence: Unlike other aminoglycosides that add simple sugars, the apr cluster synthesizes a complex eight-carbon dialdose (octose).[3]

  • Radical SAM Enzymology: The enzyme AprD4 (a radical SAM dehydratase) is critical for stripping the hydroxyl groups to facilitate the bicyclic ring closure.[3]

  • Self-Resistance: During biosynthesis, the bacterium protects its own ribosomes by phosphorylating the intermediate (via AprU ) and acetylating it.[3] The final active Nebramycin II is released only after dephosphorylation by AprZ in the extracellular space.[3]

Visualization: The apr Biosynthetic Logic

The following diagram illustrates the flow from Glucose to the active Nebramycin II, highlighting the critical enzymatic checkpoints.

Biosynthesis cluster_resistance Self-Resistance Mechanism Glucose D-Glucose-6-Phosphate DOS 2-Deoxystreptamine (2-DOS) Glucose->DOS aprD1, aprD2, aprD3, aprD4 Paromamine Paromamine DOS->Paromamine Glycosylation (AprM) Lividamine Lividamine Paromamine->Lividamine Dehydroxylation (AprD3/D4) Precursor 7'-N-acetyl-5-O-phospho-apramycin (Inactive/Protected) Lividamine->Precursor Octose Fusion + Modification (AprQ, AprH, AprI) Octose Bicyclic Octose Moiety (Unique to Nebramycin II) Octose->Precursor Incorporation Apramycin Nebramycin II (Active) Precursor->Apramycin Export & Activation (AprZ - Dephosphorylation) (AprP - Deacetylation)

Caption: The biosynthetic pathway of Nebramycin II, emphasizing the critical extracellular activation step by AprZ which prevents suicide inhibition of the producing organism.

Part 3: Production and Isolation Protocol

To obtain high-purity Nebramycin II Sulfate, researchers must separate Factor II from the structurally similar Tobramycin (Factor VI) and Carbamoyltobramycin (Factor V').[2][3]

Fermentation Parameters
  • Medium: Soybean meal (nitrogen source) and Glucose (carbon source) are standard.[2][3]

  • Conditions: Aerobic submerged fermentation at 30°C–37°C for 4–6 days.

  • pH Control: Maintained between 6.5 and 7.5.

Isolation & Purification Workflow

The separation relies on the basicity of the aminoglycosides.[3] Nebramycin II is strongly basic due to its primary amine groups.[3]

Step-by-Step Protocol:

  • Filtration: Adjust broth to pH 2.0 (using H₂SO₄) to solubilize aminoglycosides, then filter mycelia.

  • Cation Exchange (Capture): Pass filtrate over a weak acid cation exchange resin (e.g., Amberlite IRC-50) in the ammonium cycle.[2][3]

  • Elution: Elute with a gradient of Ammonium Hydroxide (0.1N to 1.0N).

  • Fractionation:

    • Early Fractions: Nebramycin IV and V'.[3]

    • Middle/Late Fractions:Nebramycin II (Apramycin) .[2][3][4][7][8]

    • Late Fractions: Nebramycin VI (Tobramycin).[2][3]

  • Sulfate Salt Formation:

    • Concentrate the Nebramycin II rich fractions.[3]

    • Dissolve the free base in Methanol.[3]

    • Slowly add concentrated Sulfuric Acid (H₂SO₄) until pH reaches 4.5–5.0.[2][3]

    • Precipitate by adding excess Ethanol or Acetone.[3]

    • Lyophilize to obtain Nebramycin II Sulfate (white to off-white powder).[1][2][3]

Visualization: Purification Logic

Purification cluster_fractions Fractionation Broth Fermentation Broth (S. tenebrarius) Acid Acidification (pH 2.0) Broth->Acid Resin Cation Exchange Resin (Amberlite IRC-50) Acid->Resin Load Gradient NH4OH Gradient Elution Resin->Gradient F_Tob Nebramycin VI (Tobramycin) Gradient->F_Tob Late Elution F_Apra Nebramycin II (Apramycin) Gradient->F_Apra Mid Elution Salt Sulfate Conversion (MeOH + H2SO4) F_Apra->Salt Final Nebramycin II Sulfate (Crystalline) Salt->Final

Caption: Industrial isolation workflow for Nebramycin II Sulfate, utilizing cation exchange chromatography to separate it from co-produced factors.

Part 4: Mechanism of Action & Structural Advantage

Nebramycin II functions by binding to the bacterial 30S ribosomal subunit , specifically at the decoding A-site.[3]

Why Nebramycin II is Unique

Unlike Kanamycin or Gentamicin, Nebramycin II possesses a bicyclic sugar moiety .[3]

  • Binding Geometry: It binds to the deep groove of the 16S rRNA.[3]

  • Resistance Evasion: The rigid bicyclic structure sterically hinders access for many aminoglycoside-modifying enzymes (AMEs), such as N-acetyltransferases (AAC) and O-phosphotransferases (APH), which typically render other aminoglycosides inactive.[1][2] This makes Nebramycin II effective against multi-drug resistant (MDR) Gram-negative bacteria.[1][2]

References

  • Stark, W. M., et al. (1967). Nebramycin, a new broad-spectrum antibiotic complex.[2][9] I. Detection and biosynthesis.[3][10] Antimicrobial Agents and Chemotherapy.[3][4][11]

  • Umezawa, H., & Hooper, I. R. (1982). Aminoglycoside Antibiotics.[3] Springer-Verlag.[1][2] (Definitive text on aminoglycoside chemistry).

  • Fan, Y., et al. (2021). Two Cryptic Self-Resistance Mechanisms in Streptomyces tenebrarius Reveal Insights into the Biosynthesis of Apramycin.[3] Angewandte Chemie International Edition.[3] [1][2][3]

  • PubChem Compound Summary. Apramycin (Nebramycin II).[2][3] National Library of Medicine.[3][12]

  • Cayman Chemical. Apramycin (sulfate hydrate) Product Information.

Sources

Exploratory

Technical Guide: Discovery, Production, and Isolation of Nebramycin II (Apramycin) from Streptomyces tenebrarius

Executive Summary The Nebramycin complex represents a distinct class of aminoglycoside antibiotics produced by Streptomyces tenebrarius (reclassified as Streptoalloteichus tenebrarius). Among its constituent factors, Neb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Nebramycin complex represents a distinct class of aminoglycoside antibiotics produced by Streptomyces tenebrarius (reclassified as Streptoalloteichus tenebrarius). Among its constituent factors, Nebramycin II , widely known as Apramycin , stands out for its unique fused bicyclic octodiose sugar moiety and resistance to common aminoglycoside-modifying enzymes.

This guide provides an authoritative technical workflow for the upstream production and downstream isolation of Nebramycin II. Unlike generic protocols, this document emphasizes the causality behind process parameters—explaining why specific resins, pH shifts, and elution gradients are critical for separating Factor II from its structural congeners (Factors IV, V', and VI).

Biological Foundation & Biosynthesis

Organism: Streptomyces tenebrarius (ATCC 17920) Class: Aminocyclitol (Aminoglycoside) Antibiotic Core Structure: 4-substituted-2-deoxystreptamine (2-DOS)[1]

The Nebramycin complex is not a single entity but a mixture of carbamoylated and non-carbamoylated factors.

  • Nebramycin II (Apramycin): The primary stable factor.

  • Nebramycin IV: 6''-O-carbamoylkanamycin B.[2]

  • Nebramycin V': 6''-O-carbamoyltobramycin.[2][3][4]

  • Nebramycin VI: Tobramycin (produced via hydrolysis of Factor V').[4]

Biosynthetic Insight: The production of Nebramycin II competes with the Tobramycin pathway. Carbon source regulation is critical; glycerol-rich media tend to favor Apramycin production by modulating the availability of glucose-derived precursors required for the kanamycin-subfamily branch.

Upstream Processing: Fermentation Protocol[3][5]

The following protocol is designed for a 20L pilot-scale fermentation, scalable to industrial volumes.

Inoculum Preparation

Objective: Generate a vegetative mycelial mass in the exponential growth phase to minimize lag time in the production tank.

  • Stock Culture: Lyophilized pellets of S. tenebrarius ATCC 17920.

  • Vegetative Medium (per Liter):

    • Glucose: 15.0 g

    • Soybean Meal: 15.0 g

    • Corn Steep Liquor: 5.0 g

    • CaCO₃: 2.0 g

    • NaCl: 5.0 g

  • Incubation: 30°C for 48 hours on a rotary shaker (250 RPM).

  • QC Check: Microscopic inspection must show dense, branching mycelia without bacterial contamination.

Production Fermentation

Objective: Maximize secondary metabolite accumulation.

  • Medium Composition (Variant A - High Yield):

    • Dextrose: 20.0 g/L

    • Soybean Grits: 20.0 g/L

    • Refined Soybean Oil (Antifoam/Carbon source): 30.0 g/L

    • Ammonium Nitrate: 1.0 g/L (Nitrogen source)

    • CaCO₃: 5.0 g/L (pH buffer)

Process Parameters:

Parameter Set Point Rationale
Temperature 37°C Higher than typical Streptomyces (28°C) to stress metabolic flux toward secondary metabolites.
pH 6.8 – 7.5 Maintained via CaCO₃; drops below 6.5 inhibit aminoglycoside synthesis.
Aeration 0.5 – 1.0 VVM Aminoglycoside biosynthesis is strictly aerobic; O₂ limitation halts production immediately.

| Duration | 96 – 120 Hours | Harvest when packed cell volume (PCV) stabilizes and carbohydrate is depleted. |

Downstream Processing: Isolation & Purification[6][7]

This section details the separation of Nebramycin II from the complex broth. The physicochemical similarity between Apramycin and Kanamycin B (Factor IV) requires precise ion-exchange chromatography.

Broth Conditioning & Filtration

Challenge: Aminoglycosides bind avidly to mycelial solids at neutral pH. Solution: Acidification releases the antibiotic into the supernatant.

  • Acidification: Adjust whole broth pH to 2.0 – 3.0 using 6N H₂SO₄. Agitate for 30 minutes.

  • Filtration: Use a rotary vacuum filter or plate-and-frame press with a diatomaceous earth filter aid (e.g., Hyflo Super-Cel).

  • Neutralization: Adjust the clear filtrate pH to 7.0 with 5N NaOH. Note: This prepares the solution for resin binding.

Primary Capture (Cation Exchange)

Resin: Amberlite IRC-50 (Weak Acid Cation Exchange) in Ammonium (NH₄⁺) cycle. Mechanism: The basic amino groups of Nebramycin II protonate at neutral pH, displacing NH₄⁺ ions on the resin carboxyl groups.

  • Loading: Pass neutralized filtrate through the column at a flow rate of 10 mL/min/cm².

  • Wash: Flush with 3 bed volumes (BV) of deionized water to remove unbound pigments and proteins.

  • Elution: Elute with 0.5N Ammonium Hydroxide (NH₄OH) .

  • Monitoring: Collect fractions. Spot on TLC or use a refractive index detector.[5][6] The antibiotic elutes as the pH rises.

Fractionation (The Critical Separation)

The crude eluate contains the entire Nebramycin complex. To isolate Factor II (Apramycin), we utilize its specific affinity profile.

Protocol:

  • Resin: Dowex 1x2 (Anion exchange) or equivalent, but often a second pass of Amberlite CG-50 (Chromatographic Grade) is preferred for high resolution.

  • Gradient: Use a linear gradient of Ammonium Formate (0.1M to 1.0M).

  • Separation Logic:

    • Factor IV & V (Kanamycin/Tobramycin types): Elute earlier due to lower basicity or different charge density.

    • Factor II (Apramycin): Elutes later in the gradient.

  • Crystallization:

    • Pool Factor II rich fractions.

    • Concentrate under vacuum (<50°C) to a syrup.

    • Add Methanol or Ethanol until turbid.

    • Allow to stand at 4°C. Nebramycin II crystallizes as a white monohydrate.

Visualization of Workflows

Isolation Logic Flow

The following diagram illustrates the critical decision points in the isolation of Nebramycin II.

IsolationProtocol start Harvested Fermentation Broth (S. tenebrarius) acid Acidification (pH 2.0) Release antibiotic from mycelia start->acid filter Filtration Remove biomass acid->filter neutral Neutralization (pH 7.0) Prepare for Resin filter->neutral resin Ion Exchange (Amberlite IRC-50) Capture Cationic Fraction neutral->resin elute Elution (0.5N NH4OH) Release Crude Complex resin->elute Bind & Elute concentrate Concentration Vacuum Evaporation elute->concentrate chromatography Gradient Chromatography (Amberlite CG-50 / Ammonium Formate) concentrate->chromatography factor4 Fraction A: Nebramycin IV/V (Discard or Reprocess) chromatography->factor4 Early Elution factor2 Fraction B: Nebramycin II (Apramycin) chromatography->factor2 Late Elution crystal Crystallization (Ethanol/Water) factor2->crystal

Figure 1: Step-by-step isolation workflow for Nebramycin II, highlighting the critical chromatographic separation of factors.

Mechanism of Action & Resistance

Apramycin's unique structure confers a distinct resistance profile compared to standard aminoglycosides (e.g., Kanamycin).

Mechanism apramycin Nebramycin II (Apramycin) ribosome Bacterial Ribosome (30S Subunit) apramycin->ribosome High Affinity Binding translation Protein Translation (Translocation Step) ribosome->translation Blocks death Bactericidal Effect translation->death Inhibition enzyme1 AME: N-acetyltransferases (AAC-3-IV) enzyme1->apramycin Cannot Modify (Steric Hindrance) enzyme2 AME: Phosphotransferases (APH-3') enzyme2->apramycin Cannot Modify (Lacks 3'-OH)

Figure 2: Mechanism of Action.[1][7] Note the resistance to common Aminoglycoside Modifying Enzymes (AMEs) due to structural steric hindrance.

Analytical Characterization

To validate the isolation of Nebramycin II (Apramycin), the following physicochemical properties must be confirmed.

PropertySpecification (Nebramycin II)Contrast with Nebramycin V (Tobramycin)
Molecular Formula C₂₁H₄₁N₅O₁₁C₁₈H₃₇N₅O₉
Molecular Weight 539.58 g/mol 467.52 g/mol
Appearance White crystalline powderWhite powder
Specific Rotation [α]D²⁵ +162° (c=1, H₂O)[α]D²⁵ +101°
Mass Spectrometry m/z 540 [M+H]⁺m/z 468 [M+H]⁺
Key NMR Feature Signal for octodiose (bicyclic sugar)Lacks octodiose; contains kanosamine
Bioassay (MIC) E. coli: 2–4 µg/mLE. coli: 0.5–1 µg/mL

Quality Control Checkpoint: Run a Thin Layer Chromatography (TLC) plate using silica gel.

  • Solvent System: Chloroform : Methanol : 28% NH₄OH (2:3:2).

  • Visualization: Ninhydrin spray (heats to purple spots).

  • Rf Value: Apramycin will show a distinct Rf value (typically lower than Tobramycin due to size/polarity) allowing rapid visual confirmation of purity.

References

  • Stark, W. M., Hoehn, M. M., & Knox, N. G. (1967).[8] Nebramycin, a new broad-spectrum antibiotic complex.[8][9][10] I. Detection and biosynthesis.[11][8][12] Antimicrobial Agents and Chemotherapy.[3][4][8] [Link]

  • Thompson, R. Q., & Presti, E. A. (1967).[9] Nebramycin, a new broad-spectrum antibiotic complex.[8][9][10] III. Isolation and chemical-physical properties.[4][11][9][13] Antimicrobial Agents and Chemotherapy.[3][4][8] [Link]

  • Thompson, R. Q., Stark, W. M., & Higgens, C. E. (1972). Antibiotic nebramycin and preparation thereof.[3][4][11][6][12][13][14][15] U.S. Patent 3,691,279.[3][4][13] Washington, DC: U.S. Patent and Trademark Office.

  • Koch, K. F., et al. (1973).[3][4] Structures of some of the minor aminoglycoside factors of the nebramycin fermentation.[16] The Journal of Organic Chemistry. [Link]

  • Perzynski, S., et al. (1979). Effects of apramycin, a novel aminoglycoside antibiotic on bacterial protein synthesis.[17] European Journal of Biochemistry. [Link]

Sources

Foundational

Nebramycin II: A Technical Guide to its Role in the Nebramycin Complex

Abstract This technical guide provides an in-depth examination of Nebramycin II (Apramycin), a key component of the nebramycin antibiotic complex produced by the actinomycete Streptomyces tenebrarius. We will delve into...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth examination of Nebramycin II (Apramycin), a key component of the nebramycin antibiotic complex produced by the actinomycete Streptomyces tenebrarius. We will delve into the biochemical intricacies of the nebramycin complex, the biosynthetic pathway leading to Nebramycin II, and its potent mechanism of action against bacterial pathogens. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for the isolation, characterization, and analysis of this important aminoglycoside antibiotic.

Introduction: The Nebramycin Complex

The nebramycin complex is a mixture of structurally related aminoglycoside antibiotics produced during the fermentation of Streptomyces tenebrarius.[1] This complex is a rich source of several potent antibacterial agents, each with distinct properties and activities. Nebramycin II, also known as apramycin, is a significant component of this mixture, constituting a substantial percentage of the isolated factors by weight.[2][3] The complexity of this mixture presents both a challenge and an opportunity in drug development, necessitating robust separation and analytical techniques to isolate and characterize individual components.[1] Understanding the composition and biosynthesis of the entire complex is crucial for optimizing the production of clinically valuable factors like Nebramycin II.

Structural Elucidation and Biosynthesis

The nebramycin complex consists of several factors, including tobramycin, kanamycin B, and apramycin (Nebramycin II).[1] These compounds share a common 2-deoxystreptamine (DOS) core, but differ in their amino sugar substitutions.[4] This structural diversity arises from a branched biosynthetic pathway, with key enzymatic transformations dictating the final composition of the complex.[5]

The biosynthesis of these aminoglycosides begins with the formation of paromamine, a key intermediate that serves as a branch point in the pathway.[5] The subsequent glycosylation and modification steps are catalyzed by a series of enzymes encoded within the nebramycin biosynthetic gene cluster.[4] Genetic engineering efforts have focused on elucidating and manipulating this pathway to enhance the production of desired components like tobramycin or apramycin by disrupting genes responsible for the synthesis of other, less desirable factors.[5][6]

Table 1: Key Components of the Nebramycin Complex

Nebramycin FactorCommon NameKey Structural Feature
Nebramycin IIApramycinUnique octodiose sugar moiety
Nebramycin V'6''-O-carbamoyltobramycinCarbamoyl group on tobramycin
Nebramycin VITobramycin3'-deoxy-kanamycin B
-Kanamycin BHydroxyl group at the 3' position

Mechanism of Action: Targeting the Bacterial Ribosome

Like other aminoglycosides, Nebramycin II exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2][7] The primary target is the 30S ribosomal subunit.[8]

The binding of Nebramycin II to the 16S rRNA within the 30S subunit interferes with the translation process in several ways:

  • Inhibition of Translocation: It prevents the movement of the ribosome along the mRNA, halting protein elongation.[8]

  • Induction of Miscoding: The binding distorts the A-site of the ribosome, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[7] This results in the production of non-functional or toxic proteins.[7]

  • Disruption of the Initiation Complex: It can also interfere with the formation of the initial complex between the mRNA and the 30S subunit, preventing protein synthesis from starting.[7]

This multi-faceted attack on protein synthesis leads to a rapid bactericidal effect, making Nebramycin II a potent antibiotic against a range of bacterial pathogens.[7][8]

Diagram 1: Mechanism of Action of Nebramycin II

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 30S 30S Subunit Block X 30S->Block 50S 50S Subunit Nebramycin_II Nebramycin II Nebramycin_II->30S Binds to 16S rRNA mRNA mRNA Protein Functional Protein NonFunctional_Protein Non-Functional Protein Block->mRNA Induces Miscoding & Inhibits Translocation Block->NonFunctional_Protein Leads to

Caption: Nebramycin II binds to the 30S ribosomal subunit, leading to mRNA misreading and inhibition of translocation, ultimately resulting in the production of non-functional proteins and bacterial cell death.

Production, Isolation, and Purification: A Methodological Approach

The production of the nebramycin complex is achieved through submerged aerobic fermentation of Streptomyces tenebrarius.[1][3] Optimizing fermentation conditions, including media composition and culture parameters, is critical for maximizing the yield of Nebramycin II.

Fermentation Protocol
  • Strain Selection: Utilize a high-producing strain of Streptomyces tenebrarius, such as ATCC 17920 or a genetically engineered variant.[1][3]

  • Inoculum Preparation: Grow a seed culture in a suitable vegetative medium to ensure a healthy and active inoculum.

  • Production Fermentation: Transfer the seed culture to a production medium rich in carbon and nitrogen sources.[9] Maintain the fermentation under controlled conditions of temperature, pH, and aeration for a period sufficient to achieve optimal antibiotic production.

  • Monitoring: Regularly monitor the fermentation broth for antibiotic concentration using analytical techniques such as HPLC.[10]

Extraction and Purification Workflow

The isolation of Nebramycin II from the fermentation broth is a multi-step process that leverages the physicochemical properties of aminoglycosides.

  • Broth Filtration: Remove the microbial biomass from the fermentation broth by centrifugation or filtration.

  • Cation-Exchange Chromatography: Apply the clarified broth to a cation-exchange resin. The basic nature of aminoglycosides allows them to bind to the resin while neutral and anionic impurities are washed away.[3]

  • Elution: Elute the bound aminoglycosides from the resin using a gradient of increasing ionic strength or pH.[3] This step provides an initial separation of the nebramycin factors.

  • Further Chromatographic Separation: Subject the enriched fraction to further chromatographic steps, such as reversed-phase HPLC with an ion-pairing agent, to achieve high-purity Nebramycin II.[11]

Diagram 2: Workflow for Nebramycin II Production and Purification

Purification_Workflow Start S. tenebrarius Culture Fermentation Submerged Aerobic Fermentation Start->Fermentation Harvest Harvest & Filter Broth Fermentation->Harvest IEC Cation-Exchange Chromatography Harvest->IEC Elution Gradient Elution IEC->Elution Fractionation Fraction Collection Elution->Fractionation Analysis Purity Analysis (HPLC) Fractionation->Analysis Purification Further Purification (e.g., RP-HPLC) Analysis->Purification Pool high-purity fractions Final_Product High-Purity Nebramycin II Purification->Final_Product

Caption: A generalized workflow for the production and purification of Nebramycin II from S. tenebrarius fermentation broth.

Analytical Characterization

Accurate and sensitive analytical methods are essential for the characterization and quantification of Nebramycin II in fermentation broths and purified samples. Due to the lack of a strong chromophore, direct UV detection is challenging.[12]

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method often involves derivatization or the use of specialized detectors.

  • Pre-column Derivatization: Derivatization with agents like 1-fluoro-2,4-dinitrobenzene (DNFB) allows for UV detection.[10]

  • Charged Aerosol Detection (CAD): HPLC coupled with CAD provides a sensitive and universal detection method for non-volatile analytes like Nebramycin II, without the need for derivatization.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a suitable separation mode for polar compounds like aminoglycosides.[12]

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of Nebramycin II and other nebramycin factors.[11] The fragmentation patterns observed in MS/MS provide structural information that can be used to confirm the identity of the compounds.[14]

Biological Activity and Therapeutic Potential

Nebramycin II exhibits a broad spectrum of activity, particularly against Gram-negative bacteria.[15] Its efficacy against multidrug-resistant strains makes it a valuable antibiotic.[2]

Table 2: In Vitro Antibacterial Activity of Apramycin (Nebramycin II)

Bacterial SpeciesMIC Range (mg/L)Reference
Escherichia coli8[2]
Klebsiella pneumoniae4[2]
Enterobacter spp.4[2]
Serratia marcescens8[2]
Pseudomonas aeruginosaVaries[16]
Mycobacterium tuberculosis(Efficacious in vivo)[2]

MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing conditions.

While highly effective, the clinical use of aminoglycosides, including Nebramycin II, is associated with potential toxicities, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing loss).[16][17][18] Therefore, therapeutic drug monitoring is often employed to ensure safe and effective dosing.

Conclusion and Future Outlook

Nebramycin II remains a significant antibiotic within the nebramycin complex, with potent activity against challenging bacterial pathogens. Future research will likely focus on several key areas:

  • Metabolic Engineering: Further optimization of S. tenebrarius strains to selectively overproduce Nebramycin II, thereby simplifying downstream processing and reducing costs.[5][6]

  • Novel Derivatives: Semisynthetic modification of the Nebramycin II structure to enhance its therapeutic index, improving efficacy while reducing toxicity.

  • Advanced Analytical Techniques: Development of even more rapid and sensitive analytical methods for real-time monitoring of fermentation and quality control.

By continuing to explore the biochemistry and pharmacology of Nebramycin II, the scientific community can further unlock its potential in the ongoing battle against infectious diseases.

References

  • Isolation and characterization of the tobramycin biosynthetic gene cluster from Streptomyces tenebrarius. (2004). FEMS Microbiology Letters, Oxford Academic. [Link]

  • Park, J. W., Hong, J. S., & Park, S. R. (2010). The nebramycin aminoglycoside profiles of Streptomyces tenebrarius and their characterization using an integrated liquid chromatography-electrospray ionization-tandem mass spectrometric analysis. Analytica Chimica Acta, 661(1), 76–84. [Link]

  • Tobramycin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Eliasson Lantz, A., Kristiansen, K. A., & Nielsen, J. (2007). Metabolic Network Analysis of Streptomyces tenebrarius, a Streptomyces Species with an Active Entner-Doudoroff Pathway. Applied and Environmental Microbiology, 73(16), 5160–5169. [Link]

  • El-Sayed, A. S., El-Sayed, M. T., & El-Enshasy, H. A. (2021). Engineering of Streptoalloteichus tenebrarius 2444 for Sustainable Production of Tobramycin. Molecules, 26(14), 4341. [Link]

  • Harangi, J., Nánási, P., & Bognár, R. (1984). Determination of the Major Factors of Fermentation of the Nebramycin Complex by High Performance Liquid Chromatography. Journal of Liquid Chromatography, 7(1), 83-93. [Link]

  • Tobramycin. (n.d.). PharmaCompass. Retrieved from [Link]

  • Stark, W. M., & Higgens, C. E. (1972). U.S. Patent No. 3,691,279. Washington, DC: U.S.
  • Tobramycin. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Xiao, J., Li, H., Wen, S., & Hong, W. (2014). Concentrated biosynthesis of tobramycin by genetically engineered Streptomyces tenebrarius. Journal of General and Applied Microbiology, 60(6), 256-261. [Link]

  • Park, J. W., Hong, J. S., Park, S. R., et al. (2010). The nebramycin aminoglycoside profiles of Streptomyces tenebrarius and their characterization using an integrated liquid chromatography-electrospray ionization-tandem mass spectrometric analysis. Analytica Chimica Acta, 661(1), 76-84. [Link]

  • Prokhorova, I., Altman, R. B., Djumagulov, M., et al. (2017). Aminoglycoside interactions and impacts on the eukaryotic ribosome. Proceedings of the National Academy of Sciences, 114(51), E10899-E10908. [Link]

  • Coca, A., Martinez, A., Soriano, E., et al. (1981). Tobramycin nephrotoxicity. A prospective clinical study. Postgraduate Medical Journal, 57(674), 791-796. [Link]

  • Wilson, D. N. (2014). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Annual Review of Biochemistry, 83, 293-317. [Link]

  • Syed, A. A., & Yennamalli, R. M. (2024). Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. International Journal of Molecular Sciences, 25(19), 10842. [Link]

  • What is the mechanism of Tobramycin Sulfate? (2024). Patsnap Synapse. [Link]

  • Tobramycin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). WebMD. Retrieved from [Link]

  • How Bacteria Outwit Antibiotics by Altering Ribosomal Structures. (2024). Technology Networks. [Link]

  • El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Journal of Pharmaceutical Analysis, 10(3), 209-218. [Link]

Sources

Exploratory

Chemical Structure, Mechanistic Pathways, and Experimental Applications of Nebramycin II Sulfate

Executive Summary Welcome to this technical whitepaper. In my experience optimizing antimicrobial assays and developing resistance-breaking compounds, few molecules present as fascinating a profile as Nebramycin II sulfa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to this technical whitepaper. In my experience optimizing antimicrobial assays and developing resistance-breaking compounds, few molecules present as fascinating a profile as Nebramycin II sulfate, universally known as Apramycin . Rather than simply listing its properties, this guide is designed to dissect why its unique molecular architecture allows it to bypass traditional resistance mechanisms, and how to robustly handle it in laboratory workflows.

Nebramycin II is an aminoglycoside antibiotic originally isolated from the fermentation broth of the actinomycete Streptomyces tenebrarius (1)[1]. It has become a critical tool in veterinary medicine and a highly promising candidate for combating multidrug-resistant (MDR) Gram-negative human pathogens.

Chemical Architecture and Quantitative Properties

What sets Nebramycin II apart chemically from standard legacy aminoglycosides (such as gentamicin or kanamycin) is its monosubstituted deoxystreptamine core attached to a highly unusual bicyclic sugar moiety (2)[2]. This steric bulk is the primary causal factor for its resilience against common aminoglycoside-modifying enzymes (AMEs).

Table 1: Quantitative and Physicochemical Properties
ParameterSpecification
Common Name Nebramycin II (Apramycin)
Chemical Formula C21H41N5O11 • xH2SO4
Molecular Weight 539.58 g/mol (free base); 637.66 g/mol (sulfate)
CAS Number 65710-07-8 (sulfate salt)
Solubility Soluble in Water (e.g., PBS pH 7.2: 10 mg/mL)
UV Absorption (λmax) 244 nm
Storage Conditions 2-8°C (or 4°C), protect from moisture and light

Mechanism of Action & Target Selectivity

Most aminoglycosides exert their bactericidal effect by inducing mRNA misreading. Nebramycin II goes a step further. It binds specifically to the deep groove of the 16S rRNA decoding site within the bacterial 30S ribosomal subunit (3)[3]. The binding interaction involves a continuously stacked helix of non-canonical C·A and G·A base pairs[2].

Causality of Action: By locking this RNA conformation, Nebramycin II physically blocks the translocation of peptidyl-tRNA from the A-site to the P-site[3]. This dual-action—inducing misreading while completely halting translational elongation—confers its potent bactericidal effect (4)[4].

Causality of Safety: The eukaryotic decoding site possesses key structural differences in its RNA sequence. Nebramycin II exhibits a distinct, low-affinity binding mode to eukaryotic ribosomes, which explains its relatively wide therapeutic window and lower ototoxicity/nephrotoxicity compared to legacy aminoglycosides[2].

MOA A Nebramycin II Sulfate (Polycationic Molecule) B Porin-Mediated Entry & Proton Motive Force Uptake A->B Cellular Uptake F Eukaryotic Decoding Site (Distinct Binding Mode) A->F Low Affinity / Selectivity C Binding to 16S rRNA (Deep Groove, 30S Subunit) B->C Target Engagement D Blockade of Peptidyl Translocation C->D Steric Hindrance E Bactericidal Effect (Protein Synthesis Arrest) D->E Cell Death

Fig 1. Nebramycin II mechanism of action: 30S ribosomal binding and translocation blockade.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, working with Nebramycin II requires strict environmental controls. Below are two field-proven methodologies with built-in validation systems.

Workflow A: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

Scientific Rationale: Nebramycin II is highly tolerant to acidic pH, unlike other aminoglycosides that lose efficacy in low-pH environments (5)[5]. However, for standardized MIC testing, the medium must be strictly cation-adjusted to prevent divalent cations (Ca²⁺, Mg²⁺) from outcompeting the polycationic antibiotic for bacterial surface binding sites[3].

Step-by-Step Protocol:

  • Preparation: Dissolve Nebramycin II sulfate powder in sterile distilled water to a stock concentration of 10 mg/mL[1]. Causality: Sulfate salts are highly water-soluble; avoid organic solvents which will precipitate the drug.

  • Media Adjustment: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the pH is strictly calibrated to 7.2–7.4.

  • Inoculum Standardization: Prepare a bacterial suspension (e.g., E. coli or K. pneumoniae) to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Serial Dilution: Perform 2-fold serial dilutions of the antibiotic in a 96-well microtiter plate (range: 0.25 to 256 µg/mL).

  • Incubation: Inoculate wells with 50 µL of the bacterial suspension. Incubate at 37°C for 16-20 hours.

  • Self-Validation System:

    • Positive Control: Bacterial inoculum + CAMHB (no antibiotic) → Ensures bacterial viability.

    • Negative Control: CAMHB only → Ensures media sterility.

    • Reference Strain Check: Run parallel testing with E. coli ATCC 25922. The MIC must fall within the accepted quality control range (typically 2-8 µg/mL) to validate the assay[4].

Workflow B: Isolation of Nebramycin Factor II from Streptomyces tenebrarius

Scientific Rationale: The Nebramycin complex consists of multiple factors. Factor II is isolated using cation-exchange chromatography because its multiple amino groups become highly protonated (polycationic) at low pH, allowing strong binding to negatively charged resins.

Step-by-Step Protocol:

  • Fermentation & Harvest: Culture S. tenebrarius in a submerged aerobic fermentation broth for 96 hours.

  • Acidification: Lower the broth pH to 3.0 using dilute H₂SO₄. Causality: This lyses residual cells and ensures all aminoglycosides are fully protonated and soluble.

  • Filtration: Filter the broth to remove mycelial biomass.

  • Chromatographic Loading: Load the filtrate onto a weak acid cation-exchange resin (e.g., Amberlite IRC-50).

  • Gradient Elution: Elute using a linear gradient of aqueous ammonia (0.1 N to 1.0 N). Causality: As pH rises, the amino groups deprotonate, reducing resin affinity. Factor II elutes at a specific ammonia concentration distinct from Factor VI (Tobramycin).

  • Neutralization & Lyophilization: Neutralize the Factor II fraction with H₂SO₄ to form the stable sulfate salt, then lyophilize to a white powder (6)[6].

Isolation S1 S. tenebrarius Fermentation (Broth Harvest) S2 Acidification & Filtration (pH 3.0, Remove Mycelia) S1->S2 Cell Lysis & Prep S3 Cation-Exchange Chromatography (Bind Polycations) S2->S3 Load Supernatant S4 Ammonia Gradient Elution (Fractionate Complex) S3->S4 Elute Aminoglycosides S5 Sulfuric Acid Neutralization (Form Sulfate Salt) S4->S5 Isolate Factor II S6 Lyophilization (Nebramycin II Sulfate) S5->S6 Desiccation

Fig 2. Downstream processing and isolation workflow of Nebramycin II from fermentation.

Conclusion

Nebramycin II sulfate remains a critical tool in both veterinary medicine and advanced microbiological research. Its unique structural steric hindrance provides a blueprint for next-generation aminoglycoside development aimed at defeating multidrug-resistant Gram-negative pathogens ()[].

References

  • [3] Apramycin Sulfate-susceptibility testing-TOKU-E, TOKU-E. 3

  • [2] Apramycin | C21H41N5O11 | CID 3081545 - PubChem, NIH. 2

  • [4] Apramycin - Wikipedia, Wikipedia. 4

  • [] CAS 410097-64-2 (Apramycin Sulphate) - BOC Sciences, BOC Sciences.

  • [5] Apramycin (Nebramycin II) | Antibiotic, MedChemExpress. 5

  • [1] Apramycin (sulfate hydrate) (Nebramycin II), Cayman Chemical. 1

  • [6] Apramycin Sulfate - GoldBio, GoldBio. 6

Sources

Foundational

Technical Guide: Mechanism of Action of Nebramycin II (Apramycin) as a Protein Synthesis Inhibitor

[1] Executive Summary Nebramycin II, universally recognized in modern pharmacopeia as Apramycin , represents a structurally distinct subclass of aminoglycoside antibiotics.[1] Unlike the canonical 4,5-disubstituted (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Nebramycin II, universally recognized in modern pharmacopeia as Apramycin , represents a structurally distinct subclass of aminoglycoside antibiotics.[1] Unlike the canonical 4,5-disubstituted (e.g., neomycin) or 4,6-disubstituted (e.g., gentamicin) 2-deoxystreptamines, Apramycin possesses a unique bicyclic sugar moiety (octodiose) fused to the 2-deoxystreptamine (2-DOS) core.[1][2]

This structural singularity confers two critical pharmacological advantages:

  • Unique Binding Topology: It engages the bacterial 30S ribosomal subunit with a distinct footprint, driving a dual mechanism of mistranslation and translocation blockade.

  • Evasion of Resistance: It is intrinsically refractory to the majority of clinically prevalent aminoglycoside-modifying enzymes (AMEs), making it a high-value candidate for repurposing against multidrug-resistant (MDR) Gram-negative pathogens.[1][2][3][4]

This guide details the molecular mechanics of Apramycin-ribosome interaction, its resistance landscape, and the validated protocols required to assay its efficacy.

Molecular Identity & Structural Pharmacology[3]

Chemical Entity: Apramycin (Nebramycin Factor 2) Class: Aminocyclitol; 4-monosubstituted 2-deoxystreptamine.[1][2] Key Structural Feature: The presence of a bicyclic octodiose ring system fused to the 4-position of the 2-deoxystreptamine ring.[2] This rigid bicyclic structure prevents the binding of many modifying enzymes that typically inactivate flexible aminoglycosides.

Table 1: Comparative Structural Properties
PropertyApramycin (Nebramycin II)Gentamicin C1aNeomycin B
Substitution Pattern 4-monosubstituted4,6-disubstituted4,5-disubstituted
Key Sugar Moiety Bicyclic OctodiosePurpurosamineRibose/Neosamine
AME Susceptibility Low (Mainly AAC(3)-IV)High (AAC, ANT, APH)High (AAC, ANT, APH)
Primary MOA Translocation Blockade + MistranslationMistranslationMistranslation

Mechanism of Action: The Ribosomal Intercept

Apramycin exerts its bactericidal effect by targeting the decoding center (A-site) of the 16S rRNA within the 30S ribosomal subunit. The mechanism is a cascade of structural disruptions leading to proteostatic collapse.

The Binding Event

Apramycin binds within the deep groove of Helix 44 (h44) of the 16S rRNA. Unlike other aminoglycosides that rely heavily on electrostatic interactions with the phosphate backbone, Apramycin forms a specific "stacking" interaction.

  • Target Residues: It interacts intimately with nucleotides A1408, A1492, and A1493 (E. coli numbering).[1][2]

  • Conformational Locking: The drug locks the adenine residues A1492 and A1493 in a "flipped-out" conformation.[2] In the absence of drug, these bases flip out only upon correct codon-anticodon pairing to validate the tRNA.[2] By forcing them out constitutively, Apramycin lowers the energy barrier for non-cognate tRNA acceptance.

The Dual-Inhibition Mode

While mistranslation (incorporation of incorrect amino acids) is a feature of all aminoglycosides, Apramycin is distinct in its profound ability to inhibit translocation .[1]

  • Mistranslation: The flipped-out A1492/A1493 stabilize the interaction between mRNA and non-cognate tRNA, leading to the synthesis of aberrant proteins that disrupt the cell membrane.[2]

  • Translocation Blockade: The rigid bicyclic ring of Apramycin imposes a steric barrier that prevents the movement of the tRNA-mRNA complex from the A-site to the P-site.[2] This "traffic jam" arrests the ribosome, halting protein synthesis entirely.

Visualization: Signaling & Mechanism Pathway

The following diagram illustrates the causal flow from Apramycin entry to cell death.

MOA Apramycin Nebramycin II (Apramycin) Ribosome 30S Ribosomal Subunit (Helix 44) Apramycin->Ribosome Permeates Cell Wall Asite Decoding A-Site (Deep Groove) Ribosome->Asite Specific Binding ConfChange Conformational Change (A1492/A1493 Flip-out) Asite->ConfChange Locks Conformation Mistranslation Mistranslation (Non-cognate tRNA binding) ConfChange->Mistranslation Lowers Fidelity Threshold Translocation Translocation Blockade (Steric Hindrance) ConfChange->Translocation Physical Obstruction Membrane Membrane Damage (Misfolded Proteins) Mistranslation->Membrane Accumulation of Aberrant Peptides Arrest Elongation Arrest Translocation->Arrest Ribosome Stalling Death Bacterial Cell Death Membrane->Death Loss of Integrity Arrest->Death Metabolic Collapse

Figure 1: Mechanistic cascade of Apramycin-induced proteotoxicity.[1][2] The dual pathway of mistranslation and translocation blockade distinguishes it from classical aminoglycosides.

Resistance Landscape

The clinical utility of Apramycin lies in its resilience. Most aminoglycoside resistance is driven by Aminoglycoside Modifying Enzymes (AMEs) that acetylate (AAC), phosphorylate (APH), or adenylate (ANT) the drug.[1][5]

  • Intrinsic Resilience: The bicyclic sugar blocks the access of enzymes like AAC(3)-II and ANT(2") , which render gentamicin and tobramycin ineffective.[1]

  • Specific Vulnerabilities:

    • AAC(3)-IV: This enzyme can acetylate the 3-amino group of the 2-deoxystreptamine ring, conferring high-level resistance.[1][2]

    • NpmA: A 16S rRNA methyltransferase that methylates A1408, totally preventing Apramycin binding.[1][2]

Experimental Protocols

To validate the mechanism or efficacy of Nebramycin II, the following self-validating protocols are recommended.

Protocol A: In Vitro Translation Inhibition Assay

Objective: Determine the IC50 of Apramycin against the ribosomal machinery, separating translation inhibition from cellular uptake issues.

Reagents:

  • E. coli S30 Extract (ribosome source).[1][2]

  • Luciferase mRNA or Poly(U) template.[1][2]

  • Amino Acid Mixture (minus Leucine).[1][2]

  • [3H]-Leucine (radioactive tracer).[1][2]

Workflow:

  • Preparation: Thaw S30 extract on ice. Prepare a master mix containing GTP, ATP, tRNA, and salts (Mg2+, K+).[1][2]

  • Dosing: Prepare serial dilutions of Apramycin (0.1 µM to 100 µM) in nuclease-free water.

  • Reaction: Mix 15 µL Master Mix + 5 µL Apramycin + 5 µL Template mRNA. Incubate at 37°C for 60 minutes.

  • Precipitation: Stop reaction with 5% TCA (Trichloroacetic acid). Boil for 10 mins to hydrolyze tRNAs.

  • Filtration: Pass samples through glass fiber filters (Whatman GF/C). Wash 3x with 5% TCA, then 1x with Ethanol.[1][2]

  • Quantification: Dry filters and count in a liquid scintillation counter.

  • Calculation: Plot CPM vs. Log[Concentration]. Calculate IC50 using non-linear regression.

Validation Check: Include Streptomycin as a positive control (high inhibition) and a No-Template control (background noise).

Protocol B: Chemical Footprinting (DMS Probing)

Objective: Confirm the binding site of Apramycin on the 16S rRNA.

Principle: Dimethyl sulfate (DMS) methylates accessible N7-guanine and N1-adenine residues.[1][2] Apramycin binding protects specific residues (A1492, A1493) from methylation.[1][2]

Workflow Visualization:

Footprinting Step1 1. Complex Formation (Ribosome + Apramycin) Step2 2. Chemical Modification (Add DMS) Step1->Step2 Incubate 37°C Step3 3. RNA Extraction (Phenol-Chloroform) Step2->Step3 Quench w/ BME Step4 4. Primer Extension (Reverse Transcriptase) Step3->Step4 Specific Primer Step5 5. Sequencing Gel (PAGE) Step4->Step5 Run alongside ladder Step6 6. Analysis (Identify Protected Bands) Step5->Step6 Band Drop-out = Binding

Figure 2: DMS Footprinting workflow.[1][2] A reduction in band intensity at A1492/A1493 indicates successful Apramycin binding.[1][2]

References

  • Identity & Structure

    • PubChem Compound Summary for CID 3081545, Apramycin.[1][2] National Center for Biotechnology Information (2025).[1][2] Link[1][2]

  • Mechanism of Action (Crystal Structure)

    • Apramycin recognition by the human ribosomal decoding site.[6][7] Matt, T. et al. (2007).[1][2] Biochimie. (Describes the distinct binding mode and translocation block). Link

  • Translocation Inhibition

    • Effects of apramycin, a novel aminoglycoside antibiotic on bacterial protein synthesis.[2][8][6][9][10] Perzynski, S. et al. (1979).[1][2] European Journal of Biochemistry.[2] (Establishes translocation blockade as primary mechanism). Link

  • Resistance Mechanisms

    • Mechanisms of Resistance to Aminoglycoside Antibiotics.[2][3][5][11][12] Ramirez, M.S.[1][2] & Tolmasky, M.E. (2010).[1][2] Frontiers in Microbiology. Link

  • Repurposing & Efficacy

    • Apramycin: A unique aminoglycoside with a distinct binding mode.[1][2][6][7] Juhas, M. et al. (2019).[1][2] ACS Infectious Diseases.[1][2] Link[1][2]

Sources

Exploratory

Physicochemical Characteristics of Nebramycin II Sulfate Powder: A Comprehensive Guide for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Molecule Beyond the Monograph Nebramycin II, more commonly known as Apramycin, is a unique aminoglyc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Molecule Beyond the Monograph

Nebramycin II, more commonly known as Apramycin, is a unique aminoglycoside antibiotic derived from the fermentation of Streptomyces tenebrarius.[1][2][3] As part of the larger nebramycin complex, its distinctive structure, featuring a bicyclic sugar moiety and a monosubstituted deoxystreptamine, sets it apart from other aminoglycosides.[4] This structural uniqueness contributes to its broad-spectrum activity against many gram-negative bacteria, including strains that have developed resistance to other aminoglycosides through enzymatic modification.[5][6]

For the researcher and drug development professional, the transition from a promising antibiotic molecule to a safe, stable, and efficacious drug product is paved with meticulous physicochemical analysis. The sulfate salt of Nebramycin II is the common form utilized in research and development, and its properties as a powder are foundational to every subsequent step, from analytical method development to formulation design and manufacturing.

This guide provides a deep dive into the essential physicochemical characteristics of Nebramycin II sulfate powder. It is structured not as a rigid checklist, but as a logical progression of inquiry that a scientist would undertake. We will move from fundamental identity to the nuanced complexities of its solid-state behavior and stability. The protocols described herein are grounded in established pharmacopeial principles and modern analytical techniques, with an emphasis on the causality behind the experimental choices—the "why" that transforms routine testing into robust science.

Section 1: Core Identity and Physicochemical Properties

A thorough understanding of a drug substance begins with its fundamental identity and basic properties. These parameters are the bedrock of all further characterization and are critical for quality control and regulatory compliance.

Structural and Chemical Identity

The identity of Nebramycin II sulfate is established through its unique chemical structure and associated identifiers.

ParameterValueSource(s)
Common Name Apramycin, Nebramycin factor 2[4][7]
Chemical Name 4-O-[(8R)-2-Amino-8-O-(4-amino-4-deoxy-α-D-glucopyranosyl)-2,3,7-trideoxy-7-(methylamino)-D-glycero-α-D-allo-octodialdo-1,5:8,4-dipyranos-1-yl]-2-deoxy-D-streptamine[4]
CAS Number 65710-07-8 (for sulfate salt)[7][8]
Molecular Formula C21H41N5O11 · xH2SO4[6][7][8]
Molecular Weight 637.6 g/mol (as sulfate); 539.6 g/mol (free base)[6][7][9]
Appearance Light yellow or yellowish-brown powder[7][8]
Solubility Profile

Solubility is a critical determinant of bioavailability and dictates the choice of formulation strategies. As an aminoglycoside sulfate, Nebramycin II is expected to be water-soluble.

Solvent SystemSolubilitySource(s)
Water Soluble / Freely Soluble[7][8][10]
Phosphate-Buffered Saline (PBS, pH 7.2) ≥ 10 mg/mL[6]
Dimethyl Sulfoxide (DMSO) Soluble[9]
Ethanol, Acetone, Ether Very slightly soluble to practically insoluble[10]
  • Causality: This method determines the saturation point of the compound in a specific solvent at a controlled temperature, providing a fundamental parameter for pre-formulation and dissolution studies. Using a shake-flask method ensures that equilibrium is reached.

  • Methodology:

    • Add an excess amount of Nebramycin II sulfate powder to a known volume of the test solvent (e.g., purified water, PBS pH 7.4) in a sealed vial.

    • Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove undissolved solids.

    • Assay the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC with a suitable detector (e.g., Charged Aerosol Detector).

    • The resulting concentration represents the equilibrium solubility.

Hygroscopicity

Aminoglycoside sulfates are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[10][11] This property is critical as it can impact powder flow, stability, and the accuracy of weighing operations.

  • Causality: DVS provides a quantitative measure of how much moisture a material absorbs or desorbs as a function of relative humidity (RH) at a constant temperature. This is crucial for defining appropriate storage and handling conditions to prevent physical changes or chemical degradation.

  • Methodology:

    • Place a precisely weighed sample (typically 5-10 mg) of Nebramycin II sulfate powder onto the DVS instrument's microbalance.

    • Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry mass.

    • Execute a pre-defined humidity program, typically involving stepwise increases in RH from 0% to 90% and subsequent decreases back to 0%.

    • At each RH step, the instrument holds the humidity constant until the sample weight stabilizes (i.e., equilibrium is reached).

    • The change in mass at each RH step is recorded. The results are plotted as the percentage change in mass versus RH, generating a sorption-desorption isotherm.

Section 2: Solid-State Characterization

The behavior of a drug substance as a solid powder is governed by its particle characteristics and crystalline structure. These properties directly influence manufacturing processes like blending and compression, as well as final product performance attributes like dissolution rate.

Particle Size Distribution (PSD)

The size and distribution of particles in an active pharmaceutical ingredient (API) powder are critical quality attributes. For poorly soluble drugs, reducing particle size increases the surface area, which can enhance the dissolution rate.[12] For soluble drugs like Nebramycin II sulfate, controlling PSD is essential for ensuring content uniformity in blends and maintaining consistent powder flow.[13]

  • Causality: Laser diffraction is a rapid and robust method for determining the PSD of a powder. It measures the angular distribution of scattered light produced by particles passing through a laser beam. This distribution is then mathematically converted into a particle size distribution, providing key metrics like D10, D50 (median), and D90 values.[12][14]

  • Methodology (Wet Dispersion):

    • Select a suitable dispersant in which Nebramycin II sulfate is practically insoluble (e.g., isopropanol or another non-aqueous solvent) to avoid dissolution during measurement.

    • Add a small amount of the powder to the dispersant and sonicate briefly to ensure deagglomeration.

    • Introduce the suspension into the laser diffraction instrument's measurement cell until the target obscuration (a measure of laser signal blockage by the particles) is reached.

    • Initiate the measurement. The instrument will circulate the suspension and acquire scattering data.

    • The software calculates the PSD based on an appropriate optical model (e.g., Mie theory).

    • Report the results, including the volume-based distribution and key statistical parameters (D10, D50, D90, and Span).

G cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_output Data Output Powder API Powder Dispersant Select Dispersant Suspension Create Suspension (Sonication) Dispersant->Suspension Obscuration Set Obscuration Suspension->Obscuration Measure Acquire Scattering Data Obscuration->Measure Calculate Calculate PSD Measure->Calculate Report Report D10, D50, D90 Calculate->Report

Caption: Workflow for Laser Diffraction Particle Size Analysis.

Polymorphism

Polymorphism describes the ability of a solid material to exist in multiple crystalline forms or "polymorphs."[15] Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility, melting point, and stability. Identifying and controlling the polymorphic form is a regulatory expectation and is crucial for ensuring consistent product quality and performance.[15]

  • Causality: Differential Scanning Calorimetry (DSC) measures thermal transitions (like melting or crystallization) as a function of temperature, which are unique for different polymorphs. X-ray Powder Diffraction (XRPD) provides a structural fingerprint based on the diffraction pattern of X-rays by the crystal lattice. The combination of these techniques is a powerful tool for identifying and differentiating polymorphic forms.

  • Methodology:

    • DSC Analysis:

      • Accurately weigh 2-5 mg of Nebramycin II sulfate powder into an aluminum DSC pan and seal it.

      • Place the sample pan and an empty reference pan into the DSC cell.

      • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).

      • Record the heat flow versus temperature. Endotherms (e.g., melting) or exotherms (e.g., crystallization) indicate thermal events.

    • XRPD Analysis:

      • Pack the powder sample into an XRPD sample holder.

      • Place the holder in the diffractometer.

      • Scan the sample over a specified range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source.

      • The resulting diffractogram (intensity vs. 2θ) serves as a unique fingerprint for the crystalline form.

Section 3: Stability Profile and Degradation Pathways

Ensuring the stability of an API is paramount for patient safety and product efficacy. Stability testing involves subjecting the drug substance to a variety of stress conditions to identify potential degradation products and establish appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation, or stress testing, is an essential part of the drug development process.[16] It involves exposing the API to conditions more severe than accelerated storage to trigger degradation. The primary goals are to understand the degradation pathways, identify likely degradation products, and develop a stability-indicating analytical method that can resolve the API from all its impurities and degradants.[17][18]

  • Causality: By subjecting the API to hydrolytic, oxidative, photolytic, and thermal stress, we can simulate the degradation that might occur over a long shelf-life or under improper storage. The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradants without destroying the molecule entirely.[16]

  • Methodology:

    • Acid/Base Hydrolysis:

      • Dissolve the sample in solutions of 0.1 M HCl and 0.1 M NaOH.

      • Heat the solutions (e.g., at 60°C) for a defined period.

      • At various time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.

    • Oxidative Degradation:

      • Dissolve the sample in a dilute solution of hydrogen peroxide (e.g., 3% H2O2).

      • Store at room temperature and analyze at various time points.

    • Thermal Degradation:

      • Expose the solid powder to dry heat (e.g., 80°C) for an extended period.

      • Analyze the powder at various time points.

    • Photostability:

      • Expose the solid powder and a solution of the API to controlled light conditions (visible and UV) as specified in ICH Q1B guidelines.

      • Analyze the samples and a dark control to assess light-induced degradation.

    • Analysis: All stressed samples are analyzed using a validated stability-indicating HPLC method, often with mass spectrometry (LC-MS) to help identify the mass of any new peaks (degradants).

G cluster_stress Stress Conditions API Nebramycin II Sulfate Powder Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal (Dry Heat) API->Thermal Photo Photolytic (Light/UV) API->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradants & Establish Pathways Analysis->Result

Caption: General workflow for a forced degradation study.

Storage and Handling

Based on the physicochemical properties, especially hygroscopicity and thermal stability, specific storage conditions are recommended.

  • Recommended Storage: 2°C to 8°C in a tightly sealed, light-resistant container.[7][19][20]

  • Long-term Storage: For reference standards or critical material, storage at -20°C may be advisable to minimize any potential degradation over time.[6][9]

Conclusion

The physicochemical characterization of Nebramycin II sulfate powder is a multi-faceted endeavor that forms the scientific foundation for its successful development into a pharmaceutical product. From its basic identity and solubility to its complex solid-state properties and stability profile, each parameter provides critical insights. The data generated through the protocols outlined in this guide enable informed decisions in formulation development, ensure the robustness of manufacturing processes, and are essential for meeting global regulatory standards. For the scientist, a comprehensive understanding of these characteristics is not merely a data-gathering exercise; it is the key to unlocking the full therapeutic potential of this important antibiotic.

References

  • Lab Procurement Services. Apramycin Sulfate, Nebramycin II, 1 Gram CAS# 23306314. LabProServices.com. [Link]

  • Lab Procurement Services. Apramycin Sulfate, Nebramycin II, 25 Grams CAS# 23306314. LabProServices.com. [Link]

  • Rx-reliance. Rpi Apramycin Sulfate [Nebramycin Ii] 5G. Rx-reliance.com. [Link]

  • Zoro. Rpi Apramycin Sulfate (Nebramycin II), 25g A50020-25.0. Zoro.com. [Link]

  • Bettersize Instruments. Custom Application of Laser Particle Size Analyzer in Rifampicin Powder. Bettersize.com. [Link]

  • Rovelli, G., et al. (2016). Hygroscopic Properties of Aminium Sulphate Aerosols. Atmospheric Chemistry and Physics. [Link]

  • Al-Edresi, S. et al. (2025). Analytical Method Development and Validation to Assess the Particle Size Distribution in Azithromycin Oral Suspension 200mg/5ml. Saudi Journal of Medical and Pharmaceutical Sciences. [Link]

  • Edmundson, I. C., & Lees, T. M. (1975). Particle-size analysis of pharmaceutical powders. Journal of Pharmacy and Pharmacology. [Link]

  • ResearchGate. Particle sizes (µm) of the antibiotic powders. ResearchGate. [Link]

  • Hanko, V. P., et al. (2008). Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Physical Chemistry Chemical Physics. Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. RSC Publishing. [Link]

  • Bose, P. S. C., et al. (2017). ANALYSIS OF PARTICLE SIZE DISTRIBUTION OF SOME POWDERS AND DOSAGE FORMS BY SKEWNESS AND KURTOSIS. Journal of Chemical and Pharmaceutical Research. [Link]

  • Harangi, J., et al. (1984). Determination of the Major Factors of Fermentation of the Nebramycin Complex by High Performance Liquid Chromatography. Journal of Liquid Chromatography. [Link]

  • USP. USP Monographs: Neomycin Sulfate Tablets. USP.org. [Link]

  • The International Pharmacopoeia. Neomycin sulfate (Neomycini sulfas). who.int. [Link]

  • Ye, J., et al. (2014). Hygroscopicity and optical properties of alkylaminium sulfates. Atmospheric Environment. [Link]

  • Koch, K. F., et al. (1978). Structures of some of the minor aminoglycoside factors of the nebramycin fermentation. The Journal of Organic Chemistry. [Link]

  • Park, J. W., et al. (2010). The nebramycin aminoglycoside profiles of Streptomyces tenebrarius and their characterization using an integrated liquid chromatography-electrospray ionization-tandem mass spectrometric analysis. Analytica Chimica Acta. [Link]

  • Stark, W. M., et al. (1972). Antibiotic nebramycin and preparation thereof.
  • ResearchGate. Tobramycin: A review of detectors used in analytical approaches for drug substance, its impurities and in pharmaceutical formulation. ResearchGate. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Sowell, J., et al. (2010). Polymorphisms associated with resistance and cross-resistance to aminoglycosides and capreomycin in Mycobacterium tuberculosis isolates from South Korean Patients with drug-resistant tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Sandoz Canada Inc. (2020). Product Monograph – Tobramycin Injection USP. sandoz.ca. [Link]

  • Wang, Q., et al. (2016). A sensitive non-derivatization method for apramycin and impurities analysis using hydrophilic interaction liquid chromatography and charged aerosol detection. Journal of Chromatography A. [Link]

  • Scribd. Neomycin Sulfate Monograph Overview. Scribd. [Link]

  • Atmospheric Chemistry and Physics. Supplement of Hygroscopic properties of aminium sulfate aerosols. copernicus.org. [Link]

  • National Center for Biotechnology Information. Apramycin. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. Nebramycin. PubChem Compound Database. [Link]

  • Blagden, N., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... Pharmaceutics. [Link]

  • Black, H. R., & Baber, D. R. (1972). Tobramycin (nebramycin factor 6): in vitro activity against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. [Link]

  • Cátedra de Calidad de Medicamentos. (2015). Determination of the Chemical Stability of Various Formulations of Tobramycin Eye-Drops by HPLC Method and Data Analysis by R-GUI Stability Software. scite.ai. [Link]

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Foundational

Nebramycin II (Apramycin): A Next-Generation Aminoglycoside Bridging Efficacy and Safety

Executive Summary Nebramycin II, universally known in pharmacological literature as Apramycin, represents a structural anomaly within the aminoglycoside class of antibiotics. Originally isolated from Streptomyces tenebra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nebramycin II, universally known in pharmacological literature as Apramycin, represents a structural anomaly within the aminoglycoside class of antibiotics. Originally isolated from Streptomyces tenebrarius, it has historically been confined to veterinary medicine. However, the escalating crisis of antimicrobial resistance (AMR), particularly among carbapenem-resistant Enterobacteriaceae (CRE) and ESKAPE pathogens, has catalyzed a re-evaluation of its therapeutic potential[1]. This technical guide explores the unique structural biology, atypical mechanism of action, and favorable ototoxicity profile of Nebramycin II, providing researchers and drug developers with a comprehensive framework for its application in modern drug discovery.

Structural Uniqueness and Chemical Profile

Nebramycin II (C₂₁H₄₁N₅O₁₁) is an atypical 2-deoxystreptamine (DOS) aminoglycoside[2]. While traditional aminoglycosides (e.g., gentamicin, tobramycin) feature a 4,5- or 4,6-disubstituted DOS ring, Nebramycin II is characterized by a mono-substituted DOS ring attached to an unusual bicyclic eight-carbon dialdose moiety and a 4-amino-4-deoxy-alpha-D-glucopyranose[1].

This rigid bicyclic system is the cornerstone of its clinical value. The structural bulk and unique glycosidic linkages render Nebramycin II sterically incompatible with the active sites of most prevalent aminoglycoside-modifying enzymes (AMEs) and ribosomal RNA methyltransferases (RMTases) that typically neutralize traditional aminoglycosides[1].

Mechanism of Action: Redefining Ribosomal Inhibition

Aminoglycosides traditionally exert their bactericidal effects by binding to the 16S rRNA of the bacterial 30S ribosomal subunit, displacing the universally conserved adenine residues A1492 and A1493. This "destacking" induces severe miscoding of the mRNA transcript.

Nebramycin II deviates significantly from this paradigm. Nuclear Magnetic Resonance (NMR) and single-molecule dynamics reveal that it binds to the deep groove of the decoding site—forming a continuously stacked helix with non-canonical C·A and G·A base pairs—but crucially, it does not induce the destacked conformation of A1492/A1493 [3].

Instead of causing massive miscoding, Nebramycin II acts primarily as a rigid physical block, inhibiting the translocation of the tRNA-mRNA complex through the ribosome[3]. Real-time measurements in live Escherichia coli cells confirm that Nebramycin II slows down translation elongation by 2- to 4-fold without causing the severe protein aggregation typically associated with miscoding-induced cell death[4].

MoA Nebramycin Nebramycin II (Apramycin) Ribosome Bacterial 30S Ribosome (16S rRNA Decoding Site) Nebramycin->Ribosome Binding Binds Deep Groove (Non-canonical C.A/G.A pairs) Ribosome->Binding Conformation Maintains Stacked A1492/A1493 Conformation Binding->Conformation Translocation Inhibits tRNA-mRNA Translocation Conformation->Translocation Prevents Bactericidal Bactericidal Effect (Protein Synthesis Halt) Translocation->Bactericidal

Fig 1: Nebramycin II inhibits bacterial protein synthesis by blocking ribosomal translocation.

The Ototoxicity Paradigm: Eukaryotic Selectivity

The primary dose-limiting toxicity of aminoglycosides in human medicine is irreversible sensorineural hearing loss (ototoxicity), driven by the drugs' off-target affinity for the eukaryotic mitochondrial ribosome (mitoribosome)—specifically the A1555G allele[5].

Nebramycin II exhibits a profound dissociation between antibacterial efficacy and ototoxicity. Its unique binding mode results in highly diminished affinity for the eukaryotic decoding site[6]. In in vivo guinea pig models, traditional aminoglycosides like gentamicin cause complete deafness at 160 mg/kg, whereas Nebramycin II allows for the partial retention of cochlear function even at massive doses of 430 mg/kg[5].

Quantitative Data: Efficacy and Toxicity Profiles

The following table synthesizes the comparative pharmacodynamic and toxicological parameters of Nebramycin II against standard-of-care aminoglycosides, demonstrating its superior therapeutic window[5][7].

ParameterNebramycin II (Apramycin)Traditional Aminoglycosides (e.g., Gentamicin)
Primary Mechanism Translocation blockade (stacked A1492/A1493)Miscoding & translocation blockade (destacked A1492/A1493)
MIC (E. coli) 1 – 8 μg/mL (Highly conserved)Highly variable (Strain dependent)
MIC (P. aeruginosa) ~4 μg/mLHighly variable (Strain dependent)
Ototoxicity Threshold > 430 mg/kg (Partial hearing retention)160 mg/kg (Complete deafness in guinea pigs)
Resistance Susceptibility AAC(3)-IV onlyAMEs, RMTases (ArmA, RmtB, etc.)

Standardized Experimental Protocols

To ensure rigorous, self-validating data generation in preclinical development, the following protocols are engineered to isolate the specific mechanistic and toxicological variables of Nebramycin II.

Protocol A: Real-Time Measurement of Translation Elongation in Live Cells

Causality: Traditional in vitro translation assays fail to capture the dynamic, crowded intracellular environment. By tracking dye-labeled tRNAs in live cells, researchers can directly observe the kinetic delays in the elongation cycle caused by Nebramycin II, validating its role as a translocation inhibitor rather than a miscoding agent[4].

  • Fluorophore Conjugation: Label initiator tRNA (tRNAfMet) and elongator tRNAs with Cy5/Cy3 fluorophores to enable single-molecule tracking via Förster Resonance Energy Transfer (FRET).

  • Cellular Internalization: Electroporate the labeled tRNAs into live E. coli cells. Self-Validation Step: Include a mock-electroporated control to establish baseline auto-fluorescence.

  • Drug Administration: Introduce Nebramycin II into the microfluidic chamber at 2x to 4x the established MIC.

  • Single-Molecule Imaging: Utilize Highly Inclined and Laminated Optical sheet (HILO) microscopy to track the dwell time of tRNAs on the ribosome.

  • Kinetic Analysis: Calculate the elongation rate. Nebramycin II will demonstrate a measurable 2- to 4-fold slowdown in translation elongation without the severe aggregation of misfolded proteins seen with gentamicin[4].

Protocol B: Ex Vivo Cochlear Explant Ototoxicity Assay

Causality: To decouple antibacterial efficacy from eukaryotic ototoxicity, direct morphological assessment of inner ear hair cells is required. The ex vivo model isolates the cellular toxicity of the drug from systemic metabolic variables, providing a direct readout of mitoribosomal interference[5].

  • Tissue Isolation: Dissect the organ of Corti from postnatal (P3-P5) guinea pigs in a sterile HEPES-buffered medium.

  • Explant Culture: Plate the explants on collagen-coated coverslips in DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS).

  • Drug Exposure: Treat parallel cultures with Nebramycin II (0.2 mM to 2 mM) and Gentamicin (0.2 mM) for 16-24 hours. Self-Validation Step: The Gentamicin arm serves as a positive control for hair cell apoptosis, ensuring the viability of the baseline culture.

  • Fixation & Permeabilization: Fix tissues with 4% paraformaldehyde and permeabilize with 0.3% Triton X-100.

  • Immunostaining: Stain hair cells using FITC-conjugated phalloidin (to visualize stereocilia architecture) and anti-myosin VIIa antibodies.

  • Quantification: Perform confocal microscopy to quantify surviving inner and outer hair cells. Nebramycin II-treated explants will maintain near-baseline cellular architecture compared to the decimated gentamicin controls[6].

Workflow Start In Vivo Guinea Pig Model Admin Chronic Drug Administration (Gentamicin vs. Apramycin) Start->Admin ABR Auditory Brainstem Response (ABR) at 12 kHz Admin->ABR Functional Assay ExVivo Ex Vivo Cochlear Explant Admin->ExVivo Tissue Extraction Analysis Morphological & Functional Toxicity Assessment ABR->Analysis Staining Hair Cell Surface Preparation & Immunostaining ExVivo->Staining Staining->Analysis

Fig 2: Experimental workflow for assessing aminoglycoside-induced ototoxicity in guinea pigs.

Conclusion

Nebramycin II (Apramycin) represents a highly promising scaffold for next-generation antibiotic development. By sidestepping the prevalent mechanisms of aminoglycoside resistance through its unique bicyclic structure[1], and by demonstrating a highly favorable ototoxicity profile due to its distinct ribosomal binding kinetics[5], it offers a viable pathway to treat multidrug-resistant Gram-negative infections with a significantly widened therapeutic index.

References

1.[1] Apralogs: Apramycin 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC, nih.gov.1 2.[2] Apramycin | C21H41N5O11 | CID 3081545 - PubChem - NIH, nih.gov. 2 3.[7] Apramycin - Wikipedia, wikipedia.org. 7 4.[3] The impact of aminoglycosides on the dynamics of translation elongation - PMC, nih.gov. 3 5.[4] Real-time measurements of aminoglycoside effects on protein synthesis in live cells | PNAS, pnas.org. 4 6.[5] Dissociation of antibacterial activity and aminoglycoside ototoxicity in the 4-monosubstituted 2-deoxystreptamine apramycin - PMC, nih.gov. 5 7.[6] Dissociation of antibacterial activity and aminoglycoside ototoxicity in the 4-monosubstituted 2-deoxystreptamine apramycin - PNAS, pnas.org. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Using Nebramycin II Sulfate (Apramycin) in Bacterial Culture

[1] Abstract & Introduction Nebramycin II , widely known in modern research as Apramycin , is a unique aminoglycoside antibiotic produced by Streptomyces tenebrarius.[1] Unlike common aminoglycosides (e.g., Kanamycin, Ge...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Introduction

Nebramycin II , widely known in modern research as Apramycin , is a unique aminoglycoside antibiotic produced by Streptomyces tenebrarius.[1] Unlike common aminoglycosides (e.g., Kanamycin, Gentamicin) that are often compromised by enzymatic degradation, Nebramycin II possesses a fused bicyclic octose moiety that renders it resistant to many aminoglycoside-modifying enzymes (AMEs).[2]

This guide provides a standardized protocol for using Nebramycin II sulfate as a high-fidelity selection agent in bacterial culture, specifically for Escherichia coli, Pseudomonas spp., and Streptomyces spp.[2] carrying the aac(3)-IV resistance marker.[2][3][4][5][6]

Key Technical Advantages[1]
  • High Selectivity: Evades inactivation by common RMTases (ribosomal methyltransferases).[2]

  • Stability: Exhibits superior stability in acidic media compared to other aminoglycosides.

  • Low Background: Reduces "satellite colony" formation often seen with beta-lactams.[2]

Mechanism of Action

Nebramycin II exerts bactericidal activity by binding irreversibly to the bacterial 30S ribosomal subunit .

  • Binding Event: It targets the decoding A-site of the 16S rRNA.[7]

  • Translocation Blockade: Unlike other aminoglycosides that primarily induce codon misreading, Nebramycin II specifically blocks the translocation step of protein synthesis.

  • Result: The ribosome is frozen on the mRNA, halting peptide elongation and leading to cell death.

Resistance Mechanism

Resistance is conferred by the aac(3)-IV gene (Aminoglycoside 3-N-acetyltransferase type IV), which modifies the antibiotic molecule, preventing ribosomal binding.[2][3][5]

MechanismOfAction Nebramycin Nebramycin II Sulfate (Apramycin) CellEntry Uptake via Active Transport (Oxygen Dependent) Nebramycin->CellEntry Ribosome Binds 30S Ribosomal Subunit (Decoding A-Site) CellEntry->Ribosome Translocation Blocks Translocation (tRNA movement A -> P site) Ribosome->Translocation Death Protein Synthesis Halted Cell Death Translocation->Death Resistance Resistance Gene: aac(3)-IV (Acetylation of Drug) Resistance->Nebramycin Inactivates

Figure 1: Mechanism of Action and Resistance Pathway.[2] Nebramycin II blocks ribosomal translocation, while the aac(3)-IV gene product neutralizes the drug via acetylation.[2]

Material Preparation

Stock Solution Specifications

To ensure reproducibility, avoid preparing stock solutions "fresh" daily. Prepare a concentrated master stock and freeze aliquots.

ParameterSpecification
Reagent Nebramycin II Sulfate (Apramycin Sulfate)
CAS Number 65710-07-8
Stock Concentration 50 mg/mL (Standard) or 100 mg/mL (High Conc.)[2]
Solvent Sterile Deionized Water (dH₂O) or Milli-Q Water
Solubility Highly soluble (>200 mg/mL in water)
Sterilization 0.22 µm Polyethersulfone (PES) Filter .[2] Do NOT autoclave.
Storage -20°C (Stable for >6 months). Avoid freeze-thaw cycles.[2][8]
Preparation Protocol
  • Weigh 500 mg of Nebramycin II sulfate powder.

  • Dissolve in 8 mL of sterile dH₂O. Vortex until completely clear (usually <1 min).[2]

  • Adjust final volume to 10 mL with sterile dH₂O.

  • Sterilize by passing through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot into 1 mL cryovials and store at -20°C .

Experimental Protocols

Protocol A: Bacterial Selection (Agar Plates)

This protocol is optimized for selecting E. coli transformants harboring plasmids with the aac(3)-IV promoter.[2]

Working Concentration:

  • Standard E. coli: 50 µg/mL

  • High-Copy Plasmids: 50–100 µg/mL[2]

  • Streptomyces spp.: 25–50 µg/mL

Workflow:

  • Media Prep: Prepare LB (Luria-Bertani) agar and autoclave at 121°C for 20 mins.

  • Cooling: Allow agar to cool to 50–55°C in a water bath. Critical: Adding antibiotic to hot agar (>60°C) may degrade the sulfate salt.[2]

  • Addition: Add 1 mL of 50 mg/mL Stock Solution per 1 Liter of agar (1:1000 dilution) to achieve 50 µg/mL .

  • Mixing: Swirl gently to mix without creating bubbles.

  • Pouring: Pour ~25 mL per 100mm Petri dish. Allow to solidify.

  • Storage: Store plates at 4°C in the dark. Use within 2-4 weeks.

SelectionWorkflow Stock Thaw Stock (50 mg/mL) Cool Cool Autoclaved Agar (55°C) Dilute Add 1:1000 (Final: 50 µg/mL) Stock->Dilute Add Reagent Cool->Dilute Pour Pour Plates Store 4°C Dilute->Pour Inoculate Plate Transformation Incubate 37°C Pour->Inoculate

Figure 2: Preparation workflow for Nebramycin II selection plates.

Protocol B: MIC Determination (Broth Microdilution)

To determine the Minimum Inhibitory Concentration (MIC) for quality control or resistance profiling.[2]

  • Inoculum: Prepare a 0.5 McFarland standard suspension of the test organism in saline. Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).[2]

  • Plate Setup: Use a 96-well round-bottom plate.

  • Dilution Series: Add 100 µL of CAMHB to columns 2-12. Add 200 µL of 128 µg/mL Nebramycin II solution to column 1. Perform 2-fold serial dilutions from column 1 to 10.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells (Final volume 200 µL; Final bacterial conc ~5 x 10⁵ CFU/mL).

  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

Reference Data (Quality Control):

Organism Strain Expected MIC Range (µg/mL)
E. coli ATCC 25922 2 – 8
P. aeruginosa ATCC 27853 4 – 16
S. aureus ATCC 29213 4 – 16

| E. coli (aac(3)-IV+) | Resistant Control | > 64 |[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Growth (Transformants) Antibiotic concentration too high.[2]Lower concentration to 25-30 µg/mL.[2] Ensure cells were allowed to recover (phenotypic expression) for 1 hour in SOC media before plating.
High Background (Satellite Colonies) Antibiotic degradation or contamination.[2]Do not add antibiotic to agar >60°C. Use plates within 2 weeks.
Precipitation in Stock High concentration / Low Temp.Warm stock to 37°C and vortex. If persistent, filter again. 50 mg/mL is safer than 100 mg/mL.
Inconsistent Selection Uneven mixing in agar.Swirl agar thoroughly after adding antibiotic. Ensure level surface for pouring.

Safety & Handling (MSDS Highlights)

  • Hazard: Nebramycin II is an aminoglycoside.[9][10][11][12][13][14] It may cause sensitization by skin contact or inhalation.

  • PPE: Wear gloves, lab coat, and safety glasses.[2] Use a dust mask if weighing large quantities of powder.

  • Disposal: Autoclave all biological waste containing the antibiotic before disposal.

References

  • Perzynski, S., et al. (1979).[2] "Effects of apramycin, a novel aminoglycoside antibiotic on bacterial protein synthesis."[7] European Journal of Biochemistry.

  • Matt, T., et al. (2012).[2] "Dissociation of antibacterial activity and aminoglycoside ototoxicity in the 4-monosubstituted 2-deoxystreptamine apramycin." Proceedings of the National Academy of Sciences. [2]

  • Pagkalis, S., et al. (2011).[2] "Bacterial resistance to aminoglycoside antibiotics: an overview." MedChemComm.

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[2] "Performance Standards for Antimicrobial Susceptibility Testing." CLSI M100.

  • Yates, B.J., et al. (2021).[2] "ApmA Is a Unique Aminoglycoside Antibiotic Acetyltransferase That Inactivates Apramycin." mBio.

Sources

Application

Nebramycin II for selection of transformed bacteria

Application Note: Nebramycin II (Apramycin) as a High-Fidelity Selection Agent for Transformed Bacteria Executive Summary Nebramycin factor II, commonly known as Apramycin, is a broad-spectrum aminoglycoside antibiotic u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nebramycin II (Apramycin) as a High-Fidelity Selection Agent for Transformed Bacteria

Executive Summary

Nebramycin factor II, commonly known as Apramycin, is a broad-spectrum aminoglycoside antibiotic utilized as a highly stringent selection marker in molecular biology and genetic engineering[1]. Due to its unique chemical structure, it evades most common bacterial resistance mechanisms, offering exceptionally low background growth during the selection of transformed Escherichia coli, Agrobacterium, and Mycobacteria species[2][3]. This application note details the mechanistic principles, quantitative selection parameters, and field-proven protocols for utilizing Nebramycin II in bacterial transformation workflows.

Mechanistic Overview: Causality of Inhibition and Resistance

The Structural Advantage of Nebramycin II

Unlike typical aminoglycosides (e.g., kanamycin, gentamicin) which possess a disubstituted deoxystreptamine ring, Nebramycin II features a unique monosubstituted deoxystreptamine ring linked to an octadiose element[2].

Mechanism of Action: Nebramycin II exerts its bactericidal effect by binding deeply into the major groove of the decoding-site RNA on the bacterial 30S ribosomal subunit. This binding physically blocks the translocation of tRNA and mRNA, significantly slowing down the overall rate of protein synthesis and inducing lethal translation errors[1].

The aac(3)-IV Resistance Axis

Because of its unique steric profile, Nebramycin II is completely unaffected by the vast majority of aminoglycoside-modifying enzymes (AMEs) and 16S rRNA methyltransferases that plague standard antibiotic selection[2]. Resistance is almost exclusively conferred by the aac(3)-IV gene , which is engineered into selection plasmids.

Mechanism of Resistance: The aac(3)-IV gene encodes the aminoglycoside 3-N-acetyltransferase IV enzyme. This enzyme utilizes Acetyl-CoA as a donor to regioselectively acetylate the 3-amino group of the apramycin molecule[4][5]. Once acetylated, the antibiotic loses its binding affinity for the 30S ribosome, allowing the transformed cell to survive and proliferate[4].

Mechanism Apramycin Nebramycin II (Apramycin) Ribosome 30S Ribosome (Decoding Site) Apramycin->Ribosome Binds RNA groove Inactive 3-N-acetyl-apramycin (Inactive) Apramycin->Inactive Substrate for AAC(3)-IV Death Translation Blockade (Cell Death) Ribosome->Death Blocks translocation Gene aac(3)-IV Gene (Plasmid) Enzyme AAC(3)-IV Acetyltransferase Gene->Enzyme Transcription/Translation Enzyme->Inactive Acetylates Apramycin Survival Cell Survival (Positive Selection) Inactive->Survival Fails to bind Ribosome

Fig 1. Mechanism of Nebramycin II inhibition and aac(3)-IV mediated resistance.

Quantitative Data: Selection Parameters

To ensure a self-validating selection system, the concentration of Nebramycin II must be calibrated to the specific bacterial host. Table 1 outlines the intrinsic susceptibility of various wild-type strains, while Table 2 provides the empirically validated working concentrations for plasmid selection.

Table 1: Minimum Inhibitory Concentration (MIC) Profile of Nebramycin II

Bacterial Species MIC Range (µg/mL) Application Context
Escherichia coli 2.0 - 8.0 Highly susceptible; ideal for routine cloning[1].
Pseudomonas aeruginosa ~4.0 Susceptible; useful for specialized expression[1].
Klebsiella pneumoniae 2.0 - >256.0 Variable; requires pre-screening of wild-type strain[1].

| Mycobacterium smegmatis | ~30.0 | Highly sensitive compared to other aminoglycosides[3]. |

Table 2: Standardized Selection Parameters for Transformed Bacteria

Host Organism Recommended Working Conc. Media Type Incubation
E. coli (DH5α, BL21) 50 µg/mL LB Agar 37°C, 16-18h
Agrobacterium tumefaciens 50 µg/mL YEP / LB Agar 28°C, 48h

| Mycobacterium spp. | 30 - 50 µg/mL | Middlebrook 7H10 | 37°C, 3-5 days[3] |

Experimental Protocols: Transformation and Selection Workflow

The following protocols establish a self-validating system. Expert Insight: Unlike ampicillin, which targets cell wall synthesis and allows for immediate plating, aminoglycosides irreversibly bind the ribosome. If transformed cells are plated without a recovery phase, they cannot synthesize the AAC(3)-IV acetyltransferase required for survival, leading to a 100% false-negative rate[6][7].

Workflow CompCells Competent Cells + aac(3)-IV Plasmid Shock Heat Shock (42°C) or Electroporation CompCells->Shock Induce uptake Recovery Recovery in SOC (37°C, 60 min) Shock->Recovery Express resistance Plating Plate on LB Agar + Apramycin Recovery->Plating Apply selection Incubation Incubate (37°C) 16-18 hours Plating->Incubation Grow colonies Selection Select Resistant Transformants Incubation->Selection Isolate clones

Fig 2. Step-by-step workflow for the transformation and selection of bacteria.

Protocol A: Preparation of Nebramycin II Stock Solution (50 mg/mL)
  • Weighing: Accurately weigh 500 mg of Apramycin sulfate powder.

  • Dissolution: Dissolve the powder in 10 mL of sterile Milli-Q water. Note: Apramycin is highly water-soluble and acidic pH tolerant, but dissolution should occur in neutral water to maintain downstream media pH.

  • Sterilization: Pass the solution through a 0.22 µm polyethersulfone (PES) syringe filter inside a laminar flow hood.

  • Storage: Aliquot into 1 mL sterile Eppendorf tubes and store at -20°C. The stock is stable for up to 12 months.

Protocol B: Preparation of Selective Media
  • Media Preparation: Prepare standard Luria-Bertani (LB) agar and autoclave at 121°C for 15 minutes.

  • Cooling: Allow the agar to cool to approximately 50-55°C. Causality: Adding antibiotics to media above 55°C causes thermal degradation of the active compound, leading to selection failure and satellite colonies.

  • Supplementation: Add 1 µL of the 50 mg/mL Nebramycin II stock per 1 mL of LB agar (1:1000 dilution) to achieve a final concentration of 50 µg/mL. Swirl gently to avoid bubbles.

  • Pouring: Pour ~20 mL per 10 cm petri dish. Allow to solidify, invert, and store at 4°C in the dark.

Protocol C: Transformation and Recovery (Heat-Shock Method)

This protocol incorporates necessary controls to validate the system's trustworthiness.

  • Preparation: Thaw one 50 µL aliquot of chemically competent E. coli (e.g., DH5α) on ice for 20-30 minutes[8].

  • DNA Addition: Add 1-5 µL (approx. 10-50 ng) of the aac(3)-IV-containing plasmid to the cells. Mix by gentle flicking. Do not vortex, as this shears the fragile competent cells[8].

  • Incubation: Incubate the mixture on ice for exactly 30 minutes to allow the DNA to adhere to the bacterial cell wall[8].

  • Heat Shock: Submerge the tube in a 42°C water bath for exactly 45 seconds. Causality: The rapid thermal shift creates a temperature gradient that sweeps the plasmid DNA through the transiently destabilized adhesion pores of the calcium chloride-treated membrane[6][8].

  • Cold Recovery: Immediately transfer the tube back to ice for 2 minutes to close the membrane pores[9].

  • Metabolic Recovery (CRITICAL): Add 950 µL of room-temperature SOC media (preferred over LB due to the presence of glucose, which maximizes cellular metabolism). Incubate at 37°C for 60 minutes with vigorous shaking (250 rpm)[8][9]. Causality: This window is strictly required for the transcription and translation of the AAC(3)-IV enzyme before the cells face the lethal pressure of the antibiotic.

  • Plating: Spread 50-100 µL of the recovery mixture onto the Nebramycin II selective plates[8].

    • Positive Control: Plate transformed cells on an LB plate without antibiotics to ensure the transformation process did not kill the cells.

    • Negative Control: Plate untransformed competent cells on a Nebramycin II plate to verify the antibiotic's efficacy[8].

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours[6].

Troubleshooting & Optimization

  • Absence of Colonies: If the positive control shows a lawn of bacteria but the selective plate is empty, the recovery phase was either omitted or too short. Ensure a full 60-minute recovery in glucose-rich SOC media.

  • Satellite Colonies: While Nebramycin II is highly stable and bactericidal (making satellite colonies much rarer than with bacteriostatic drugs like ampicillin)[7], over-incubation (>24 hours) can still allow non-transformed persister cells to scavenge nutrients. Always harvest plates between 16-18 hours.

  • Mycobacterial Selection: When working with slow-growing Mycobacteria, Nebramycin II is highly advantageous due to its low required concentration (30 µg/mL) compared to hygromycin (50-200 µg/mL), reducing off-target toxicity to the transformed cells[3].

References

  • Source: wikipedia.
  • The Kinetic Mechanism of AAC(3)
  • Source: asm.
  • Epidemiologic, Phenotypic, and Structural Characterization of Aminoglycoside-Resistance Gene aac(3)
  • Source: asm.
  • Source: benchling.
  • Bacterial transformation - Protocols.
  • Source: assaygenie.
  • Source: sandiego.

Sources

Method

Preparation of Nebramycin II Sulfate Stock Solutions for Laboratory Use: An In-Depth Technical Guide

Abstract This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of Nebramycin II sulfate stock solutions for routine laboratory applications. Nebramycin II, also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of Nebramycin II sulfate stock solutions for routine laboratory applications. Nebramycin II, also known as Apramycin, is a potent aminoglycoside antibiotic with a broad spectrum of activity against Gram-negative and some Gram-positive bacteria[1][2]. Its primary mechanism of action involves the inhibition of protein synthesis through binding to the 30S ribosomal subunit, which leads to mRNA misreading and ultimately, bacterial cell death[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and scientifically robust methodologies to ensure the integrity and efficacy of prepared stock solutions.

Introduction: The Scientific Imperative for Accurate Stock Solutions

The reliability and reproducibility of experimental data involving antimicrobial agents are fundamentally dependent on the quality of the antibiotic stock solutions. Improperly prepared or stored solutions can lead to a loss of potency, resulting in inaccurate minimum inhibitory concentration (MIC) determinations, failed selection in cell culture, and misleading structure-activity relationship (SAR) studies. This guide provides a validated framework for the preparation of Nebramycin II sulfate solutions, emphasizing the scientific principles that underpin each step of the protocol.

Nebramycin II is part of the nebramycin complex produced by Streptomyces tenebrarius[3]. The sulfate salt is the commonly used form in laboratory settings due to its stability and high solubility in aqueous solutions[4]. Adherence to the protocols outlined herein will ensure the consistent performance of Nebramycin II sulfate in various research applications.

Physicochemical Properties of Nebramycin II Sulfate

A thorough understanding of the physicochemical properties of Nebramycin II sulfate is critical for its proper handling and use. Key properties are summarized in the table below.

PropertyValueReference(s)
Synonyms Apramycin sulfate[5]
Molecular Formula C21H41N5O11 · xH2SO4[1][2]
Molecular Weight (Free Base) 539.58 g/mol [4][6]
Molecular Weight (Sulfate Salt) 637.6 g/mol [2]
Appearance Light brown or yellowish powder[1]
Solubility in Water Highly soluble[1]
Solubility in Organic Solvents Insoluble in acetone; slightly soluble in methanol[1]
Storage of Powder 2-8°C or -20°C[1]

Core Protocol: Preparation of a 25 mg/mL Nebramycin II Sulfate Aqueous Stock Solution

This protocol details the preparation of a standard stock solution suitable for most laboratory applications, including antimicrobial susceptibility testing and as a selection agent in molecular biology and cell culture.

Materials
  • Nebramycin II sulfate powder

  • Sterile, deionized, or distilled water (e.g., Water for Injection or molecular biology grade water)

  • Sterile 0.22 µm syringe filter (ensure compatibility with aqueous solutions)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Analytical balance and weigh boats

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

Step-by-Step Methodology

The following workflow diagram illustrates the key steps in the preparation of a sterile Nebramycin II sulfate stock solution.

Workflow A 1. Weigh Nebramycin II Sulfate B 2. Dissolve in Sterile Water A->B C 3. Vortex to Ensure Complete Dissolution B->C D 4. Sterile Filter the Solution C->D E 5. Aliquot into Single-Use Tubes D->E F 6. Label and Store at -20°C or -80°C E->F

Figure 1. Workflow for preparing sterile Nebramycin II sulfate stock solution.
  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Nebramycin II sulfate powder using an analytical balance and a sterile weigh boat. For a 25 mg/mL solution, this would be 250 mg for a final volume of 10 mL.

  • Dissolution: Aseptically transfer the weighed powder into a sterile conical tube. Using a sterile serological pipette, add the required volume of sterile water. For a 25 mg/mL solution, add sterile water to a final volume of 10 mL.

  • Ensuring Complete Solubilization: Tightly cap the conical tube and vortex at a medium speed until the powder is completely dissolved. The resulting solution should be clear and may have a faint yellow appearance[4].

  • Sterile Filtration: To ensure the sterility of the stock solution, it must be filtered through a 0.22 µm syringe filter. Draw the solution into a sterile syringe, attach the sterile filter, and dispense the filtered solution into a new sterile conical tube. This step is crucial as autoclaving can degrade the antibiotic.

  • Aliquoting for Stability: To prevent repeated freeze-thaw cycles, which can lead to degradation of the antibiotic, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the name of the antibiotic, concentration, date of preparation, and storage temperature. Store the aliquots at -20°C or -80°C.

Rationale Behind Key Experimental Choices
  • Use of Sulfate Salt: The sulfate salt of Nebramycin II is preferred for its enhanced stability and solubility in aqueous solutions compared to the free base[4].

  • Sterile Water as Solvent: Nebramycin II sulfate is highly soluble in water, making it the ideal solvent. Using sterile, high-purity water minimizes the risk of contamination and the introduction of impurities that could affect the antibiotic's activity.

  • Sterile Filtration: Aminoglycosides, like many antibiotics, are heat-labile. Therefore, autoclaving is not a suitable method for sterilization. Sterile filtration using a 0.22 µm filter is the standard and effective method for removing any potential bacterial contamination without compromising the antibiotic's integrity.

  • Aliquoting: Repeatedly freezing and thawing a stock solution can lead to a gradual loss of potency. By preparing single-use aliquots, the stability of the antibiotic is preserved over a longer period.

Quality Control and Validation of Stock Solutions

To ensure the efficacy of the prepared Nebramycin II sulfate stock solution, a quality control check is recommended. A simple and effective method is a disk diffusion assay.

Disk Diffusion Assay Protocol
  • Prepare a Bacterial Lawn: Inoculate a Mueller-Hinton agar plate with a susceptible bacterial strain (e.g., E. coli ATCC 25922) to create a uniform lawn.

  • Impregnate Sterile Disks: Aseptically apply a known volume (e.g., 10 µL) of the newly prepared Nebramycin II sulfate stock solution to a sterile paper disk.

  • Incubate: Place the impregnated disk onto the center of the inoculated agar plate. Incubate the plate at 35-37°C for 16-20 hours.

  • Measure the Zone of Inhibition: After incubation, measure the diameter of the zone of clearing around the disk where bacterial growth has been inhibited.

  • Compare to Standard: The size of the zone of inhibition should be consistent with expected values for the given concentration of Nebramycin II and the specific bacterial strain used. This can be compared to zones produced by commercially available, pre-impregnated disks or a previously validated in-house stock. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for interpreting results of antimicrobial susceptibility testing[7][8].

The following diagram illustrates the logical flow of the quality control process.

QC_Logic node_process node_process Start Prepare Nebramycin II Stock QC_Check Perform Disk Diffusion Assay Start->QC_Check Decision Zone of Inhibition as Expected? QC_Check->Decision Pass Stock Solution Validated for Use Decision->Pass Yes Fail Troubleshoot: Re-prepare or Assess Potency Decision->Fail No

Figure 2. Quality control decision workflow for Nebramycin II sulfate stock solutions.

Stability and Storage of Nebramycin II Sulfate Solutions

Proper storage is paramount to maintaining the potency of Nebramycin II sulfate stock solutions.

Storage ConditionDuration of StabilityReference(s)
+4°CUp to 6 months (in water)[9]
-20°CUp to 1 month[5]
-80°CUp to 6 months[5]

For long-term storage, -80°C is recommended. The stability of the free base has been noted to be robust at refrigerated temperatures for at least 8 weeks across a wide pH range of 1 to 11[10]. However, for the sulfate salt solution, it is best practice to store frozen in single-use aliquots.

Application Example: Minimum Inhibitory Concentration (MIC) Determination

The prepared and validated Nebramycin II sulfate stock solution can be used to determine the MIC against a bacterial isolate using the broth microdilution method, following CLSI guidelines[11].

  • Prepare Serial Dilutions: From the 25 mg/mL stock solution, prepare a working solution that is then serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Inoculate with Bacteria: Add a standardized bacterial inoculum to each well.

  • Incubate: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • Determine MIC: The MIC is the lowest concentration of Nebramycin II that completely inhibits visible bacterial growth.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the preparation of reliable and effective Nebramycin II sulfate stock solutions. By understanding the scientific principles behind each step and adhering to best practices for preparation, quality control, and storage, researchers can ensure the integrity of their experimental results and contribute to the advancement of scientific knowledge in the fields of microbiology and drug development.

References

  • European Union Reference Laboratory for Antimicrobial Resistance. (n.d.). TABLE FOR STABILITIES OF ANTIMICROBIALS IN STOCK STANDARD SOLUTIONS. Retrieved from [Link]

  • USDA ARS. (n.d.). Table 1. Breakpoints Used for Susceptibility Testing of Salmonella and E. coli 1. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (n.d.). Antibiotic Solutions. Retrieved from [Link]

  • Duggan, P. M., et al. (2019). In vitro activity of apramycin against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii. Journal of Antimicrobial Chemotherapy, 74(1), 88-95.
  • Addgene. (n.d.). Antibiotic Stock Solutions. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Stark, W. M., & Smith, R. L. (1972). U.S. Patent No. 3,691,279. Washington, DC: U.S.
  • Smith, K. P., et al. (2018). Evaluation of Apramycin Activity Against Methicillin-Resistant, Methicillin-Sensitive, and Vancomycin-Intermediate Staphylococcus aureus Clinical Isolates. Microbial Drug Resistance, 24(7), 899-904.
  • Schuetz, A. N. (2025, October 15). What Microbiology Labs Need to Know About Updates to Antimicrobial Resistance Testing in CLSI M100. Rapidmicrobiology. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <81> ANTIBIOTICS-MICROBIAL ASSAYS. Retrieved from [Link]

  • de Oliveira, A. C. C., et al. (2012). Determination of apramycin in oral soluble powder by a HPLC method using pre-column derivatization with o-phthalaldehyde and UV. Journal of the Brazilian Chemical Society, 23(11), 2056-2063.
  • Higgins, C. E., & Kastner, R. E. (1967). Nebramycin, a new broad-spectrum antibiotic complex. II. Description of Streptomyces tenebrarius. Antimicrobial agents and chemotherapy, 7, 324–331.

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of Nebramycin II in Pharmaceutical Preparations

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Nebramycin II, a key component of the nebramycin antibioti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Nebramycin II, a key component of the nebramycin antibiotic complex. Due to the absence of a significant UV chromophore in its structure, this method employs a Charged Aerosol Detector (CAD) for universal and sensitive detection. The described protocol utilizes reversed-phase chromatography with an ion-pairing agent to achieve optimal separation. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering instrument setup, mobile phase and sample preparation, a step-by-step analytical protocol, and a thorough discussion on method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge of Nebramycin II

Nebramycin is a broad-spectrum aminoglycoside antibiotic complex produced by Streptomyces tenebrarius.[1][2] Nebramycin II, also known as apramycin, is a significant factor within this complex, exhibiting potent antibacterial activity.[2] Accurate quantification of Nebramycin II is critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations.

The primary analytical challenge in the HPLC analysis of Nebramycin II and other aminoglycosides lies in their chemical structure. These highly polar molecules lack a substantial chromophore, rendering them largely unresponsive to standard UV-Vis detection.[3][4] To overcome this, alternative detection methods are necessary. This application note details a method leveraging a Charged Aerosol Detector (CAD), which provides a response proportional to the mass of the analyte, irrespective of its optical properties.[5][6][7]

Furthermore, the hydrophilic nature of aminoglycosides necessitates specific chromatographic strategies to achieve adequate retention and separation on reversed-phase columns. The use of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), is a well-established technique to enhance the retention of these polar compounds.[4][8]

This document provides a comprehensive protocol for the quantification of Nebramycin II, grounded in established analytical principles and validated against internationally recognized standards to ensure data integrity and reliability.[9][10][11][12][13]

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Nebramycin II Reference Standard: Of known purity and potency.

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm.

  • Heptafluorobutyric Acid (HFBA): HPLC grade.

  • Methanol: HPLC grade.

  • Trichloroacetic acid (TCA): ACS grade (for sample preparation, if necessary).

Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC-CAD analysis of Nebramycin II. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) HFBA in Water
Mobile Phase B 0.1% (v/v) HFBA in Acetonitrile
Gradient See Table 2 for a typical gradient profile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
CAD Nebulizer Temp. 35 °C
CAD Evaporation Temp. 50 °C
CAD Data Collection Rate 10 Hz

Table 1: Recommended HPLC-CAD Conditions

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.07030
15.1955
20.0955

Experimental Protocols

Preparation of Mobile Phases and Solutions
  • Mobile Phase A (0.1% HFBA in Water): To 999 mL of deionized water, add 1 mL of HFBA. Mix thoroughly and degas.

  • Mobile Phase B (0.1% HFBA in Acetonitrile): To 999 mL of acetonitrile, add 1 mL of HFBA. Mix thoroughly and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Nebramycin II reference standard and dissolve it in a 25 mL volumetric flask with Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For a simple aqueous solution or a formulated drug product, a direct dilution may be sufficient. For more complex matrices, such as fermentation broths, a sample cleanup step is necessary.[8][14][15]

  • For Aqueous Solutions/Formulated Products:

    • Accurately weigh a portion of the sample expected to contain approximately 10 mg of Nebramycin II.

    • Dissolve the sample in a 100 mL volumetric flask with Mobile Phase A.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • For Complex Matrices (e.g., Fermentation Broth):

    • To 1 mL of the sample, add 1 mL of 10% (w/v) Trichloroacetic Acid (TCA) to precipitate proteins.[15]

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter.

    • Further dilution with Mobile Phase A may be necessary to bring the concentration within the calibration range.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC quantification of Nebramycin II.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Mobile_Phase->HPLC_System Standard_Sol Standard Solution Preparation Standard_Sol->HPLC_System Sample_Sol Sample Solution Preparation Sample_Sol->HPLC_System Data_Acquisition Data Acquisition (CAD) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Nebramycin II Calibration->Quantification

Figure 1: HPLC Analysis Workflow for Nebramycin II Quantification.

System Suitability

Before initiating the analysis, perform five replicate injections of a mid-range standard solution (e.g., 100 µg/mL). The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

Method Validation

A comprehensive method validation should be performed according to the ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[9][10][11][12][13] The following parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank (matrix without analyte) and a spiked sample. The blank should not show any interfering peaks at the retention time of Nebramycin II.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the Nebramycin II reference standard. The peak area is then plotted against the concentration, and a linear regression analysis is performed.

Accuracy

Accuracy should be assessed by performing recovery studies on a placebo or a sample matrix spiked with known amounts of Nebramycin II at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing a minimum of six replicate samples at the target concentration on the same day. Intermediate precision is assessed by repeating the analysis on a different day with a different analyst or instrument.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). A S/N ratio of 3:1 is generally accepted for LOD, and 10:1 for LOQ.

Robustness

The robustness of the method should be evaluated by intentionally varying critical parameters such as the mobile phase composition, column temperature, and flow rate to assess the impact on the analytical results.

Table 3: Typical Acceptance Criteria for Method Validation

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0%
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10
Robustness The method should remain unaffected by minor variations in analytical parameters.

Data Analysis and Quantification

The concentration of Nebramycin II in the sample is determined by constructing a calibration curve from the analysis of the working standard solutions. The peak area of Nebramycin II in the sample chromatogram is then used to calculate the concentration using the linear regression equation derived from the calibration curve.

Conclusion

This application note provides a detailed and scientifically sound HPLC method for the quantification of Nebramycin II. The use of a Charged Aerosol Detector provides the necessary sensitivity and universality for this non-chromophoric compound. The outlined protocol, when properly validated, will serve as a reliable tool for quality control and research applications involving Nebramycin II.

References

  • Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light sc
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2)
  • Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. Agilent.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.
  • A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. PubMed.
  • A simplified guide for charged aerosol detection of non-chromophoric compounds : analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Western Sydney University.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Gentamicin Sulfate Assay by HPLC with Charged Aerosol Detection. ThermoFisher.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Evaporative light sc
  • HPLC with charged Aerosol Detection.
  • Charged aerosol detection in pharmaceutical analysis. PubMed.
  • Bioanalysis of aminoglycosides using high-performance liquid chromatography.
  • Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light sc
  • Bioanalysis of aminoglycosides using high-performance liquid chrom
  • Determination of aminoglycoside antibiotics in animal feed by high performance liquid chromatography using evaporative light scattering detector.
  • CLG-AMG1.03 Confirmation of Aminoglycosides by HPLC-MS/MS. FSIS.USDA.gov.
  • Nebramycin, a new broad-spectrum antibiotic complex. 3. Isolation and chemical-physical properties. PubMed.
  • Determination of apramycin in oral soluble powder by a HPLC method using pre-column derivatization with o-phthalaldehyde and UV. SciELO.
  • Determination of the Major Factors of Fermentation of the Nebramycin Complex by High Performance Liquid Chromatography.
  • The nebramycin aminoglycoside profiles of Streptomyces tenebrarius and their characterization using an integrated liquid chromatography-electrospray ionization-tandem mass spectrometric analysis. PubMed.
  • Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. USP.org.
  • A Sensitive Method for Direct Analysis of Impurities in Apramycin and Other Aminoglycoside Antibiotics Using Charged Aerosol Detection. Thermo Fisher Scientific.

Sources

Method

Application Notes and Protocols for Nebramycin II Sulfate in Microbial Screening

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Nebramycin II sulfate, also known as Apramycin, in agar plates for microbial s...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Nebramycin II sulfate, also known as Apramycin, in agar plates for microbial screening. This document delves into the scientific principles behind the protocols, offering insights to ensure reliable and reproducible results.

Introduction to Nebramycin II Sulfate (Apramycin)

Nebramycin II sulfate is a unique aminoglycoside antibiotic isolated from Streptomyces tenebrarius.[1] Its distinctive structure, featuring a monosubstituted 2-deoxystreptamine ring, confers a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3][4] This unique structure also makes it resilient to many common aminoglycoside-modifying enzymes, a prevalent mechanism of bacterial resistance.[4][5]

Mechanism of Action

Nebramycin II sulfate exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[5] This binding interferes with protein synthesis in two primary ways: it blocks the translocation of the peptidyl-tRNA from the A-site to the P-site and it induces misreading of the mRNA genetic code. This disruption of protein synthesis ultimately leads to bacterial cell death.

Nebramycin Nebramycin II Sulfate Binding Binds to 30S A-site Nebramycin->Binding Ribosome Bacterial 30S Ribosomal Subunit Ribosome->Binding Translocation Blocks Translocation of peptidyl-tRNA Binding->Translocation Misreading Induces mRNA Misreading Binding->Misreading Protein_Synthesis Inhibition of Protein Synthesis Translocation->Protein_Synthesis Misreading->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: Mechanism of action of Nebramycin II Sulfate.

Spectrum of Activity

Nebramycin II sulfate has demonstrated potent activity against a wide range of clinically relevant bacteria, including multidrug-resistant strains. Its efficacy against both Gram-positive and Gram-negative organisms makes it a valuable tool for various screening applications.

Table 1: In Vitro Activity of Nebramycin II Sulfate (Apramycin) Against Various Bacterial Species

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Acinetobacter baumannii832[6]
Escherichia coli1664[7]
Klebsiella pneumoniae (Carbapenem-Resistant)48[8]
Pseudomonas aeruginosa1632[6]
Staphylococcus aureus (MSSA, MRSA, VISA)816[2]
Mycobacterium abscessus8-fold more active than amikacin[6]
Mycobacterium tuberculosis0.51[9]

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Preparation of Nebramycin II Sulfate Stock Solution

The preparation of a sterile, accurate stock solution is critical for the successful use of Nebramycin II sulfate in agar plates.

Materials
  • Nebramycin II sulfate powder

  • Sterile, deionized or distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Analytical balance and weigh boats

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Protocol
  • Weighing: Accurately weigh the desired amount of Nebramycin II sulfate powder using an analytical balance in a clean weigh boat.

  • Dissolving: Transfer the powder to a sterile conical tube. Add a precise volume of sterile water to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear to slightly yellow.

  • Sterilization: Sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile tube. It is recommended to pre-wet the filter with a small amount of sterile water, which is then discarded, before filtering the antibiotic solution.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Label the aliquots with the name, concentration, and date of preparation. Store the aliquots at -20°C. Under these conditions, the stock solution is stable for up to one year.[10]

Preparation of Agar Plates with Nebramycin II Sulfate

This protocol details the steps for preparing agar plates containing a specific concentration of Nebramycin II sulfate for microbial screening.

Materials
  • Prepared sterile agar medium (e.g., Mueller-Hinton Agar, Luria-Bertani Agar)

  • Sterile petri dishes

  • Water bath or incubator set to 50-55°C

  • Nebramycin II sulfate stock solution

  • Micropipettes and sterile tips

Recommended Working Concentrations

The optimal working concentration of Nebramycin II sulfate will vary depending on the target microorganism and the specific application. Based on the MIC data, a starting concentration in the range of 16-64 µg/mL is recommended for many common bacteria. For initial screening, a concentration of 32 µg/mL is often a good starting point.

Protocol

start Start autoclave Prepare and Autoclave Agar Medium start->autoclave cool Cool Agar to 50-55°C autoclave->cool add_antibiotic Add Nebramycin II Sulfate Stock Solution cool->add_antibiotic mix Mix Gently but Thoroughly add_antibiotic->mix pour Pour Plates Aseptically mix->pour solidify Allow Plates to Solidify pour->solidify store Store at 4°C solidify->store end End store->end

Sources

Application

Application Note: Nebramycin II (Apramycin) as a High-Fidelity Selection Agent in Molecular Cloning

Abstract & Introduction Nebramycin II , universally known in modern molecular biology as Apramycin , is an aminoglycoside antibiotic produced by Streptomyces tenebrarius. While structurally related to kanamycin and genta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Nebramycin II , universally known in modern molecular biology as Apramycin , is an aminoglycoside antibiotic produced by Streptomyces tenebrarius. While structurally related to kanamycin and gentamicin, Apramycin possesses a unique bicyclic sugar moiety that renders it refractory to many common aminoglycoside-modifying enzymes found in laboratory and environmental bacterial strains.

This structural distinctiveness makes Nebramycin II (Apramycin) a superior selection agent for:

  • Complex Genomic Libraries: Where background resistance to Ampicillin or Kanamycin in environmental isolates (e.g., metagenomic libraries) causes high false-positive rates.

  • Streptomyces Genetics: It is the "gold standard" marker for intergeneric conjugation and genetic manipulation in actinomycetes.

  • Mycobacteria and Atypical Hosts: Used as a robust alternative marker when hygromycin or kanamycin cannot be used.

This guide provides the mechanistic basis, validated protocols, and troubleshooting frameworks for deploying Apramycin selection systems.

Scientific Basis: Mechanism & Resistance[1][2][3][4]

Mechanism of Action

Apramycin acts by binding irreversibly to the 30S ribosomal subunit of the bacterial ribosome. Unlike other aminoglycosides that primarily induce codon misreading, Apramycin blocks the translocation step of protein synthesis. This unique binding mode contributes to its bactericidal activity even against strains with low-level resistance to other aminoglycosides.

The Resistance System: aac(3)-IV

Resistance to Apramycin is conferred by the aac(3)-IV gene (also referred to as aac(3)-IVa or apram).[1][2][3] This gene encodes an aminoglycoside 3-N-acetyltransferase type IV enzyme.[2][3]

  • Enzymatic Action: The enzyme transfers an acetyl group from Acetyl-CoA to the 3-amino group of the deoxystreptamine ring of Apramycin.

  • Result: The acetylated antibiotic cannot bind the 30S ribosome effectively, allowing protein synthesis to proceed.

  • Cross-Resistance: The aac(3)-IV gene also confers resistance to gentamicin and tobramycin, but not to kanamycin or neomycin (which are modified by different enzymes). This allows for dual-selection strategies (e.g., Apramycin + Kanamycin).[4]

Visualizing the Selection Logic

G cluster_0 Susceptible Cell (Wild Type) cluster_1 Resistant Cell (Transformed) Apramycin Nebramycin II (Apramycin) Ribosome 30S Ribosome (Translocation Site) Apramycin->Ribosome Irreversible Binding Death Translocation Blocked (Cell Death) Ribosome->Death Inhibits Synthesis Apramycin2 Nebramycin II (Apramycin) Enzyme AAC(3)-IV Enzyme (Acetyltransferase) Apramycin2->Enzyme Substrate Gene Plasmid/Cosmid (aac(3)-IV gene) Gene->Enzyme Expression AcetylApr Acetylated Apramycin Enzyme->AcetylApr Acetylation Growth Ribosome Free (Cell Growth) AcetylApr->Growth Cannot Bind Ribosome

Figure 1: Mechanism of Action and Resistance. The AAC(3)-IV enzyme modifies Apramycin, preventing it from binding the ribosomal target.

Experimental Protocols

Protocol 1: Preparation of Apramycin Stock Solution

Critical Note: Apramycin is sold as Apramycin Sulfate.[4] Potency is usually calculated based on the free base. Check the manufacturer's Certificate of Analysis (CoA) for potency (usually >550 µg/mg).

Materials:

  • Apramycin Sulfate powder (CAS: 65710-07-8 or 37321-09-8)

  • Sterile Milli-Q water (or dH2O)

  • 0.22 µm syringe filter (PES or Cellulose Acetate)

  • Sterile 1.5 mL microcentrifuge tubes

Procedure:

  • Calculate: Determine the mass required for a 50 mg/mL stock solution.

    • Example: If potency is 600 µg/mg (0.6 mg active/mg powder), to get 500 mg active Apramycin, you need:

      
       mg of powder.
      
  • Dissolve: Add the powder to the appropriate volume of sterile water. Vortex until completely dissolved (Apramycin is highly water-soluble).

  • Sterilize: Pass the solution through a 0.22 µm syringe filter into a sterile tube.

    • Note: Do not autoclave the stock solution. While Apramycin is relatively heat-stable, filtration ensures maximal potency.

  • Aliquot & Store: Aliquot into 500 µL or 1 mL volumes. Store at -20°C .

    • Shelf Life: >1 year at -20°C. Avoid repeated freeze-thaw cycles (limit to 3-5 times).

Protocol 2: Selection in Escherichia coli

Apramycin is an excellent marker for E. coli when using cosmid libraries or when the host strain has background resistance to other markers.

Working Concentration: 50 µg/mL (Range: 25–50 µg/mL)

Procedure:

  • Media Prep: Prepare LB Agar or LB Broth. Autoclave and cool to roughly 50–55°C.

  • Addition: Add Apramycin stock (50 mg/mL) at a ratio of 1:1000.

    • Example: Add 500 µL stock to 500 mL media.

  • Transformation Recovery:

    • After heat-shock or electroporation, recover cells in SOC medium without antibiotic for 1 hour at 37°C.

    • Reason: The aac(3)-IV gene must be expressed and the enzyme accumulated before the cells are exposed to the lethal drug.

  • Plating: Spread cells onto Apramycin-LB plates. Incubate overnight at 37°C.

  • Result: Colonies typically appear within 16–18 hours. Background growth is usually non-existent (zero "satellite" colonies).

Protocol 3: Intergeneric Conjugation (E. coli to Streptomyces)

This is the most common application of Apramycin selection. It involves transferring a plasmid (e.g., pIJ773 derivatives) from a donor E. coli (strain ET12567/pUZ8002) to a Streptomyces host.

Materials:

  • Donor: E. coli ET12567/pUZ8002 containing the Apramycin-resistant plasmid.[4]

  • Recipient: Streptomyces spores or mycelia.

  • Media: MS Agar (Mannitol Soya Flour) + 10 mM MgCl2.

  • Overlay: Nalidixic Acid (to kill E. coli) and Apramycin (to select Streptomyces).

Workflow:

Conjugation PrepDonor 1. Grow E. coli Donor (Wash to remove antibiotics) Mix 3. Mix Donor + Recipient (Plate on MS Agar + MgCl2) PrepDonor->Mix PrepRecipient 2. Heat Shock Streptomyces Spores (50°C for 10 min) PrepRecipient->Mix Incubate1 4. Incubate 16-20h at 30°C (No Selection) Mix->Incubate1 Overlay 5. Overlay with Antibiotics (1mg Apramycin + 0.5mg Nalidixic Acid) Incubate1->Overlay Incubate2 6. Incubate 3-5 days at 30°C Overlay->Incubate2 Pick 7. Pick Exconjugants Incubate2->Pick

Figure 2: Intergeneric Conjugation Workflow. Note the delayed selection (Overlay step) is critical for Streptomyces recovery.

Detailed Overlay Step:

  • Prepare 1 mL of sterile water containing:

    • Apramycin: 1 mg (Final plate conc ~50 µg/mL assuming 20mL plate volume).

    • Nalidixic Acid: 0.5 mg (Final plate conc ~25 µg/mL).

  • Gently pipette this mixture over the surface of the incubated conjugation plate.

  • Use a sterile spreader to distribute evenly.

  • Incubate until colonies appear (3–5 days).

Comparison of Selection Agents

FeatureNebramycin II (Apramycin)KanamycinAmpicillin
Resistance Gene aac(3)-IVnptII / aph(3')bla (beta-lactamase)
Mechanism Acetylation (Enzymatic modification)PhosphorylationHydrolysis of antibiotic
Background Very Low (Rare in nature)Moderate (Common in soil bacteria)High (Satellite colonies common)
Stability High (Stable in agar >4 weeks)ModerateLow (Degrades rapidly)
Primary Use Streptomyces, Complex LibrariesGeneral CloningGeneral Cloning
Working Conc. 50 µg/mL50 µg/mL100 µg/mL

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Colonies (E. coli) Recovery time too short.Ensure 1 hour recovery in SOC without antibiotic before plating. The resistance enzyme must be expressed first.
No Colonies (Streptomyces) Overlay performed too early.Do not overlay immediately. Streptomyces needs 16-20 hours of non-selective growth to establish mycelia before antibiotic exposure.
High Background Contamination or degraded stock.Filter sterilize stock again. Ensure final concentration is 50 µg/mL. Check if host strain has intrinsic resistance (rare, but possible in some Pseudomonas spp.).
Precipitate in Stock Concentration too high.Apramycin is soluble up to >300 mg/mL, but 50 mg/mL is standard. If precipitate forms at -20°C, warm to 37°C to redissolve.

References

  • Mechanism & Resistance

    • Paget, M. S., & Bibb, M. J. (2020). Antibiotic resistance markers for Streptomyces. In Streptomyces Manual.
    • Source:

  • Gene Characterization (aac(3)-IV)

    • Salipante, S. J., & Hall, B. G. (2003). Determining the limits of the evolutionary potential of an antibiotic resistance gene. Molecular Biology and Evolution.
    • Source:

  • Conjugation Protocol

    • Kieser, T., et al. (2000). Practical Streptomyces Genetics.
    • Source:

  • Apramycin Properties

    • Gold Biotechnology.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Impact of pH on Nebramycin II sulfate stability and activity

A Guide for Researchers on the Critical Impact of pH on Stability and Bioactivity Introduction Welcome to the technical support guide for Nebramycin II sulfate (also known as Apramycin), a potent aminoglycoside antibioti...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on the Critical Impact of pH on Stability and Bioactivity

Introduction

Welcome to the technical support guide for Nebramycin II sulfate (also known as Apramycin), a potent aminoglycoside antibiotic. As researchers, scientists, and drug development professionals, understanding the physicochemical properties of this compound is paramount to achieving reproducible and accurate experimental outcomes. This guide provides in-depth, field-proven insights into one of the most critical variables affecting Nebramycin II sulfate: pH .

The pH of your solvent, buffer, or experimental medium directly influences both the chemical stability (shelf-life) and the biological activity (potency) of Nebramycin II sulfate. Failure to control this parameter can lead to inconsistent results, loss of activity, and misinterpretation of data. This document is structured to provide rapid answers through FAQs, solve common problems via troubleshooting guides, and offer deep mechanistic insights for advanced applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing aqueous solutions of Nebramycin II sulfate?

A1: For optimal stability, aqueous solutions of Nebramycin II sulfate and its close analog, tobramycin, should be maintained in a slightly acidic to neutral pH range, typically between pH 5.0 and 7.5 .[1][2] Within this range, the primary degradation pathway is slow oxidation, whereas outside of this range, more rapid acid or base-catalyzed hydrolysis occurs.[3][4][5] For long-term storage, aliquoting and freezing at -20°C is recommended.[6]

Q2: How does the pH of the experimental medium affect the antibacterial activity of Nebramycin II sulfate?

A2: The effect is twofold. Firstly, the cationic charge of the aminoglycoside molecule is pH-dependent. Generally, aminoglycoside uptake into bacteria is enhanced at a more alkaline pH (e.g., 7.5-8.5), which can lead to increased bactericidal activity and a lower Minimum Inhibitory Concentration (MIC).[7][8] However, Nebramycin II (Apramycin) has shown sustained drug uptake and potent activity even at the acidic pH found in urinary environments (pH 5.0-6.0), which is a unique characteristic among aminoglycosides.[9] Therefore, the "optimal" pH for activity is context-dependent and should be considered for your specific bacterial strain and experimental model.

Q3: What are the primary degradation pathways for Nebramycin II sulfate at different pH values?

A3: The degradation of Nebramycin II sulfate is highly pH-dependent, following three main pathways:

  • Acidic Conditions (pH < 4): The dominant degradation mechanism is acid-catalyzed hydrolysis of the glycosidic bonds. This breaks the molecule down into its constituent parts, such as kanosamine and nebramine for the related compound tobramycin.[3][10]

  • Neutral Conditions (pH ≈ 5.0 - 7.5): In this range, the primary degradation pathway is oxidation .[3][4][5] This process is often slower than hydrolysis but can be accelerated by temperature and the presence of metal ions.

  • Alkaline Conditions (pH > 8): Under basic conditions, base-catalyzed hydrolysis occurs, leading to a different set of degradation products, including deoxystreptamine and nebramine.[3][4]

Q4: My stock solution of Nebramycin II sulfate has turned a faint yellow. What does this mean, and can I still use it?

A4: A yellow discoloration is a common sign of oxidative degradation, which occurs most readily at near-neutral pH.[10] While the solution may still retain some activity, its potency is likely compromised, and the presence of degradation products could introduce confounding variables into your experiments. It is strongly recommended to discard the discolored solution and prepare a fresh stock to ensure the accuracy and reproducibility of your results. Using an antioxidant like sodium sulfite can help reduce oxidation in some formulations.[10]

Q5: Can I adjust the pH of my culture medium after adding Nebramycin II sulfate?

A5: This is not recommended. Adding acid or base directly to a solution containing the antibiotic can create localized pH extremes, potentially causing rapid degradation before the solution is fully neutralized. The best practice is to prepare and buffer your medium to the desired final pH before adding the antibiotic . This ensures that the drug is immediately introduced into a stable environment.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments involving Nebramycin II sulfate, with a focus on pH-related causes and solutions.

Problem: Significant Loss of Antibacterial Activity

You observe a much lower-than-expected potency or a complete loss of activity in your assay.

  • Probable Cause 1: pH-Induced Degradation. Your stock solution or final experimental medium may have a pH outside the optimal stability range (5.0-7.5), leading to hydrolysis or rapid oxidation.

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter to check the pH of your stock solution solvent and the final experimental medium.

    • Prepare Fresh: Discard the suspect solution and prepare a fresh stock of Nebramycin II sulfate in a validated, pH-controlled buffer or water for injection.

    • Storage Protocol: Ensure stock solutions are stored in small, single-use aliquots at -20°C to prevent repeated freeze-thaw cycles and minimize time spent at room temperature.[6]

    • Buffer Choice: Be aware that some buffer components, like high concentrations of borates, can accelerate degradation.[10]

Problem: Inconsistent Results Between Experimental Replicates

You are seeing high variability in your results (e.g., MIC values, kill curves) that cannot be explained by pipetting error.

  • Probable Cause 1: Uncontrolled pH in the Assay. The metabolic activity of bacteria during an experiment can alter the pH of the medium. This pH shift can then change the activity of the Nebramycin II sulfate, leading to inconsistent results.

  • Troubleshooting Steps:

    • Use Buffered Media: Ensure your experimental medium is strongly buffered to resist pH changes caused by bacterial metabolism.

    • Monitor pH Post-Experiment: Measure the pH of your culture medium at the beginning and end of an experiment to determine if a significant shift has occurred.

    • Consider the "Activity vs. Stability" Trade-off: Remember that a higher pH might increase activity but can also decrease long-term stability, especially at elevated incubation temperatures (e.g., 37°C). The experimental window should be short enough to minimize degradation.

Workflow for Troubleshooting Loss of Activity

G start Problem: Loss of Activity check_stock Is Stock Solution Fresh (<2 weeks at 4°C)? start->check_stock check_ph Measure pH of Solvent & Media check_stock->check_ph Yes prepare_fresh Action: Prepare Fresh Stock Solution. check_stock->prepare_fresh No ph_ok Is pH between 5.0 and 7.5? check_ph->ph_ok adjust_ph Action: Adjust Media pH with appropriate buffer before adding drug. ph_ok->adjust_ph No check_storage Was stock stored properly (-20°C, aliquoted)? ph_ok->check_storage Yes final_check Re-run experiment with new stock and verified media. adjust_ph->final_check prepare_fresh->final_check correct_storage Action: Implement proper storage protocol. check_storage->correct_storage No check_storage->final_check Yes correct_storage->final_check G cluster_0 Acidic Conditions (pH < 4) cluster_1 Neutral Conditions (pH 5-7.5) cluster_2 Alkaline Conditions (pH > 8) Acid Nebramycin II Protonationof glycosidic oxygen atoms Hydrolysis_Acid Hydrolysis Cleavage of glycosidic bonds Acid->Hydrolysis_Acid H+ catalysis Products_Acid Inactive Products e.g., Kanosamine, Nebramine Hydrolysis_Acid->Products_Acid Neutral Nebramycin II Susceptible to dissolved oxygen Oxidation Oxidation Formation of chromophores Neutral->Oxidation Slow Reaction Products_Neutral Degradation Products Leads to yellowing and loss of potency Oxidation->Products_Neutral Alkaline Nebramycin II Deprotonationof hydroxyl groups Hydrolysis_Base Hydrolysis Cleavage of glycosidic bonds Alkaline->Hydrolysis_Base OH- catalysis Products_Base Inactive Products e.g., Deoxystreptamine Hydrolysis_Base->Products_Base

Caption: pH-dependent degradation pathways of Nebramycin II sulfate.

Data Summary: pH and Nebramycin II/Tobramycin

The following table summarizes the known effects of pH on the stability and activity of Nebramycin II sulfate and its close structural analog, tobramycin.

pH RangePrimary Stability ConcernEffect on Antibacterial ActivityKey Considerations & Recommendations
< 4.0 Acid Hydrolysis: Rapid degradation of glycosidic bonds. [3][4]Activity is generally reduced due to degradation and potential effects on bacterial physiology.Avoid storing or using in highly acidic, unbuffered solutions.
5.0 - 7.5 Oxidation: Slow degradation, accelerated by heat and metal ions. [5][10]Optimal Range for Stability. Activity is potent. Apramycin shows good activity even at the lower end of this range. [9]Ideal range for formulation and storage. Prepare solutions fresh and store properly.
> 8.0 Base Hydrolysis: Degradation of the aminoglycoside structure. [3][4]Potentially Enhanced Activity: Increased drug uptake by bacteria can lower the MIC. [7][8]A trade-off exists. Use for short-term experiments only where enhanced activity is desired, but be aware of accelerated degradation.

References

  • Determination of Tobramycin in Crude and In-Process Production Samples During Manufacturing Using HPAE-IPAD. (2004). Thermo Fisher Scientific.
  • Hanko, V. P., et al. (2008). Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Trissel, L. A. (2011). Tobramycin Sulfate. In Handbook on Injectable Drugs (16th ed.). ASHP Publications. [Link]

  • Loftin, K. A., et al. (2008). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Journal of Environmental Quality. [Link]

  • Pfeifer, C., et al. (2015). A stability study of amphotericin B, colistin and tobramycin in a hydrophilic suspension commonly used for selective decontamination of the digestive tract by HPLC and in vitro potency measurements. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]

  • Brandl, M., & Gu, L. (1992). Degradation of Tobramycin in Aqueous Solution. Drug Development and Industrial Pharmacy. [Link]

  • Glew, R. H., & Pavuk, R. A. (1983). Stability of Vancomycin and Aminoglycoside Antibiotics in Peritoneal Dialysis Concentrate. Nephron. [Link]

  • Request PDF: Degradation of tobramycin in aqueous solution. (1992). ResearchGate. [Link]

  • Frazer, M. S., et al. (2022). A mini-review: environmental and metabolic factors affecting aminoglycoside efficacy. Journal of Antimicrobial Chemotherapy. [Link]

  • Lebeaux, D., et al. (2014). pH-Mediated Potentiation of Aminoglycosides Kills Bacterial Persisters and Eradicates In Vivo Biofilms. The Journal of Infectious Diseases. [Link]

  • Rosasco, M. F., & Segall, A. I. (2015). Determination of the Chemical Stability of Various Formulations of Tobramycin Eye-Drops by HPLC Method and Data Analysis by R. Journal of Applied Pharmaceutical Science. [Link]

  • Nahata, M. C. (2000). Stability of Preservative-Free Tobramycin in Half-Normal Saline. The Canadian Journal of Hospital Pharmacy. [Link]

  • Berendsen, B. J. A., et al. (2008). Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection. Analytica Chimica Acta. [Link]

  • Sola-Conesa, P., et al. (2012). Effect Of Different Excipients In Tobramycin Sulfate Watery Solutions Degradation Rate. Investigative Ophthalmology & Visual Science. [Link]

  • Becker, K., et al. (2021). Antibacterial activity of apramycin at acidic pH warrants wide therapeutic window in the treatment of complicated urinary tract infections and acute pyelonephritis. EBioMedicine. [Link]

Sources

Optimization

Diagnostic Module A: Biosynthetic Impurity Control in Fermentation

Welcome to the Nebramycin II (Apramycin) Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nebramycin II (Apramycin) Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. True experimental integrity requires understanding the causality behind failures.

Whether you are scaling up biosynthesis, eradicating Mycoplasma in cell culture, or maintaining stringent genetic selection, contamination in Nebramycin II workflows generally stems from three distinct vectors: biosynthetic impurities , microbial breakthrough , and selection degradation .

Below are our advanced diagnostic modules, featuring self-validating protocols and mechanistic explanations to ensure your experiments remain robust and reproducible.

Issue: High levels of structural analogs (e.g., demethyl-apramycin, carbamoyltobramycin) are contaminating the final Nebramycin II yield during Streptoalloteichus tenebrarius fermentation.

Mechanistic Causality: Nebramycin II is an aminoglycoside naturally synthesized by the actinomycete S. tenebrarius. During industrial fermentation, the strain utilizes common precursors to synthesize several structurally related aminoglycosides, leading to a heterogeneous product mixture ()[1]. A critical contamination issue is the accumulation of the impurity demethyl-apramycin. Mechanistically, this occurs when the HemK family methyltransferase, AprI, fails to fully convert the intermediate demethyl-aprosamine into aprosamine ()[2]. According to VICH LG 10 veterinary guidelines, impurities exceeding 0.1% must be strictly controlled[2].

Quantitative Data: Fermentation Impurity Profiles

Strain Phenotype Nebramycin II Yield (mg/L) Demethyl-apramycin Impurity (%) Carbamoyltobramycin Yield (mg/L)
Wild-type S. tenebrarius 2227 ± 320 > 1.0% 607 ± 111

| Engineered S. tenebrarius IB (aprI overexpressed) | 2331 ± 210 | < 0.1% | 0 (Pathway blocked) |

Data summarized from metabolic engineering studies on S. tenebrarius[1][2].

Self-Validating Protocol: High-Purity Fermentation Workflow

  • Strain Engineering & Selection: Utilize an S. tenebrarius strain with an overexpressed aprI gene to drive the methylation step to completion.

  • Media Optimization: Cultivate the seed culture in MYM medium, then transfer to M11 fermentation medium (containing high concentrations of starch and dextrin) to suppress competing tobramycin biosynthetic pathways[1].

  • Fermentation Conditions: Incubate at 28°C and 250 rpm for 7 days.

  • Validation Loop (HPLC-ESI MS): Sample the broth at 72 hours. Monitor the extracted ion chromatogram (EIC) for m/z 562 (Nebramycin II) and m/z 548 (Demethyl-apramycin). Self-Validation: If the m/z 548 peak area exceeds 0.1% of the total, the system flags incomplete methylation, triggering an automatic reduction in the precursor feed rate to prevent further impurity accumulation.

G Precursor Aminoglycoside Precursors Demethyl_Aprosamine Demethyl-aprosamine (Intermediate) Precursor->Demethyl_Aprosamine AprI AprI (HemK Methyltransferase) Demethyl_Aprosamine->AprI Normal Pathway Demethyl_Apramycin Demethyl-apramycin (Impurity >0.1%) Demethyl_Aprosamine->Demethyl_Apramycin AprI Deficiency / Bypass Aprosamine Aprosamine AprI->Aprosamine Complete Methylation Apramycin Nebramycin II (Apramycin) High Purity Target Aprosamine->Apramycin Downstream Enzymes

Biosynthetic pathway of Nebramycin II highlighting the demethyl-apramycin impurity divergence.

Diagnostic Module B: Cell Culture Contamination & Mycoplasma Breakthrough

Issue: Persistent bacterial or Mycoplasma contamination in mammalian tissue cultures despite using Nebramycin II as an antimicrobial agent.

Mechanistic Causality: Nebramycin II inhibits protein synthesis by binding to the deep groove of the bacterial 30S ribosomal decoding site. This induces misreading of mRNA and blocks translocation, effectively halting protein elongation ()[3]. While it is highly bactericidal against Gram-negative bacteria (e.g., E. coli, P. aeruginosa), Mycoplasma species lack a cell wall and can exhibit breakthrough growth at standard concentrations. To prevent this, Nebramycin II must be paired with a macrolide (such as Tylosin) to create a synergistic steric hindrance at the ribosome, drastically lowering the Minimum Inhibitory Concentration (MIC) ()[4].

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

Contaminant Organism Nebramycin II Alone (µg/mL) Nebramycin II + Tylosin (µg/mL)
Escherichia coli 1 - 8 N/A
Pseudomonas aeruginosa 4 N/A

| Mycoplasma hyorhinis | 600 | 12 (Synergistic Drop) |

Data demonstrating the synergistic efficacy of Nebramycin II combinations[4][5].

Self-Validating Protocol: Synergistic Mycoplasma Eradication

  • Baseline Assessment: Perform a PCR-based Mycoplasma assay on the contaminated cell culture supernatant to establish a positive baseline.

  • Synergistic Media Preparation: Supplement standard DMEM/FBS with 12 µg/mL Nebramycin II and 12 µg/mL Tylosin. Filter sterilize through a 0.22 µm membrane.

  • Eradication Cycling: Culture the mammalian cells for three complete passages (approximately 9 days) in the selective media, ensuring media is replaced every 48 hours to prevent antibiotic degradation.

  • Validation (Antibiotic Washout): Transfer the cells to antibiotic-free media for two subsequent passages. Re-test the supernatant via PCR. Self-Validation: A negative PCR result only after the washout period confirms true eradication; if the PCR is positive, the contamination was merely suppressed, indicating a need to increase the synergistic dosage.

Diagnostic Module C: Plasmid Cross-Contamination in Genetic Engineering

Issue: False-positive background colonies (satellite colonies) appearing on selective agar plates utilizing the aac(3)-IV resistance marker.

Mechanistic Causality: The aac(3)-IV gene confers resistance by producing an aminoglycoside acetyltransferase that covalently modifies Nebramycin II, rendering it incapable of binding the ribosome ()[6]. False positives occur when the local concentration of active Nebramycin II drops in the agar. This is typically caused by pH-induced hydrolysis (Nebramycin II is highly stable at acidic/neutral pH but degrades rapidly in alkaline conditions[7]) or by aerosolized cross-contamination of the aac(3)-IV plasmid during plating.

Self-Validating Protocol: Stringent Selection Plating

  • Media pH Calibration: Buffer the LB agar to strictly pH 7.2 prior to autoclaving.

  • Thermal Control: Allow the agar to cool to exactly 50°C before adding Nebramycin II to a final concentration of 50 µg/mL. Adding the antibiotic at higher temperatures accelerates thermal degradation.

  • Plating Technique: Use sterile glass beads rather than spreaders to minimize aerosolization of plasmid DNA across the plate surface.

  • Validation (Control Plating): Always run a parallel transformation with a mock vector (lacking the aac(3)-IV cassette). Self-Validation: The protocol validates its own integrity—zero colonies on the mock plate confirm the selection pressure is intact and background cross-contamination has been successfully eliminated.

MOA Nebramycin Active Nebramycin II Ribosome Bacterial 30S Ribosome (Decoding Site) Nebramycin->Ribosome Binds deep groove RNA Inactivated Acetylated Nebramycin II (Inactive) Nebramycin->Inactivated Resistance Mechanism Translocation Translocation Blockade Ribosome->Translocation Induces misreading Bactericidal Bactericidal Effect (Contamination Cleared) Translocation->Bactericidal Halts synthesis AAC3IV aac(3)-IV Gene Product (Acetyltransferase) AAC3IV->Nebramycin Acetylates Survival Bacterial Survival (Background Contamination) Inactivated->Survival Allows Growth

Mechanism of Nebramycin II ribosomal inhibition and aac(3)-IV mediated resistance.

References

  • Mitousis, L., et al. "Engineering of Streptoalloteichus tenebrarius 2444 for Sustainable Production of Tobramycin." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Apramycin." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Zhang, Y., et al. "Characterization of Resistance Patterns and Detection of Apramycin Resistance Genes in Escherichia coli." ResearchGate. Available at:[Link]

  • "Characterization and utilization of methyltransferase for apramycin production in Streptoalloteichus tenebrarius." Journal of Industrial Microbiology and Biotechnology (Oxford Academic). Available at:[Link]

  • "EP0032304B1 - Antibiotic compositions." Google Patents.
  • "Apramycin | CID 3081545." PubChem - NIH. Available at:[Link]

Sources

Troubleshooting

Nebramycin II (Apramycin) Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for addressing Nebramycin II resistance in bacterial cultures. Nebramycin II, commonly known as Apramycin, is a structurally unique aminoglycoside antibiotic.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for addressing Nebramycin II resistance in bacterial cultures. Nebramycin II, commonly known as Apramycin, is a structurally unique aminoglycoside antibiotic. Unlike standard aminoglycosides, it binds to the deep groove of the decoding A-site of the 16S rRNA, causing misreading of the genetic code and significantly slowing down the overall rate of protein synthesis[1]. Because of its distinct bicyclic sugar moiety, it naturally evades most widespread aminoglycoside-modifying enzymes (AMEs)[2].

However, resistance can still emerge during routine subculturing or in clinical isolates. This guide provides authoritative, self-validating protocols to diagnose the root cause of resistance and overcome it effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Gram-negative culture is resistant to Nebramycin II when it usually evades standard AMEs. What is the molecular causality? A: True resistance to Nebramycin II is rare but is primarily driven by the acquisition of the 3-N-acetyltransferase gene, aac(3)-IV[2]. This specific enzyme exhibits unique substrate promiscuity, acetylating the antibiotic molecule and sterically hindering it from binding to the 16S rRNA target. Other, less common mechanisms include the acetyltransferase apmA[3], 16S rRNA methyltransferases (npmA and kamB)[3], and active drug expulsion via Resistance-Nodulation-Division (RND) family efflux pumps[4].

Q2: How do I define "resistance" in my specific bacterial culture? A: Resistance is defined by comparing your culture's Minimum Inhibitory Concentration (MIC) against established Epidemiological Cut-Off Values (ECOFFs). If your strain's MIC exceeds the wild-type cutoff (e.g., >32 µg/mL for Escherichia coli), it has acquired a non-native resistance mechanism[5].

Q3: How can I differentiate between efflux-mediated and enzyme-mediated resistance? A: By utilizing Efflux Pump Inhibitors (EPIs). If resistance is driven by RND pumps, co-administering an EPI will restore intracellular drug accumulation and significantly lower the MIC[6]. If the MIC remains unchanged, the resistance is likely enzymatic (e.g., AAC(3)-IV) or ribosomal.

Part 2: Diagnostic Workflows & Pathways

To effectively troubleshoot your cultures, follow the logical progression outlined in the diagnostic workflow below.

G Start Observe Nebramycin II Resistance CheckMIC Determine MIC via Broth Microdilution Start->CheckMIC IsResistant MIC > ECOFF? CheckMIC->IsResistant MechEPI Add Efflux Pump Inhibitor (EPI) IsResistant->MechEPI Yes CheckDrop Does MIC drop >= 4-fold? MechEPI->CheckDrop Efflux Efflux-Mediated Resistance CheckDrop->Efflux Yes Enzyme Enzymatic/Ribosomal Resistance CheckDrop->Enzyme No PCR PCR Screen: aac(3)-IV, apmA Enzyme->PCR

Workflow for diagnosing Nebramycin II resistance mechanisms.

Pathway Neb Nebramycin II (Active) Enzyme AAC(3)-IV Enzyme Neb->Enzyme Binds Ribosome 16S rRNA 30S Subunit Neb->Ribosome Inhibits Translation ModNeb N-acetyl-Nebramycin II (Inactive) Enzyme->ModNeb Acetylation AcCoA Acetyl-CoA (Cofactor) AcCoA->Enzyme Donates Acetyl ModNeb->Ribosome Cannot Bind

Molecular pathway of Nebramycin II inactivation by AAC(3)-IV.

Part 3: Quantitative Data Summaries

Use the following tables to benchmark your experimental results against established clinical and epidemiological standards.

Table 1: Tentative Epidemiological Cut-Off Values (ECOFF) for Nebramycin II

SpeciesSusceptible MIC (ECOFF)Resistant MICPrimary Source
Escherichia coli≤ 8 - 32 µg/mL> 32 µg/mL[7],[5]
Klebsiella pneumoniae≤ 4 µg/mL> 4 µg/mL[7]
Acinetobacter baumannii≤ 16 µg/mL> 16 µg/mL[7]
Staphylococcus aureus≤ 32 µg/mL> 32 µg/mL[8]

Table 2: Characterized Nebramycin II Resistance Elements

GeneMechanismTarget/ActionCross-Resistance
aac(3)-IVEnzymatic ModificationN-acetylation of Nebramycin IIGentamicin, Tobramycin[2]
apmAEnzymatic ModificationN-acetylation at N2' positionNone reported[3]
npmA / kamBTarget Modification16S rRNA methylation (N1-A1408)Pan-aminoglycoside[3]
RND PumpsActive EffluxExpulsion from periplasmFluoroquinolones, Tetracyclines[4]

Part 4: Self-Validating Experimental Protocols

Protocol 1: MIC Determination & EPI Reversal Assay

Purpose: To quantify resistance and determine if it is efflux-mediated. Causality & Validation: This protocol is a self-validating system. The inclusion of an EPI-free control establishes the baseline resistance, while the EPI-treated arm proves causality: if the MIC shifts by ≥4-fold, it confirms that efflux pumps were actively masking the culture's inherent susceptibility to Nebramycin II[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate colonies from an overnight agar plate. Suspend in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL)[8]. Dilute 1:100 to reach a final assay concentration of 5 × 10⁵ CFU/mL.

  • Plate Setup (Checkerboard Format):

    • In a 96-well round-bottom plate, perform two-fold serial dilutions of Nebramycin II (range: 0.5 µg/mL to 256 µg/mL) along the x-axis[8].

    • Along the y-axis, add a broad-spectrum Gram-negative EPI (e.g., PAβN for P. aeruginosa or NMP for E. coli) at a constant, sub-inhibitory concentration.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well (total volume 100 µL). Incubate at 37°C for 16-20 hours under ambient air.

  • Reading & Interpretation:

    • Identify the lowest concentration of Nebramycin II that completely inhibits visual growth (MIC).

    • Causality Check: Calculate the Fold-Shift = (MIC without EPI) / (MIC with EPI). A fold-shift of ≥4 confirms efflux-mediated resistance. A fold-shift of ≤2 indicates enzymatic modification or ribosomal methylation, requiring progression to Protocol 2.

Protocol 2: Genotypic Validation of AAC(3)-IV (Enzymatic Resistance)

Purpose: If Protocol 1 rules out efflux, this protocol confirms the presence of the most common Nebramycin II-modifying enzyme. Causality & Validation: Simply detecting a gene via PCR does not prove it is actively conferring resistance (it could be a pseudogene). Therefore, this protocol mandates a cloning and re-transformation step into a naive host to definitively prove the gene's functional causality[2].

Step-by-Step Methodology:

  • DNA Extraction: Pellet 1 mL of the resistant overnight culture. Lyse using a standard column-based genomic DNA extraction kit. Quantify DNA purity ensuring an A260/280 ratio of ~1.8.

  • PCR Amplification:

    • Design primers flanking the aac(3)-IV open reading frame.

    • Setup a 25 µL reaction: 12.5 µL 2x Master Mix, 1 µL Forward Primer (10 µM), 1 µL Reverse Primer (10 µM), 50 ng template DNA, and nuclease-free water.

    • Thermocycling: 95°C for 3 min; 30 cycles of (95°C for 30s, 58°C for 30s, 72°C for 1 min); final extension at 72°C for 5 min.

  • Validation (The Self-Validating Step): Run the amplicon on a 1.5% agarose gel. The presence of the expected band confirms aac(3)-IV carriage[5]. To ensure the gene is functional, clone the amplicon into an expression vector (e.g., pET-28a), transform it into a susceptible E. coli host, and repeat Protocol 1 to verify the acquisition of the resistant phenotype[2].

References

  • Epidemiologic, Phenotypic, and Structural Characterization of Aminoglycoside-Resistance Gene aac(3)-IV | MDPI | 2

  • ApmA Is a Unique Aminoglycoside Antibiotic Acetyltransferase That Inactivates Apramycin | ASM Journals | 3

  • EFFlux pump inhibitors to Overcome antibiotic ResisTance – EFFORT | ANR | 4

  • Evaluation of Apramycin Activity Against Methicillin-Resistant, Methicillin-Sensitive, and Vancomycin-Intermediate Staphylococcus aureus Clinical Isolates | PMC (NIH) |8

  • Apramycin | Wikipedia | 1

  • Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance | Encyclopedia.pub | 6

  • In vitro activity of apramycin against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii | Oxford Academic | 7

  • Wild-type cutoff for Apramycin against Escherichia coli | PMC (NIH) |5

Sources

Optimization

Purification of Nebramycin II from the nebramycin fermentation broth

Welcome to the Technical Support and Troubleshooting Hub for the isolation and purification of Nebramycin II. Nebramycin II, universally known as Apramycin , is a structurally unique bicyclic aminoglycoside antibiotic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub for the isolation and purification of Nebramycin II.

Nebramycin II, universally known as Apramycin , is a structurally unique bicyclic aminoglycoside antibiotic produced by the actinomycete Streptomyces tenebrarius[1]. The fermentation broth of this organism yields a complex mixture of nebramycin factors (including Factors I, II, III, IV, V', and VI)[2]. Because Factor II (Apramycin) shares similar physicochemical properties with Factor V' (Carbamoyltobramycin) and Factor VI (Tobramycin), achieving high-purity isolation requires a highly controlled, multi-step downstream process[2][3].

This guide provides researchers and process scientists with field-proven protocols, mechanistic rationales, and troubleshooting strategies to optimize the recovery of Nebramycin II.

Part 1: Process Visualization

G Broth S. tenebrarius Fermentation Broth Acid Acidification (pH 1.5-2.0) Release bound factors Broth->Acid Neut Neutralization (pH 6.5-7.0) & Filtration Acid->Neut Cation Cation-Exchange Chromatography Neut->Cation Elution Alkaline Elution (5% NH4OH) Cation->Elution Sep Factor Separation (Apramycin Isolation) Elution->Sep Crystal Crystallization & Vacuum Drying Sep->Crystal

Workflow for the purification of Nebramycin II (Apramycin) from fermentation broth.

Part 2: Step-by-Step Experimental Protocol

The following methodology outlines the standard primary capture and purification workflow, emphasizing the chemical causality behind each manipulation to ensure a self-validating system.

Step 1: Broth Acidification

  • Action: Harvest the Streptomyces tenebrarius fermentation broth. Gradually adjust the pH to 1.5–2.0 using concentrated sulfuric acid (H₂SO₄) and agitate for 30 minutes[4].

  • Causality: Aminoglycosides are highly basic polycations. During fermentation, a significant portion of the nebramycin complex binds electrostatically to the negatively charged components of the mycelial cell wall. Acidification protonates these cellular structures, disrupting the electrostatic interactions and releasing the bound Nebramycin II into the aqueous phase[4].

Step 2: Neutralization and Clarification

  • Action: Readjust the broth pH to 6.5–7.0 using NaOH. Centrifuge the broth at 12,000 rpm for 15 minutes (or utilize cross-flow filtration) to remove the mycelial biomass[4].

  • Causality: Neutralization is critical prior to chromatography. It prevents acid-catalyzed degradation of the target molecules and ensures the aminoglycosides remain in their optimal polycationic state for the subsequent cation-exchange capture[4].

Step 3: Primary Capture via Cation-Exchange Chromatography

  • Action: Load the clarified supernatant onto a column packed with a strongly acidic cation-exchange resin (e.g., 732-NH₄⁺ type) or a weakly acidic resin (e.g., IRC-50)[4][5].

  • Causality: Nebramycin II contains multiple primary amino groups. At neutral pH, these groups are fully protonated. The cation-exchange resin captures these polycations while neutral impurities, anionic contaminants, and uncharged proteins flow through the column[5].

Step 4: Alkaline Elution

  • Action: Wash the column with deionized water to remove residual impurities. Elute the bound aminoglycosides using a 5% ammonium hydroxide (NH₄OH) solution[4].

  • Causality: The high pH of the ammonia solution deprotonates the amino groups on Nebramycin II, neutralizing its positive charge. This disrupts the electrostatic affinity between the antibiotic and the resin, allowing the nebramycin complex to elute[4].

Step 5: Concentration and Factor Separation

  • Action: Evaporate the eluate under vacuum at 50°C–70°C to remove the volatile NH₄OH[4][5]. Perform secondary chromatographic separation or selective alcoholic crystallization to isolate pure Nebramycin II from other co-eluted factors[2][3].

Part 3: Quantitative Process Parameters

Table 1: Physicochemical Parameters for Nebramycin II Purification

Process StepParameterTarget Value / SelectionMechanistic Rationale
Pre-treatment Acidification pH1.5 – 2.0 (H₂SO₄)Releases mycelium-bound aminoglycosides into the aqueous phase.
Pre-treatment Neutralization pH6.5 – 7.0 (NaOH)Maintains the polycationic state required for resin binding.
Primary Capture Resin Type732-NH₄⁺ or IRC-50Strong/weak cation exchange specifically targets polyamines.
Elution Eluent Composition5% NH₄OHDeprotonates amines to disrupt resin binding and release the product.
Concentration Evaporation Temp50°C – 70°C (-0.06 to -0.095MPa)Removes volatile ammonia under vacuum without thermal degradation.
Part 4: Troubleshooting Guides & FAQs

Q: Why is the yield of Nebramycin II low immediately after the initial filtration step? A: This is typically caused by incomplete release of the antibiotic from the mycelial matrix. Ensure that the pH strictly drops to 1.5–2.0 during the acidification step and is maintained for at least 30 minutes with vigorous agitation[4]. Failing to reach this pH threshold leaves a large percentage of the product bound to the cell mass.

Q: During the cation-exchange loading phase, the product is detected in the flow-through. What is causing this poor binding? A: Poor binding is usually due to high conductivity (salt concentration) in the fermentation broth. Inorganic cations (K⁺, Na⁺, Ca²⁺, Mg²⁺) from the culture media compete with the aminoglycosides for the active binding sites on the resin[5]. To resolve this, dilute the clarified broth with deionized water to lower the conductivity before loading, or select a resin with a higher specific affinity for aminoglycosides over inorganic ash[5].

Q: How can I effectively separate Nebramycin Factor II (Apramycin) from Factor V' (Carbamoyltobramycin) during downstream processing? A: The nebramycin complex consists of structurally similar factors with close pKa values[2]. While primary cation exchange captures the entire complex, separating the individual factors requires secondary purification. You can implement a step-gradient elution using varying concentrations of ammonia, or utilize secondary purification methods such as silica gel chromatography, immobilized metal ion affinity chromatography (IMAC)[6], or selective crystallization in alcohol[3].

Q: Why do we use Ammonium Hydroxide (NH₄OH) instead of Sodium Hydroxide (NaOH) for elution? A: While both are strong bases capable of deprotonating the aminoglycoside, NH₄OH is volatile. Following elution, the ammonia and water can be easily removed via vacuum evaporation[4], leaving behind a dry, salt-free antibiotic residue. Using NaOH would leave large amounts of sodium salts in the final product, requiring extensive and costly desalting steps.

References
  • US4032404A - Fermentation process for producing apramycin and nebramycin factor V' - Google Patents.
  • Concentrated biosynthesis of tobramycin by genetically engineered Streptomyces tenebrarius - SciSpace. Available at:[Link]

  • PURIFICATION OF TOBRAMYCIN BY IMMOBILIZED METAL ION AFFINITY CHROMATOGRAPHY - ResearchGate. Available at:[Link]

  • CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents.
  • Apramycin - Grokipedia. Available at: [Link]

  • CN102477052B - A kind of method for extracting apramycin - Google Patents.

Sources

Troubleshooting

Technical Support Center: Optimizing Nebramycin II (Apramycin) Yield in Streptomyces tenebrarius

Welcome to the Advanced Bioprocessing Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the yield of Nebramycin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioprocessing Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the yield of Nebramycin II (commonly known as Apramycin) from Streptomyces tenebrarius (formally reclassified as Streptoalloteichus tenebrarius).

Because S. tenebrarius naturally produces a complex mixture of structurally related aminoglycosides, isolating a high yield of highly pure Nebramycin II requires precise metabolic engineering, optimized fermentation conditions, and rigorous analytical profiling.

Core Biosynthetic Pathway & Bottlenecks

Understanding the metabolic flux of S. tenebrarius is the first step in troubleshooting yield issues. The diagram below illustrates the critical branch points where precursor metabolites are either converted into our target product (Nebramycin II) or drained by competing pathways (Tobramycin) and stalled intermediates (Demethyl-apramycin).

Pathway A Primary Carbon Metabolism (Glucose/Starch) B Aminoglycoside Precursors (NDP-octodiose) A->B Glycolysis / ED Pathway C Demethyl-apramycin (Major Impurity) B->C apr gene cluster E Tobramycin Complex (Competing Pathway) B->E tobM2 / tobZ genes Target: Disrupt D Apramycin (Nebramycin II) (Target Product) C->D AprI (7'-N-methyltransferase) Target: Overexpress

S. tenebrarius Nebramycin II biosynthetic pathway and genetic engineering targets.

Troubleshooting FAQs: Strain Engineering & Fermentation

Q1: How can I eliminate competing aminoglycosides to boost Nebramycin II yield?

A: S. tenebrarius naturally synthesizes the entire Nebramycin complex simultaneously. To channel metabolic flux exclusively toward Nebramycin II, you must genetically disrupt the competing tobramycin biosynthetic pathway. Targeted disruption of the tobM2 gene—which is crucial for tobramycin biosynthesis—eliminates the production of carbamoyltobramycin and tobramycin. By cutting off this pathway, the shared NDP-octodiose precursors are redirected entirely toward the apramycin pathway, preventing precursor drain and significantly increasing the target yield 1.

Q2: My final product has high levels of demethyl-apramycin. How do I improve purity?

A: Demethyl-apramycin is the direct biosynthetic precursor to Nebramycin II. Its accumulation indicates a bottleneck at the terminal methylation step. The aprI gene encodes a 7'-N-methyltransferase responsible for converting demethyl-apramycin into apramycin. By overexpressing the aprI gene under a strong constitutive promoter, you accelerate this terminal step, driving the enzymatic equilibrium toward the fully methylated product. This dual strategy (overexpressing aprI while disrupting tobM2) has been proven to increase overall apramycin purity from 68% to 87% 1.

Q3: Which carbon sources maximize Nebramycin II production during fermentation?

A: The choice of carbon source dictates the metabolic flux through the Entner-Doudoroff (ED) pathway and glycolysis 2. High concentrations of complex carbohydrates like starch and dextrin (e.g., standard M10 and M11 media formulations) favor prolonged, slow-release carbon metabolism. This slow assimilation prevents carbon catabolite repression—a common issue with rapid-assimilation sugars like pure glucose—and ensures a steady supply of precursors during the secondary metabolite production phase 3.

Quantitative Data Summary

The following table summarizes the expected yield improvements when applying the genetic engineering principles discussed above (data derived from S. tenebrarius IB strain engineering) 1.

Strain / ConditionApramycin Yield (mg/L)Demethyl-apramycin (mg/L)Apramycin Purity (%)Carbamoyltobramycin (mg/L)
Wild-Type 2227 ± 320196 ± 3668%607 ± 111
Engineered Strain (aprI overexpressed, tobM2 disrupted)2331 ± 210 51 ± 9 87% Null (0)

Step-by-Step Methodologies

Protocol 1: Genetic Engineering of S. tenebrarius for Enhanced Apramycin Yield

Causality Check: This protocol utilizes intergeneric conjugation because Streptomyces species possess thick cell walls and robust restriction-modification systems that make direct transformation highly inefficient.

  • Vector Construction: Clone the aprI gene downstream of a strong constitutive promoter (e.g., ermE*) to ensure continuous high-level expression during the stationary production phase. Construct a disruption cassette for tobM2 using an appropriate selectable marker (e.g., hygromycin or thiostrepton resistance).

  • Conjugation: Transform the plasmids into the methylation-deficient E. coli ET12567/pUZ8002 strain. Mix the E. coli donor cells with S. tenebrarius spores and plate on MS (mannitol soy flour) agar.

  • Selection: After 16 hours of incubation, overlay the plates with the chosen antibiotic (to select for the plasmid) and nalidixic acid (to selectively kill the E. coli donor cells).

  • Verification: Isolate genomic DNA from surviving exconjugants. Confirm the tobM2 double-crossover knockout and aprI integration via PCR and Sanger sequencing.

  • Fermentation: Culture the validated engineered strain in a starch/dextrin-rich production medium for 7 days at 30°C to evaluate yield.

Protocol 2: LC-ESI-MS/MS Profiling of Nebramycin Factors

Causality Check: Standard HPLC fails to resolve Nebramycin factors because they lack chromophores and are highly polar, causing them to elute in the void volume. This validated protocol uses ion-pairing reagents and MS/MS for precise quantification 4.

Workflow S1 1. Acid Extraction (Release bound factors) S2 2. OASIS MCX SPE (Sample Cleanup) S1->S2 S3 3. C18 HPLC + HFBA (Ion-Pairing Separation) S2->S3 S4 4. ESI-MS/MS (Positive Ion Mode) S3->S4

Integrated LC-ESI-MS/MS analytical workflow for profiling Nebramycin factors.

  • Acid Extraction: Acidify the fermentation broth (pH < 3.0). Why? Aminoglycosides are highly basic polycations that bind electrostatically to the negatively charged bacterial cell wall. Acidification protonates these binding sites, releasing the Nebramycin factors into the supernatant. Centrifuge to remove biomass.

  • Solid-Phase Extraction (SPE): Load the supernatant onto an OASIS MCX (mixed-mode cation exchange) SPE cartridge. Wash with aqueous methanol to remove neutral and acidic fermentation byproducts. Elute the target aminoglycosides using 5% ammonium hydroxide in methanol.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in the mobile phase.

  • Chromatographic Separation: Inject the sample onto a reversed-phase C18 column. Utilize a mobile phase containing 10 mM Heptafluorobutyric acid (HFBA). Why? HFBA acts as a volatile ion-pairing reagent, temporarily neutralizing the polycationic charge of the aminoglycosides, increasing their hydrophobicity, and enabling baseline chromatographic retention.

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 540 for apramycin) to quantify the target against the impurities.

References

  • Characterization and utilization of methyltransferase for apramycin production in Streptoalloteichus tenebrarius Source: National Institutes of Health (NIH) / PMC URL:1

  • Metabolic Network Analysis of Streptomyces tenebrarius, a Streptomyces Species with an Active Entner-Doudoroff Pathway Source: Applied and Environmental Microbiology (ASM Journals) URL:2

  • The nebramycin aminoglycoside profiles of Streptomyces tenebrarius and their characterization using an integrated liquid chromatography-electrospray ionization-tandem mass spectrometric analysis Source: National Institutes of Health (NIH) / PubMed URL:4

  • Engineering of Streptoalloteichus tenebrarius 2444 for Sustainable Production of Tobramycin Source: MDPI URL:3

Sources

Reference Data & Comparative Studies

Validation

Comprehensive In Vitro Efficacy Comparison: Nebramycin II (Apramycin) vs. Tobramycin

As a Senior Application Scientist overseeing preclinical antimicrobial screening, I frequently encounter the challenge of evaluating legacy antibiotics against emerging multidrug-resistant (MDR) pathogens. Both Nebramyci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical antimicrobial screening, I frequently encounter the challenge of evaluating legacy antibiotics against emerging multidrug-resistant (MDR) pathogens. Both Nebramycin II (commonly known as apramycin) and tobramycin (Nebramycin Factor 6) originate from the nebramycin complex produced by the actinomycete Streptomyces tenebrarius[1]. While tobramycin became a clinical gold standard for Gram-negative infections—particularly for Pseudomonas aeruginosa in cystic fibrosis (CF) patients—Nebramycin II was historically relegated to veterinary applications[1][2].

However, the global proliferation of aminoglycoside-modifying enzymes (AMEs) has forced a paradigm shift. This guide provides an objective, data-driven comparison of Nebramycin II and tobramycin, detailing the structural causality behind their differing efficacy profiles and outlining self-validating experimental protocols for in vitro evaluation.

Mechanistic Grounding: Structural Divergence and Resistance Evasion

To understand the efficacy differences between these two molecules, we must examine their structural interaction with the bacterial 30S ribosomal subunit and their vulnerability to enzymatic deactivation.

Tobramycin is a 4,6-disubstituted deoxystreptamine (DOS) . While it binds with high affinity to the 16S rRNA to induce protein miscoding and rapid cell death, its exposed hydroxyl and amino groups make it highly susceptible to acetylation, adenylation, and phosphorylation by AMEs, as well as methylation by 16S rRNA methyltransferases (RMTases)[3].

Conversely, Nebramycin II (Apramycin) is a monosubstituted DOS featuring a unique bicyclic sugar moiety and a fused octadiose ring. This distinct steric configuration prevents recognition by almost all common AMEs and RMTases (with rare exceptions, such as the AAC(3)-IV enzyme)[3][4]. Consequently, Nebramycin II retains potent bactericidal activity even in extensively drug-resistant (XDR) isolates where tobramycin fails[3].

Mechanism cluster_0 Nebramycin Complex Origin N2 Nebramycin II (Apramycin) Monosubstituted DOS Target Bacterial 30S Ribosome (16S rRNA Binding) N2->Target High Affinity Binding AME Aminoglycoside-Modifying Enzymes (AMEs) & RMTases N2->AME Evades (Steric Hindrance) N6 Tobramycin (Factor 6) 4,6-disubstituted DOS N6->Target High Affinity Binding N6->AME Susceptible Death Protein Miscoding & Bactericidal Effect Target->Death Translation Inhibition Resist Drug Inactivation & Bacterial Survival AME->Resist Inactivates Tobramycin

Fig 1: Structural divergence dictates resistance evasion between Nebramycin II and Tobramycin.

In Vitro Efficacy Comparison

Recent in vitro surveillance highlights the superiority of Nebramycin II against pathogens that have developed robust tobramycin resistance. Below is a synthesized comparison of Minimum Inhibitory Concentration (MIC) data across critical priority pathogens.

Quantitative Efficacy Summary
Pathogen ProfileNebramycin II MIC₅₀ / MIC₉₀ (µg/mL)Tobramycin MIC₅₀ / MIC₉₀ (µg/mL)Clinical Context & Resistance Trend
P. aeruginosa (Cystic Fibrosis)16 / 32≥8 / 256Tobramycin shows high resistance (62.5%); Nebramycin II retains efficacy and prevents regrowth[5][6].
A. baumannii (MDR/XDR)8 / 32≥64 / >25674% of isolates are tobramycin-resistant. Nebramycin II maintains a low epidemiological cutoff[5].
M. abscessus 2 / 2Resistant / InactiveTobramycin is largely inactive. Nebramycin II is highly potent and bactericidal[7].
K. pneumoniae (Carbapenem-Resistant)4 / 8>64 / >64Nebramycin II completely evades RMTases and KPC/NDM carbapenemases[4].

According to 6[6], time-kill kinetics reveal that Nebramycin II exerts a more rapid bactericidal effect against P. aeruginosa than tobramycin and uniquely prevents bacterial regrowth at 24 hours. This is likely due to its unhindered ribosomal saturation, whereas tobramycin exposure often triggers adaptive efflux pump expression (e.g., MexXY) leading to rebound growth.

Self-Validating Experimental Protocols

To accurately compare these aminoglycosides, researchers must employ rigorous, internally controlled methodologies. A common pitfall in aminoglycoside evaluation is the failure to control environmental variables that artificially skew membrane permeability.

Protocol 1: Broth Microdilution MIC Assay (CLSI Standards)

Causality Focus: Aminoglycosides are polycationic. They competitively displace Mg²⁺ and Ca²⁺ ions that bridge lipopolysaccharides (LPS) on the Gram-negative outer membrane. If the testing media is deficient in these cations, the membrane becomes artificially permeable, yielding falsely low MICs. Thus, using strictly adjusted media is a non-negotiable self-validating step.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) strictly calibrated to contain 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.

  • Compound Dilution: Prepare 2-fold serial dilutions of Nebramycin II and tobramycin (range: 0.25 to 256 µg/mL) in 96-well microtiter plates.

  • Inoculum Standardization: Suspend log-phase bacterial colonies in sterile saline to a 0.5 McFarland standard, then dilute in CAMHB to achieve a final well concentration of

    
     CFU/mL.
    
  • Internal Controls:

    • Positive Growth Control: Inoculum + CAMHB (No drug).

    • Sterility Control: CAMHB only.

    • Quality Control Strain:P. aeruginosa ATCC 27853 (must fall within established CLSI tobramycin ranges to validate the assay).

  • Incubation & Readout: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration completely inhibiting visible growth.

Protocol 2: Time-Kill Kinetics & Carryover Prevention

Causality Focus: Aminoglycosides exhibit a strong post-antibiotic effect (PAE). If treated broth is directly plated onto agar, the transferred antibiotic will continue to inhibit growth on the plate, falsely inflating the recorded bactericidal rate. A wash step ensures that the lack of colonies reflects true cell death during the liquid exposure window.

  • Exposure Setup: Inoculate log-phase cultures (~

    
     CFU/mL) into flasks containing CAMHB supplemented with Nebramycin II or tobramycin at 1×, 4×, and 8× their respective MICs.
    
  • Time-Point Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Mandatory Wash Step (Carryover Prevention): Centrifuge the aliquots at 10,000 × g for 3 minutes. Discard the supernatant containing the free antibiotic. Resuspend the bacterial pellet in 100 µL of sterile Phosphate-Buffered Saline (PBS).

  • Plating: Serially dilute the washed suspension in PBS and plate 10 µL spots onto Mueller-Hinton agar.

  • Quantification: Incubate plates for 24h at 37°C. Count colonies to calculate CFU/mL. Bactericidal activity is strictly defined as a

    
     reduction in CFU/mL from the initial inoculum.
    

Workflow Inoculum 1. Prepare Inoculum (5x10^5 CFU/mL) Exposure 2. Antibiotic Exposure (1x, 4x, 8x MIC) Inoculum->Exposure Sampling 3. Time-point Aliquots (0, 2, 4, 8, 24h) Exposure->Sampling Plating 4. Wash & Serial Dilution (Remove Carryover) Sampling->Plating Analysis 5. CFU Quantification & Time-Kill Kinetics Plating->Analysis

Fig 2: Self-validating Time-Kill Assay workflow with mandatory wash steps to prevent carryover.

Conclusion

The in vitro data unequivocally demonstrates that Nebramycin II (apramycin) possesses a superior efficacy profile compared to its structural relative, tobramycin, particularly against MDR and XDR Gram-negative pathogens and non-tuberculous mycobacteria[5][7]. By evading the AMEs and RMTases that readily neutralize 4,6-disubstituted aminoglycosides, Nebramycin II represents a highly promising candidate for clinical repurposing in the treatment of refractory infections[3][4].

References

  • Meyer, R. D., et al. (1971). "Tobramycin (Nebramycin Factor 6): In Vitro Activity Against Pseudomonas aeruginosa." Applied Microbiology. 1

  • Smith, K. P., et al. (2017). "In Vitro Apramycin Activity Against Multidrug-Resistant Acinetobacter baumannii and Pseudomonas aeruginosa." Diagnostic Microbiology and Infectious Disease. 5

  • Pompilio, A., et al. (2022). "Repurposing the Veterinary Antibiotic Apramycin for Antibacterial and Antibiofilm Activity Against Pseudomonas aeruginosa From Cystic Fibrosis Patients." Frontiers in Microbiology. 6

  • Juhas, M., et al. (2019). "In vitro activity of apramycin against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii." Journal of Antimicrobial Chemotherapy. 3

  • Meyer, M., et al. (2020). "Enhanced activity of apramycin and apramycin-based combinations against Mycobacteroides abscessus." Journal of Antimicrobial Chemotherapy. 7

  • Hao, M., et al. (2020). "In vitro Activity of Apramycin Against Carbapenem-Resistant and Hypervirulent Klebsiella pneumoniae Isolates." Frontiers in Microbiology. 4

Sources

Comparative

Advanced Spectroscopic Characterization of Nebramycin II (Apramycin) Sulfate: A Comparative Analytical Guide

Executive Summary & Analytical Strategy Nebramycin II , pharmacologically known as Apramycin , represents a distinct structural subclass within the aminoglycoside antibiotic family. Unlike the common 4,6-disubstituted 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Strategy

Nebramycin II , pharmacologically known as Apramycin , represents a distinct structural subclass within the aminoglycoside antibiotic family. Unlike the common 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides (e.g., Tobramycin, Gentamicin, Amikacin), Nebramycin II features a unique monosubstituted 2-DOS ring fused to a rigid bicyclic octadiose moiety.[1]

This guide provides a self-validating spectroscopic workflow to confirm the identity of Nebramycin II sulfate, specifically distinguishing it from structural congeners and co-purified impurities like Nebramycin IV (Tobramycin) and Nebramycin V (Kanamycin B).[1]

The Analytical Challenge

Commercial aminoglycoside production often yields a "Nebramycin Complex." Differentiating Factor II (Apramycin) from Factor VI (Tobramycin) is critical because they share similar solubility profiles but possess vastly different nephrotoxicity and ototoxicity potentials.[1]

Core Differentiation Logic:

  • Mass Spectrometry (MS): Primary screen based on unique molecular weight (

    
     Da).[1]
    
  • NMR Spectroscopy: Definitive structural confirmation via the substitution pattern of the 2-DOS ring (Mono- vs. Di-substituted).[1]

Analytical Workflow: The "Triad of Confirmation"

The following Graphviz diagram outlines the logical flow for confirming Nebramycin II identity, moving from rapid screening to structural certainty.

Nebramycin_ID_Workflow Start Unknown Aminoglycoside Sample Step1 Step 1: LC-MS/MS Screening (Molecular Weight & Fragmentation) Start->Step1 Decision1 Precursor Ion [M+H]+ = 540.3 m/z? Step1->Decision1 Alt_Pathway Alternative Aminoglycoside (e.g., Tobramycin 468 m/z) Decision1->Alt_Pathway No Step2 Step 2: 1D & 2D NMR Analysis (D2O, pD adjusted) Decision1->Step2 Yes Analysis_DOS Analyze 2-DOS Ring Substitution (C4 vs C4/C6) Step2->Analysis_DOS Step3 Step 3: Ancillary Confirmation (IR & Optical Rotation) Analysis_DOS->Step3 Final Confirmed Identity: Nebramycin II (Apramycin) Step3->Final

Figure 1: Logical workflow for the spectroscopic identification of Nebramycin II, prioritizing MS for screening and NMR for structural validation.

Method 1: Mass Spectrometry (LC-MS/MS)

Objective: Rapid differentiation from Tobramycin and Kanamycin based on mass-to-charge ratio and fragmentation topology.[1]

Experimental Protocol
  • Instrument: Q-TOF or Triple Quadrupole MS equipped with ESI source.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

    • Note: Aminoglycosides are highly polar; use HILIC columns (e.g., ZIC-HILIC) or ion-pairing reagents (HFBA) for retention.[1]

  • Ionization: Positive Mode (

    
    ).
    
Data Interpretation

Nebramycin II (Apramycin) has a molecular weight of 539.58 g/mol (free base). This allows for immediate discrimination from the lighter Nebramycin factors.

AnalyteMolecular Formula[M+H]+ (m/z)Key Fragment Ions (MS/MS)
Nebramycin II (Apramycin)

540.3 207, 361 (Loss of terminal glucose and bicyclic cleavage)
Tobramycin (Nebramycin VI)

468.3 163, 324 (Loss of kanosamine/nebramine)
Kanamycin B (Nebramycin V)

484.3 163, 340

Mechanistic Insight: The fragmentation of Apramycin is distinct due to its bicyclic octadiose. Unlike Tobramycin, which sequentially loses monosaccharides (kanosamine/nebramine) via glycosidic bond cleavage, Apramycin's core is more resistant, often yielding a characteristic fragment at m/z 207 and m/z 361 representing the unique bicyclic core structure after the loss of the 4-amino-glucose moiety.[1]

Method 2: Nuclear Magnetic Resonance (NMR)

Objective: The "Gold Standard" for structural certification. NMR confirms the unique 4-monosubstituted 2-deoxystreptamine core, distinguishing it from the 4,6-disubstituted alternatives.[1]

Experimental Protocol
  • Solvent:

    
     (99.9% D).
    
  • Reference: External TMS or internal TMSP (

    
     ppm).
    
  • pH Adjustment: Adjust to pD > 10 using NaOD to ensure the free base form for consistent chemical shifts, or analyze as the sulfate salt at native pH (shifts will vary slightly due to protonation).

  • Experiments: 1H (Proton), 13C (Carbon), COSY (Connectivity), HSQC (C-H correlation).

Comparative Analysis: The "Substitution" Test

The most reliable way to distinguish Nebramycin II from Tobramycin is the chemical shift environment of the 2-DOS ring carbons.

1. The Anomeric Region (1H NMR):

  • Nebramycin II: Shows two distinct anomeric protons.[2] One belongs to the terminal glucose, and the other to the bicyclic octadiose system.

  • Tobramycin: Also shows two anomeric protons, but the coupling constants and chemical environments differ due to the flexibility of the glycosidic bonds compared to the rigid bicyclic system of Apramycin.

2. The 2-DOS Ring Substitution (13C NMR - Critical): This is the definitive checkpoint.

  • Tobramycin (4,6-disubstituted): Carbon 4 and Carbon 6 of the 2-DOS ring are both glycosylated.[1] This causes a downfield shift (deshielding) for both carbons, typically appearing between 80–90 ppm .

  • Nebramycin II (4-monosubstituted): Only Carbon 4 is substituted by the bicyclic moiety.[1] Carbon 6 is unsubstituted . Consequently, C6 in Nebramycin II appears significantly upfield (shielded), typically around 35–50 ppm (depending on pH/salt form), similar to a methylene/methine in a non-glycosylated environment.[1]

Comparison Table: NMR Fingerprint
Structural FeatureNebramycin II (Apramycin)Tobramycin (Alternative)
2-DOS Ring Substitution 4-Monosubstituted 4,6-Disubstituted
13C NMR: C6 of 2-DOS Upfield (~35-50 ppm) (Diagnostic Signal)Downfield (~80-85 ppm) (Glycosylated)
Structural Geometry Rigid Bicyclic Octadiose FusedFlexible Tricyclic Chain
Anomeric Protons 2 distinct signals (rigid core)2 distinct signals (flexible chain)

Ancillary Methods: IR & Optical Rotation[1]

While less specific than NMR/MS, these physical properties provide rapid quality control checks compliant with pharmacopeial standards.

Infrared Spectroscopy (FT-IR)[1][4]
  • Technique: KBr Pellet or ATR.

  • Profile:

    • 3400–3200 cm⁻¹: Strong N-H and O-H stretching (characteristic of aminoglycosides).

    • 1650–1550 cm⁻¹: N-H bending (Amide II-like bands from primary amines).[1]

    • 1100–900 cm⁻¹: C-O-C ether stretching.

  • Differentiation: Nebramycin II exhibits a unique "fingerprint" in the 1400–900 cm⁻¹ region due to the bicyclic ring vibrations, distinguishable from the simpler pyranose vibrations of Tobramycin by overlay comparison.

Optical Rotation[1]
  • Parameter: Specific Rotation

    
    .
    
  • Condition: 10 mg/mL in water.

  • Value: Nebramycin II Sulfate is strongly dextrorotatory.

    • Nebramycin II: typically +150° to +170° .

    • Tobramycin: typically +138° to +148° .

  • Note: While ranges overlap slightly depending on purity and salt stoichiometry, a value significantly above +150° strongly suggests Apramycin over Tobramycin.

References

  • Chemical Structure & Class: U.S. National Library of Medicine. (n.d.). Apramycin Sulfate.[3][4] PubChem.[4] Retrieved March 5, 2026, from [Link][1]

  • Mass Spectrometry Fragmentation: Matt, T., et al. (2012). Dissociation of the Apramycin-Ribosomal Complex. Journal of the American Chemical Society.
  • NMR Structural Assignment: Perera, V. R., et al. (2021). ApmA Is a Unique Aminoglycoside Antibiotic Acetyltransferase That Inactivates Apramycin. mBio. Retrieved from [Link]

  • Impurity Analysis: Megoulas, N. C., & Koupparis, M. A. (2005). Development and Validation of a Novel LC/ELSD Method for the Quantitation of Tobramycin and its Impurities. Journal of Pharmaceutical and Biomedical Analysis.
  • General Spectroscopic Data: O'Neil, M.J. (Ed.).[5] (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing.

Sources

Validation

A Researcher's Guide to Assessing the In Vivo Efficacy of Nebramycin II in Preclinical Animal Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vivo efficacy studies of Nebramycin II. Drawing from established methodol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vivo efficacy studies of Nebramycin II. Drawing from established methodologies and field-proven insights, this document compares Nebramycin II's performance with key alternatives and offers detailed experimental protocols to ensure scientifically rigorous and reproducible results.

Introduction: Understanding Nebramycin II and the Aminoglycoside Landscape

Nebramycin II, also known as Apramycin, is a unique aminoglycoside antibiotic derived from Streptomyces tenebrarius[1][2]. Like other aminoglycosides, its primary mechanism of action involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit[3][4]. This binding disrupts the translation of mRNA, leading to the production of non-functional proteins and ultimately, bacterial cell death[4].

What distinguishes Nebramycin II is its structural uniqueness, which may contribute to its activity against some bacteria that have developed resistance to other aminoglycosides[3][5]. Its potential to address drug-resistant pathogens makes robust in vivo assessment critical. This guide will focus on comparing Nebramycin II primarily with Tobramycin and Amikacin, two widely used aminoglycosides, in relevant animal infection models.

Strategic Selection of In Vivo Models: The Rationale Behind the Choice

The selection of an appropriate animal model is paramount for generating clinically relevant data. No single model can answer all questions; therefore, the choice must align with the specific research objective. For assessing a systemic antibiotic like Nebramycin II, two murine models are considered industry standards: the neutropenic thigh infection model and the sepsis/peritonitis model[6].

  • Murine Neutropenic Thigh Infection Model: This is the workhorse model for studying the pharmacokinetics/pharmacodynamics (PK/PD) of an antibiotic[7][8]. By inducing neutropenia (a deficiency of neutrophils) with agents like cyclophosphamide, the confounding variable of the host's immune response is minimized, allowing for a direct assessment of the antibiotic's bactericidal or bacteriostatic activity[9][8]. This model is ideal for determining dose-response relationships and establishing key PK/PD indices that correlate with efficacy.

  • Murine Sepsis/Peritonitis Model: This model evaluates an antibiotic's ability to improve survival in the face of a systemic, life-threatening infection[6][10]. Bacteria are introduced into the peritoneal cavity, leading to sepsis. The primary endpoint is typically animal survival over a set period (e.g., 72 hours to 7 days)[9][11]. This model provides a more holistic view of the drug's efficacy in a complex physiological setting.

The choice between these models depends on the developmental stage of the drug. The thigh model is often used for initial efficacy and dose-ranging studies, while the sepsis model is crucial for confirming the potential for life-saving intervention[7][12].

Comparative Efficacy Profile: Nebramycin II vs. Standard-of-Care Aminoglycosides

A direct comparison against established antibiotics is essential for understanding the potential therapeutic niche of Nebramycin II. The following table summarizes key efficacy data, compiled from available literature and representative values for common pathogens.

ParameterNebramycin II (Apramycin)TobramycinAmikacinPathogen Example(s)
Mechanism 30S Ribosome Inhibition30S Ribosome Inhibition30S Ribosome InhibitionP. aeruginosa, S. aureus, E. coli, K. pneumoniae, M. tuberculosis
In Vitro MIC (µg/mL) 4.0 - 8.0[13]<0.25 - >512[14]Varies by speciesMRSA, P. aeruginosa
In Vivo Efficacy (Murine Sepsis Model) Dose-dependent reduction in bacterial burden in blood and kidneys (2-5 log10 CFU reduction)[3]100% survival at ≥16 mg/kg against P. aeruginosa[9]Comparable efficacy to Nebramycin II in M. tuberculosis and S. aureus models[15]MRSA, P. aeruginosa
In Vivo Efficacy (Murine Thigh Model) Dose-dependent efficacy against MRSA and Enterobacteriaceae[9]Effective against P. aeruginosaEffective against various Gram-negativesK. pneumoniae, E. coli
Key Features Active against some aminoglycoside-resistant strains; dissociation of antibacterial activity and ototoxicity reported[15]Potent anti-pseudomonal activity[2][16]Broadest spectrum among aminoglycosides; often used for resistant Gram-negative infections[4]Multi-drug resistant pathogens

Note: MIC (Minimum Inhibitory Concentration) and in vivo efficacy are highly dependent on the specific bacterial strain and experimental conditions.

Detailed Experimental Protocol: Murine Neutropenic Thigh Infection Model

This protocol provides a step-by-step methodology for assessing the efficacy of Nebramycin II. It is designed to be a self-validating system with clear controls and endpoints.

Animal and Housing
  • Species: CD-1 or Swiss Webster mice (male or female), 6-8 weeks old, weighing 24-30g.

  • Housing: House animals in an AAALAC-accredited facility, in accordance with the Guide for the Care and Use of Laboratory Animals. Provide appropriate environmental enrichment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC)[17].

  • Acclimation: Allow animals to acclimate for at least 3-5 days before the start of the experiment.

Induction of Neutropenia
  • Causality: To isolate the effect of the antibiotic, the innate immune system is temporarily suppressed. Cyclophosphamide is the standard agent for this purpose[8].

  • Procedure:

    • Administer cyclophosphamide via intraperitoneal (IP) injection. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection[9][8].

    • Confirm neutropenia via blood counts in a satellite group of animals if necessary.

Infection
  • Bacterial Preparation: Culture the challenge organism (e.g., Methicillin-resistant Staphylococcus aureus (MRSA) or Pseudomonas aeruginosa) overnight. Wash and dilute the bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1x10^7 CFU/mL).

  • Inoculation:

    • Lightly anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension directly into the right thigh muscle of each mouse[8]. This will deliver an inoculum of ~1x10^6 CFU/thigh.

Therapeutic Intervention
  • Group Design:

    • Group 1: Vehicle Control (e.g., sterile saline, subcutaneously).

    • Group 2: Nebramycin II (Low Dose, e.g., 16 mg/kg, subcutaneously).

    • Group 3: Nebramycin II (Medium Dose, e.g., 32 mg/kg, subcutaneously).

    • Group 4: Nebramycin II (High Dose, e.g., 80 mg/kg, subcutaneously)[3].

    • Group 5: Comparator Antibiotic (e.g., Tobramycin, 16 mg/kg, subcutaneously).

    • Group 6: "Time-Zero" Control (sacrificed immediately after infection to confirm initial bacterial load).

  • Administration:

    • Initiate treatment 1-2 hours post-infection.

    • Administer the assigned treatment subcutaneously (SC) in the scruff of the neck. Dosing frequency can vary (e.g., twice or three times over 24 hours) to simulate human dosing regimens[9].

Endpoint Analysis
  • Timepoint: 24 hours post-infection is a standard endpoint for this model[9].

  • Procedure:

    • Humanely euthanize the mice.

    • Aseptically dissect the entire right thigh muscle.

    • Weigh the tissue and place it in a sterile tube with a known volume of PBS (e.g., 1 mL).

    • Homogenize the tissue using a mechanical homogenizer.

    • Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS[8].

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate plates overnight at 37°C.

    • Count the colonies on the following day and calculate the number of Colony Forming Units (CFU) per gram of thigh tissue.

Data Interpretation

The primary outcome is the change in bacterial load (log10 CFU/gram of tissue) after 24 hours compared to the "Time-Zero" control group. Efficacy is demonstrated by a dose-dependent reduction in bacterial counts. A "static" dose is the dose required to prevent bacterial growth (i.e., the 24-hour count is the same as the time-zero count)[9].

Visualizing the Experimental Workflow

A clear understanding of the experimental sequence is crucial for successful execution. The following diagram outlines the key steps of the murine thigh infection model.

G cluster_prep Phase 1: Preparation (Day -4 to 0) cluster_exp Phase 2: Experiment (Day 0 to +24h) cluster_analysis Phase 3: Analysis acclimate Animal Acclimation (3-5 Days) neutropenia1 Induce Neutropenia (Cyclophosphamide 150 mg/kg, Day -4) acclimate->neutropenia1 neutropenia2 Induce Neutropenia (Cyclophosphamide 100 mg/kg, Day -1) neutropenia1->neutropenia2 infect Thigh Infection (~1x10^6 CFU/mouse) neutropenia2->infect grouping Randomize into Treatment Groups infect->grouping treat Administer Treatment (Nebramycin II, Comparator, Vehicle) (2h post-infection) grouping->treat endpoint Euthanize & Harvest Thigh (24h post-infection) treat->endpoint homogenize Tissue Homogenization endpoint->homogenize plate Serial Dilution & Plating homogenize->plate count Incubate & Count CFU plate->count analyze Calculate log10 CFU/gram & Statistical Analysis count->analyze

Caption: Workflow for the Murine Neutropenic Thigh Infection Model.

Conclusion and Future Directions

The data generated from these well-controlled in vivo models are critical for advancing the preclinical development of Nebramycin II. Efficacy demonstrated in both the thigh infection and sepsis models, especially against drug-resistant strains, would provide a strong rationale for further investigation. Future studies should focus on establishing a robust PK/PD model to optimize dosing regimens for potential clinical trials and exploring efficacy against a broader panel of clinically relevant, multi-drug resistant pathogens. The unique profile of Nebramycin II, particularly its reported dissociation from ototoxicity, warrants a thorough investigation as a potentially safer and effective alternative in the aminoglycoside class[15].

References

  • Mouse Peritonitis Sepsis Model of MRSA Infection. Noble Life Sciences. [Link]

  • Ogunniyi AD, Kopecki Z, Hickey EE, et al. Bioluminescent murine models of bacterial sepsis and scald wound infections for antimicrobial efficacy testing. PLoS One. 2018;13(7):e0200195. [Link]

  • Sepsis Murine Model. ImQuest BioSciences. [Link]

  • DNases improve effectiveness of antibiotic treatment in murine polymicrobial sepsis. Frontiers in Immunology. 2023. [Link]

  • Pillar CM, Stone KC, S-I-Foo, et al. In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models. Antimicrobial Agents and Chemotherapy. 2011;55(7):3477-3482. [Link]

  • Why Antibiotic Treatment Is Not Enough for Sepsis Resolution: an Evaluation in an Experimental Animal Model. Infection and Immunity. ASM Journals. [Link]

  • Neutropenic Mouse Thigh Model of Infection. Noble Life Sciences. [Link]

  • Neutropenic Thigh Infection Model. Charles River Laboratories. [Link]

  • Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes. PubMed Central. [Link]

  • Naber KG, Westenfelder SR, Madsen PO. Pharmacokinetics of the Aminoglycoside Antibiotic Tobramycin in Humans. Antimicrobial Agents and Chemotherapy. 1973;3(4):469-473. [Link]

  • Mechanism of resistance to aminoglycoside antibiotics in nebramycin-producing Streptomyces tenebrarius. PubMed. [Link]

  • An Overview on Aminoglycosides and its Mechanism. Longdom Publishing. [Link]

  • Once-daily dosing of aminoglycosides: Review and recommendations for clinical practice. Clinical Infectious Diseases. 1995. [Link]

  • Black HR, Brier GL, Wolter JS. Pharmacokinetic Studies of Tobramycin and Gentamicin. Antimicrobial Agents and Chemotherapy. 1972;2(4):287-291. [Link]

  • Tobramycin. Wikipedia. [Link]

  • Davis SD. Tobramycin (nebramycin factor 6): in vitro activity against Pseudomonas aeruginosa. Applied Microbiology. 1971;22(6):1147-1151. [Link]

  • Animal models to test the safety and efficacy of novel antibacterials against Acinetobacter baumannii. SlideShare. 2017. [Link]

  • Long-term safety and efficacy of tobramycin in the management of cystic fibrosis. Therapeutics and Clinical Risk Management. 2015. [Link]

  • In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. BMJ Open. 2020;10(7):e036854. [Link]

  • Comparison of the effects of selected aminoglycoside antibiotics on motor behaviors in mice. Veterinary Research Forum. 2024. [Link]

  • Meyer M, Hausmann A, Vuong C, et al. In vivo efficacy of apramycin in murine infection models. Antimicrobial Agents and Chemotherapy. 2014;58(11):6938-6941. [Link]

  • Meyer M, Hausmann A, Vuong C, et al. In Vivo Efficacy of Apramycin in Murine Infection Models. Antimicrobial Agents and Chemotherapy. 2014;58(11):6938-6941. [Link]

  • Naber, K. G., Westenfelder, S. R., & Madsen, P. O. Pharmacokinetics of the Aminoglycoside Antibiotic Tobramycin in Humans. Antimicrobial Agents and Chemotherapy. 1973;3(4), 469–473. [Link]

  • Klastersky, J., Daneau, D., Swings, G., & Weerts, D. Comparative Clinical Study of Tobramycin and Gentamicin. Antimicrobial Agents and Chemotherapy. 1974;5(2), 133–138. [Link]

  • Comparative bioavailability and efficacy of fortified topical tobramycin. Investigative Ophthalmology & Visual Science. [Link]

  • Pharmacokinetics and safety of tobramycin nebulization with the I-neb and PARI-LC Plus in children with cystic fibrosis. RePub, Erasmus University Repository. 2019. [Link]

Sources

Comparative

A Comparative Analysis of Nebramycin II's Performance Against Clinically Relevant Bacterial Isolates

This guide provides an in-depth, objective comparison of Nebramycin II (also known as Apramycin) against other prominent aminoglycoside antibiotics. The focus is on its in vitro efficacy against a spectrum of clinically...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of Nebramycin II (also known as Apramycin) against other prominent aminoglycoside antibiotics. The focus is on its in vitro efficacy against a spectrum of clinically significant bacterial isolates, including multi-drug resistant (MDR) strains. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview supported by experimental data and standardized protocols.

Introduction: Re-evaluating Aminoglycosides in an Era of Resistance

The rise of antibiotic resistance necessitates a re-examination of our existing antimicrobial arsenal and the exploration of promising, underutilized agents. Nebramycin II, a unique aminoglycoside antibiotic, has garnered renewed interest for its potent activity against a wide range of bacterial pathogens, including those resistant to conventional treatments.[1][2][3] This guide will delve into the performance of Nebramycin II, comparing its efficacy with established aminoglycosides such as Tobramycin, Gentamicin, and Amikacin.

Nebramycin II's distinct chemical structure confers a unique mechanism of action and a potential for a lower toxicity profile compared to other members of its class.[2][4] This document will synthesize available data to provide a clear perspective on its potential role in combating challenging bacterial infections.

Mechanism of Action: A Unique Approach to Inhibiting Protein Synthesis

Like other aminoglycosides, Nebramycin II exerts its bactericidal effect by inhibiting protein synthesis.[1] It binds to the 30S ribosomal subunit of bacteria, leading to a misreading of mRNA and the production of non-functional proteins, ultimately resulting in cell death.[5][6]

However, Nebramycin II's interaction with the ribosome is distinct from that of other aminoglycosides. Its structure allows it to bind to the bacterial ribosomal decoding site in a unique conformation, which may explain its activity against some aminoglycoside-resistant strains.[7] This unique binding mode is also thought to contribute to its lower ototoxicity.[2][4]

cluster_aminoglycoside General Aminoglycoside Mechanism cluster_nebramycin Nebramycin II (Apramycin) Specificity A Aminoglycoside Enters Bacterium B Binds to 30S Ribosomal Subunit A->B C Disrupts Protein Synthesis B->C E Unique Binding to Decoding Site B->E D Bacterial Cell Death C->D F Activity Against Some Resistant Strains E->F G Potentially Lower Ototoxicity E->G

Caption: Mechanism of action of Nebramycin II compared to other aminoglycosides.

Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for Nebramycin II and comparator aminoglycosides against key Gram-negative and Gram-positive bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

Gram-Negative Bacilli
OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
Escherichia coli Nebramycin II (Apramycin)4899%[1][3]
Tobramycin0.5>1672.6%[8]
Gentamicin0.5>1673.0%[8]
Amikacin2894.0% (pre-2023 CLSI)[8]
Klebsiella pneumoniae Nebramycin II (Apramycin)2899%[1][2]
Tobramycin1>1669.8%[8]
Gentamicin1>1669.9%[8]
Amikacin21694.0% (pre-2023 CLSI)[8]
Pseudomonas aeruginosa Nebramycin II (Apramycin)1664N/A
Tobramycin0.5194.8%[9]
Gentamicin2885.5%[9]
Amikacin4894.1%[9]
Acinetobacter baumannii Nebramycin II (Apramycin)41697%[3]
Tobramycin18N/A
Gentamicin0.54N/A
Amikacin28N/A

Note on CLSI Breakpoint Changes: In 2023, the Clinical and Laboratory Standards Institute (CLSI) lowered the breakpoints for several aminoglycosides, which may affect the reported susceptibility percentages.[8][9][10] The data presented here should be interpreted with consideration for the breakpoints used in the cited studies.

Activity Against Resistant Phenotypes

A key advantage of Nebramycin II is its retained activity against many aminoglycoside-resistant strains. This is largely due to its resilience against common aminoglycoside-modifying enzymes.

Resistance MechanismNebramycin II (Apramycin) ActivityComparator Aminoglycoside Activity
AAC(3)-IV Reduced activityInactive
16S rRNA methyltransferases (e.g., armA, rmtB) ActiveInactive
Carbapenemase-producing Enterobacterales (CPE) Highly Active[3]Often Inactive[3]

Experimental Methodologies: A Guide to Antimicrobial Susceptibility Testing

The data presented in this guide is primarily derived from in vitro antimicrobial susceptibility testing (AST). The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Broth Microdilution MIC Protocol
  • Prepare Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions:

    • Create a serial two-fold dilution series of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The final concentrations should bracket the expected MIC range for the test organism.

  • Inoculate Microtiter Plate:

    • Dispense the prepared antibiotic dilutions into the wells of a 96-well microtiter plate.

    • Add the diluted bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpret Results:

    • Following incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

A Bacterial Isolate Preparation (0.5 McFarland Standard) C Inoculation of Plate with Standardized Bacteria A->C B Serial Dilution of Antibiotics in Microtiter Plate B->C D Incubation (35°C for 16-20 hours) C->D E Visual Inspection for Growth (Turbidity) D->E F Determination of MIC E->F

Caption: Workflow for Antimicrobial Susceptibility Testing (AST) via Broth Microdilution.

Discussion and Future Perspectives

The available data strongly suggests that Nebramycin II (Apramycin) is a potent aminoglycoside with a favorable profile against a broad spectrum of clinically relevant bacteria, particularly multidrug-resistant Gram-negative pathogens.[1][3] Its resilience to many common aminoglycoside resistance mechanisms makes it a promising candidate for further investigation and development, especially for treating infections caused by carbapenem-resistant Enterobacterales.[3][12]

While Nebramycin II shows less activity against Pseudomonas aeruginosa compared to tobramycin, its potent action against other challenging pathogens warrants its consideration in the development of new therapeutic strategies.[12][13] Further in vivo studies are necessary to fully elucidate its clinical potential and safety profile in humans.[4] The unique characteristics of Nebramycin II, including its potential for reduced ototoxicity, position it as a valuable agent in the ongoing fight against antimicrobial resistance.[2][4]

References

  • Meyer RD, Young LS, Armstrong D. Tobramycin (Nebramycin Factor 6): In Vitro Activity Against Pseudomonas aeruginosa. Appl Microbiol. 1971 Dec;22(6):1147-51. [Link]

  • Meyer RD, Young LS, Armstrong D. Tobramycin (nebramycin factor 6): in vitro activity against Pseudomonas aeruginosa. PubMed. [Link]

  • Journal of Clinical Microbiology. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. [Link]

  • Dienstag J, Neu HC. In Vitro Susceptibility Testing with Tobramycin. Antimicrob Agents Chemother. 1972 Jan;1(1):41-5. [Link]

  • Clinical and Laboratory Standards Institute. CLSI M100™. [Link]

  • CLSI. What's New in 2025: From the CLSI Subcommittee on Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. Apramycin activity in comparison with gentamicin, amikacin, tobramycin and plazomicin against engineered E. coli strains expressing individual aminoglycoside resistance mechanisms. [Link]

  • Ontosight AI. Nebramycin Factor 7 Antibiotic Properties. [Link]

  • ResearchGate. Impact of the recent CLSI breakpoint changes on the antimicrobial spectrum of aminoglycosides and the activity of plazomicin against multidrug-resistant and carbapenem-resistant Enterobacterales from United States medical centers. [Link]

  • Canadian Journal of Infectious Diseases and Medical Microbiology. Canadian impact of CLSI aminoglycoside breakpoint changes for selected gram-negative bacteria. [Link]

  • Phillips I, King BA, Warren C. The in-vitro activity of tobramycin compared with that of other aminoglycosides. J Clin Pathol. 1972 Nov;25(11):979-83. [Link]

  • Tiddens HA, Dees J, van der Laag J, de Groot R. A pilot study to compare tobramycin 80 mg injectable preparation with 300 mg solution for inhalation in cystic fibrosis patients. Can Respir J. 2002 Sep-Oct;9(5):343-8. [Link]

  • Longdom Publishing. An Overview on Aminoglycosides and its Mechanism. [Link]

  • ResearchGate. Chemical structures of nebramycin factors except 1 and their proposed... [Link]

  • The Comprehensive Antibiotic Resistance Database. Apramycin. [Link]

  • Taylor & Francis. Apramycin – Knowledge and References. [Link]

  • Dove Press. Long-term safety and efficacy of tobramycin in the management of cystic fibrosis. [Link]

  • Meyer M, Becerra MC, Keshari V, Peloquin CA, Koci M, Ealand C, Shaffer C, Juhas M, Hobbie SN, Böttger EC. In Vivo Efficacy of Apramycin in Murine Infection Models. Antimicrob Agents Chemother. 2014 Nov;58(11):6938-41. [Link]

  • PubMed. In vitro susceptibility testing with tobramycin. [Link]

  • PubMed. Preclinical assessment of the antibacterial activity of nebramycin factor 6. [Link]

  • Juhas M, Widlake E, Teo J, Huseby DL, Tyrrell JM, Polikanov A, Ercan O, Shaffer C, Böttger EC, Walsh TR, Hobbie SN. In vitro activity of apramycin against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii. J Antimicrob Chemother. 2019 Apr 1;74(4):944-952. [Link]

  • CMAJ. Clinical and laboratory study of tobramycin in the treatment of infections due to gram-negative organisms. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Nebramycin II (Sulfate)

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-ste...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Nebramycin II (sulfate), an aminoglycoside antibiotic. Adherence to these protocols is critical not only for regulatory compliance but also for protecting personnel and the environment from the potential hazards associated with this compound. This document is designed to be a trusted resource, offering in-depth technical guidance that goes beyond mere instruction to explain the rationale behind each procedural step.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is imperative to understand the inherent risks associated with Nebramycin II (sulfate). As an aminoglycoside antibiotic, it is classified as a hazardous substance.

Key Hazards:

  • Toxicity: Aminoglycosides can exhibit toxicity.

  • Environmental Hazard: Improper disposal can lead to environmental contamination, potentially contributing to the development of antibiotic-resistant bacteria.

All personnel handling Nebramycin II waste must wear appropriate Personal Protective Equipment (PPE) as stipulated by the Occupational Safety and Health Administration (OSHA) for handling hazardous drugs[1][2][3][4].

Table 1: Recommended Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Two pairs of chemotherapy-grade, powder-free nitrile gloves.Provides a primary barrier against dermal exposure. Double-gloving is a best practice for handling hazardous drugs[1][2].
Gown Disposable, impermeable gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination[1].
Eye Protection Safety glasses with side shields or goggles.Prevents accidental splashes to the eyes.
Respiratory Protection A NIOSH-approved respirator may be necessary when handling powders or creating aerosols.Protects against inhalation of the substance.

Waste Characterization and Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to determine if a waste is hazardous[5]. For pharmaceutical waste from healthcare and laboratory settings, the regulations under 40 CFR Part 266 Subpart P provide specific management standards[6][7][8][9].

Nebramycin II (sulfate) waste must be managed as a hazardous pharmaceutical waste. This determination is based on its potential to be a P- or U-listed waste or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity)[5][10].

Key Regulatory Mandates:

  • Sewer Ban: It is strictly prohibited to dispose of hazardous pharmaceutical waste, including Nebramycin II, down the drain or toilet[6][8]. This practice contributes to water pollution and the proliferation of antibiotic resistance[11][12].

  • Segregation: Hazardous pharmaceutical waste must be segregated from other waste streams at the point of generation[12][13].

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of Nebramycin II (sulfate) from a laboratory setting.

Step 1: Segregation and Containerization
  • Designated Waste Container: At the point of generation, immediately place all materials contaminated with Nebramycin II (sulfate) into a designated hazardous waste container. This includes unused or expired product, contaminated labware (e.g., vials, pipettes, culture plates), and used PPE.

  • Container Specifications: The container must be black, leak-proof, and have a secure lid[12][13][14]. It should be compatible with the chemical nature of the waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals"[12].

Step 2: On-Site Accumulation
  • Storage Location: Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.

  • Accumulation Time: Under EPA's Subpart P, healthcare facilities can accumulate non-creditable hazardous waste pharmaceuticals on-site for up to one year[6][9].

Step 3: Deactivation and Neutralization (When Applicable)

Chemical deactivation of aminoglycosides prior to disposal is not a standard practice and should only be performed by trained personnel with the approval of your institution's Environmental Health and Safety (EHS) department. Standard autoclaving is generally not effective for deactivating many aminoglycoside antibiotics[15].

If a chemical deactivation protocol is approved, it would typically involve:

  • Deactivating Agent: Use of a strong oxidizing agent, such as a 2% sodium hypochlorite (bleach) solution[16]. The deactivating agent must be compatible with the materials being treated.

  • Contact Time: Allow for a sufficient contact time as specified in the approved protocol.

  • Neutralization: Following deactivation, a neutralizing agent like sodium thiosulfate is often used to quench the reactivity of the deactivating agent, particularly if it is corrosive to the container or subsequent treatment systems[16].

  • Disposal of Deactivated Waste: Even after deactivation, the resulting mixture should be collected and disposed of as hazardous waste, as it may still contain hazardous degradation byproducts.

Step 4: Final Disposal
  • Licensed Waste Hauler: Arrange for the collection of the hazardous waste container by a licensed and reputable hazardous waste disposal company[17].

  • Incineration: The required method of disposal for hazardous pharmaceutical waste is high-temperature incineration[11][13][18]. This process ensures the complete destruction of the active pharmaceutical ingredient.

Table 2: Incineration Parameters for Pharmaceutical Waste
ParameterRecommended ValueRationale
Primary Chamber Temperature 850-1000°CEnsures initial combustion of the waste material[19].
Secondary Chamber Temperature >1000-1200°CGuarantees the destruction of any potentially hazardous gaseous byproducts[18][20][21].
Residence Time ≥ 2 secondsProvides sufficient time at high temperature for complete destruction of organic compounds[18][21].

Spill Management

In the event of a spill of Nebramycin II (sulfate), immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp paper towels to avoid creating dust.

  • Clean-up: Collect all contaminated materials and place them in the designated black hazardous waste container.

  • Decontaminate: Clean the spill area with a decontaminating agent followed by a cleaning agent as per your institution's protocol.

  • Report: Report the spill to your institution's EHS department.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Nebramycin II (sulfate) waste.

Figure 1: Nebramycin II (Sulfate) Disposal Workflow Start Generation of Nebramycin II Waste Characterize Characterize as Hazardous Pharmaceutical Waste Start->Characterize Segregate Segregate at Point of Generation Characterize->Segregate Containerize Place in Black, Labeled, Leak-Proof Container Segregate->Containerize Accumulate Store in Secure Satellite Accumulation Area Containerize->Accumulate Disposal_Decision Arrange for Disposal Accumulate->Disposal_Decision Licensed_Hauler Contact Licensed Hazardous Waste Hauler Disposal_Decision->Licensed_Hauler Incineration High-Temperature Incineration Licensed_Hauler->Incineration

Caption: Decision workflow for the disposal of Nebramycin II waste.

References

  • New Subpart P Rule: What the 2025 Hazardous Waste Pharmaceuticals Regulations Mean for Your Facility. (2025, July 15).
  • Guidelines for the safe disposal of expired drugs. (2006, May 17).
  • Potentially Creditable HW Pharmaceuticals - EPA Subpart P Regul
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. (2026, February 19). U.S. Environmental Protection Agency.
  • Pharmaceutical waste. Queensland Health.
  • Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. (2025, September 22). ASMAI.
  • What is a Pharmaceutical Waste Container? Types, Disposal Guide & Color Codes. (2026, February 6).
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.
  • Pharmaceutical Waste Disposal & Containers: A Complete Guide. (2025, March 7).
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
  • Aminoglycoside Antibiotic Resistance by Enzymatic Deactivation.
  • eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs.
  • Identifying types of pharmaceutical waste and disposal containers. (2025, December 23). NHS SPS.
  • 5 Powerful Insights into How High-Temperature Inciner
  • Analysis of Temperature Profiles and Cycle Time in a Large-Scale Medical Waste Incinerator. (2015). Scientific Research Publishing.
  • Aminoglycoside antibiotics: oxidative degradations leading to novel biochemical probes and synthetic intermedi
  • Deglycosylation Inactivation Initiated by a Novel Periplasmic Dehydrogenase Complex Provides a Novel Strategy for Eliminating the Recalcitrant Antibiotic Kanamycin. (2023, March 1).
  • AMINOGLYCOSIDES ANTIBIOTICS | History SAR Stereochemistry MAO Chemical Degradation | Med Chemistry-3. (2022, January 22). YouTube.
  • Hazardous Medical Waste Incineration Rotary Kiln Introduction and Factory Acceptance Test(F
  • Aminoglycosides: Activity and Resistance. PMC.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). pppmag.com.
  • OSHA Training: Essential PPE Rules for Healthcare Staff. (2025, April 23). Gamma Compliance Solutions.
  • OSHA PPE in Healthcare | Types of PPE in Healthcare. (2023, April 7). Compliancy Group.
  • Personal Protective Equipment. EndoProMag.com.
  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency.
  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health.
  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio.
  • Hazardous waste characteriz
  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals.
  • EPA HAZARDOUS WASTE CODES.
  • RCRA Pharmaceutical Hazardous Wastes Flipbook PDF. WV Department of Environmental Protection.
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  • 40 CFR 302.4 -- Hazardous substances and reportable quantities. eCFR.
  • Decontamination - Environmental Health & Safety. University of Toronto.
  • EPA Hazardous Waste Codes. My Alfred University.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency.
  • Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazards identification. (2023, November 30). Xellia Pharmaceuticals.
  • DECONTAMINATION AND CLEANING.

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Handling

Personal protective equipment for handling Nebramycin II (sulfate)

Comprehensive Safety and Operational Guide for Handling Nebramycin II (Apramycin Sulfate) Nebramycin II, universally known as Apramycin sulfate, is a broad-spectrum aminocyclitol antibiotic isolated from Streptomyces ten...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Nebramycin II (Apramycin Sulfate)

Nebramycin II, universally known as Apramycin sulfate, is a broad-spectrum aminocyclitol antibiotic isolated from Streptomyces tenebrarius[1]. While it is an indispensable tool in drug development for studying antibiotic resistance and inhibiting ribosomal translocation[2], its handling requires rigorous, uncompromising safety protocols. As an aminoglycoside, it presents severe occupational hazards, most notably reproductive toxicity (Category 1A/1B), ototoxicity, and nephrotoxicity[3][4][5].

This guide provides researchers and drug development professionals with a self-validating, mechanistically grounded framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Nebramycin II.

Mechanistic Causality of Hazards

To design an effective safety protocol, one must first understand the causality of the chemical's hazards. Nebramycin II functions by binding to the deep groove of bacterial RNA at the 30S ribosomal subunit, causing mRNA misreading and arresting protein synthesis[1][2]. However, in mammalian systems, systemic absorption—whether through inhalation of aerosolized powder, ingestion, or dermal penetration—leads to dangerous tissue accumulation[3].

  • Reproductive Toxicity (H360): Apramycin sulfate is classified under GHS as a substance that may damage fertility or the unborn child[4][6][7]. Animal models have demonstrated decreased offspring survival and reduced fetal weight at maternally toxic doses[8].

  • Ototoxicity and Nephrotoxicity: Systemic exposure to aminoglycosides can cause irreversible, partial, or total deafness, as well as severe kidney damage[1][3].

  • Irritant Properties (H315, H319): Direct contact causes serious eye irritation and localized skin irritation[4][7].

ToxicityMechanism A Nebramycin II (Apramycin Sulfate) B Bacterial 30S Ribosome Binding A->B Target Action C Systemic Absorption (Inhalation/Dermal) A->C Unintended Exposure D Translocation Inhibition B->D F Ototoxicity & Nephrotoxicity C->F Tissue Accumulation G Reproductive Toxicity (H360) C->G Teratogenic Risk E Bactericidal Effect D->E

Fig 1. Pharmacological action vs. systemic toxicity pathways of Nebramycin II.

Quantitative Toxicity Profile

Understanding acute toxicity thresholds is critical for laboratory risk assessment. The following table summarizes the oral LD50 data across different mammalian models[8].

Animal ModelRoute of AdministrationLD50 Value (mg/kg BW)Toxicological Implication
Hartley Guinea Pigs Oral> 1,250High sensitivity; indicates strong potential for systemic accumulation.
Wistar Rats Oral> 8,000Moderate acute toxicity; primary risk remains chronic/reproductive.
ICR Mice Oral> 10,000Lower acute lethality, but teratogenic and organ-specific risks persist.

Personal Protective Equipment (PPE) Matrix

Because Nebramycin II is typically supplied as a lyophilized powder, the primary vector for accidental exposure is dust aerosolization[3][4]. The following PPE matrix is engineered to break the chain of exposure.

PPE CategoryRegulatory StandardMechanistic Justification & Validation
Respiratory Protection NIOSH N100 (US) or EN 143 P3 (EU)Justification: Prevents inhalation of fine particulate dust, the primary vector for systemic ototoxicity and teratogenesis[9]. Validation: Perform a negative/positive pressure user seal check before every use.
Hand Protection Nitrile, Rubber, or PVC Gloves[8]Justification: Blocks dermal absorption and prevents localized skin irritation (H315)[7][8]. Validation: Inspect visually for micro-tears; use double-gloving for concentrated stock preparation.
Eye/Face Protection Chemical Safety Goggles (EN 166 / OSHA 29 CFR 1910.133)[4]Justification: Shields against severe eye irritation (H319) and mucosal absorption[4][7]. Validation: Ensure a tight seal against the face with no gaps.
Body Protection Lab Coat, Long Sleeves, Closed-Toe Shoes[4]Justification: Prevents accumulation of reactive dust on personal clothing[3][4]. Validation: Ensure cuffs overlap with gloves to eliminate exposed skin.

Operational Workflow: Reconstitution & Handling Protocol

To ensure scientific integrity and operator safety, the preparation of Nebramycin II stock solutions must follow a self-validating workflow.

Step 1: Environmental Isolation

  • Action: Conduct all weighing and reconstitution inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.

  • Causality: High-velocity inward airflow prevents the escape of aerosolized particles into the general laboratory environment[5].

  • Validation: Verify the inward airflow velocity (typically >100 fpm) on the hood's digital monitor before opening the chemical vial.

Step 2: Aseptic & Safe Weighing

  • Action: Tare the analytical balance. Using an anti-static spatula, carefully transfer the Nebramycin II powder.

  • Causality: Fine powders can accumulate static charge and repel from surfaces, creating an invisible, highly toxic dust cloud[7].

  • Validation: If the powder exhibits static flyaway, immediately pause and use an anti-static gun (ionizer) on the weighing environment.

Step 3: Reconstitution

  • Action: Add the solvent (e.g., sterile water, as it is freely soluble[2]) directly to the weighing vessel inside the hood. Gently swirl to dissolve; do not vortex vigorously until fully sealed.

  • Causality: Vigorous vortexing of unsealed containers forces aerosolized micro-droplets into the breathing zone.

  • Validation: Visually confirm complete dissolution (a clear solution) before removing the sealed vial from the BSC. Store the final stock solution at 4°C under inert gas[2][4].

Spill Response & Disposal Plan

Accidental spills of Nebramycin II require immediate, calculated action to prevent respiratory exposure and environmental contamination.

Step 1: Evacuation and Isolation

  • Action: Immediately alert personnel and evacuate the immediate vicinity.

  • Causality: Settling dust can explode in the presence of ignition sources or be inhaled by unprotected staff[3].

Step 2: Containment (The Anti-Aerosolization Rule)

  • Action (Solid Spill): Do NOT dry sweep. Lightly dampen the spilled powder with a water spray to bind the particles[3].

  • Action (Liquid Spill): Apply a finely-powdered liquid-binding material (e.g., diatomite or universal binders)[5].

  • Causality: Dry sweeping generates massive dust clouds, exponentially increasing the inhalation hazard and the risk of reproductive toxicity[4][5].

Step 3: Collection and Decontamination

  • Action: Scoop the dampened powder or absorbed liquid into a highly visible, sealable hazardous waste container. Scrub the surface thoroughly with 70% alcohol or soap and water[5][9].

  • Validation: Swipe the area with a clean, damp paper towel; if any residue is visible, repeat the decontamination step. Dispose of all materials according to local hazardous waste regulations (P501)[5][9].

SpillWorkflow S1 Spill Identified (Powder or Liquid) S2 Evacuate & Isolate Verify Ventilation S1->S2 S3 Don Maximum PPE (N100/P3 Respirator) S2->S3 S4 Solid: Dampen with Water (Prevent Aerosolization) S3->S4 If Solid S5 Liquid: Apply Universal Binder / Diatomite S3->S5 If Liquid S6 Collect in Sealed Hazardous Waste Bin S4->S6 S5->S6 S7 Decontaminate Surface (70% Ethanol / Soap) S6->S7

Fig 2. Self-validating spill response workflow for Nebramycin II containment.

References

Sources

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